Cephalexin

Catalog No.
S523189
CAS No.
15686-71-2
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalexin

CAS Number

15686-71-2

Product Name

Cephalexin

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N

SMILES

Array

solubility

10mg/mL
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L

Synonyms

Cephalexin; Cefalexin; Cephacillin; Ceporexin; Keflex; Celexin; Cephalexin Hemihydrate; Cephalexin Hydrochloride; Cephalexin Monohydrate; Cephalexin Monohydrochloride; Cephalexin Monohydrochloride, Monohydrate; Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer; Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer; Cephalexin, (6R-(6alpha,7beta))-Isomer; Cephalexin, Monosodium Salt; Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer; Ceporexine; Dihydride, Cephalexin; Hemihydrate, Cephalexin; Hydrochloride, Cephalexin; Monohydrate Cephalexin Monohydrochloride; Monohydrate, Cephalexin; Monohydrochloride, Cephalexin; Monohydrochloride, Monohydrate Cephalexin; Monosodium Salt Cephalexin; Palitrex

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

The exact mass of the compound Cephalexin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10mg/mlslightly sol in water; practically insol in alc, chloroform, ether2.97e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

cephalexin pharmacokinetics properties absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Cephalexin

The table below summarizes the core pharmacokinetic properties of this compound:

Parameter Property/Value Details/Context
BCS Classification Class I [1] High solubility, high permeability [1].
Oral Bioavailability ~90% [1],接近完全吸收 [2] Well absorbed from the upper gastrointestinal tract [3].
Time to Peak Plasma Concentration (T~max~) ~1 hour [4] [2] Rapid absorption after oral administration.
Effect of Food Slight reduction in absorption rate [2] Can be administered with or without food [4].
Protein Binding 10-15% [1] [4] [3] Low binding to plasma proteins, primarily albumin [1] [3].
Volume of Distribution (V~d~) 0.23 L/kg [1], 5.2-5.8 L [3] Widely distributed in most body fluids [4].
Metabolism Not significantly metabolized [4] [3] [5] No detectable metabolism; stable in body fluids [1] [5].
Route of Elimination Renal (>90% unchanged) [4] [3] [5] Excreted via glomerular filtration and tubular secretion [3].
Elimination Half-Life (t~1/2~) 0.5 - 1.2 hours [1] [2] In adults with normal renal function.
Clearance (CL/F) ~4.3 mL/min/kg [1], ~376 mL/min [3] Primarily renal clearance.

Pharmacokinetic Processes in Detail

Absorption

This compound is not absorbed in the stomach but is rapidly and almost completely absorbed in the upper intestine [5]. It demonstrates dose-proportional increases in both maximum plasma concentration (C~max~) and area under the curve (AUC) over a range of 250 mg to 1000 mg [1] [2]. While the rate of absorption may be slightly delayed by food, the extent of absorption is not significantly affected, allowing for administration without regard to meals [4] [2].

Distribution

This compound achieves wide distribution throughout most body fluids [4]. Its low protein binding (10-15%) suggests a lower potential for protein-binding displacement interactions [1] [4] [3]. The antibiotic is effectively distributed to tissues, though it does not penetrate well into the cerebrospinal fluid (CSF) or aqueous humour of the eye [5]. Selective localization has been observed in the kidney and liver tissues in animal studies [6].

Metabolism and Excretion

A key characteristic of this compound is that it undergoes no detectable metabolism in the body [1] [3] [5]. It is excreted largely unchanged in the urine, with 70% to 100% of a dose recovered within 6-8 hours of administration [3] [5]. This renal excretion occurs through both glomerular filtration and tubular secretion [3]. The high urinary concentrations achieved (500–1000 µg/mL after 250–500 mg doses) make it highly effective for treating urinary tract infections [5].

Experimental Methodologies for Pharmacokinetic Studies

Researchers employ several key methodologies to characterize this compound's pharmacokinetic profile:

  • Study Designs: Both single-dose and multiple-dose studies are conducted in healthy volunteers and target patient populations to determine fundamental parameters like C~max~, T~max~, AUC, and t~1/2~ [1].
  • Bioanalysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly specific and rapid method for determining this compound concentrations in biological fluids like plasma [7].
  • Special Population Studies: Dedicated studies evaluate the impact of renal impairment. Dose adjustments are necessary for patients with creatinine clearance (CrCl) below 30 mL/min [4] [5]. Research also explores interethnic differences, indicating that Asian subjects may achieve higher drug exposures than Caucasians for some cephalosporins, potentially due to differences in volume of distribution and clearance [7].
  • Drug Interaction Studies: Clinical trials investigate pharmacokinetic interactions by co-administering this compound with other drugs. Key findings include:
    • Probenecid inhibits renal tubular secretion of this compound, decreasing its clearance and increasing its plasma concentration and half-life [1] [4] [2].
    • Metformin interaction leads to increased plasma concentration and decreased renal clearance of metformin [4] [3].
    • H2 Receptor Antagonists (e.g., ranitidine) may delay the absorption of this compound [1].

Pharmacogenomic and Pathway Considerations

While this compound itself is not metabolized by CYP450 enzymes, genetic variation in membrane transporters may influence its disposition. The following diagram illustrates the key pathways and sites of potential pharmacogenomic impact on this compound pharmacokinetics.

cephalexin_pk OralDose Oral this compound Stomach Stomach OralDose->Stomach Intestine Upper Intestine Stomach->Intestine Transit Absorption Absorption via Transporters? Intestine->Absorption PortalVein Portal Vein Absorption->PortalVein SystemicCirculation Systemic Circulation PortalVein->SystemicCirculation Tissues Distribution to Tissues & Fluids SystemicCirculation->Tissues PBPs Binds to PBPs (Inhibits Cell Wall Synthesis) SystemicCirculation->PBPs Antibacterial Action Kidney Kidney SystemicCirculation->Kidney Excretion Renal Excretion (Glomerular Filtration & Tubular Secretion) Kidney->Excretion Urine Excreted in Urine (>90% Unchanged) Excretion->Urine TransporterGene Transporter Gene Variants (e.g., PEPT2) TransporterGene->Absorption Potential Impact Interaction Drug Interactions: - Probenecid inhibits secretion Interaction->Excretion Alters Clearance

Key pharmacokinetic pathway of this compound, highlighting sites for potential drug interactions and pharmacogenomic influence.

The primary mechanism of action is the inhibition of bacterial cell wall synthesis. This compound's beta-lactam ring binds to Penicillin-Binding Proteins (PBPs), inhibiting the transpeptidation/cross-linking step of peptidoglycan synthesis, leading to bacterial cell lysis and death [4] [2]. A major resistance mechanism is bacterial production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug [4] [2].

References

The Peptidoglycan Biosynthesis Pathway and Cephalexin's Role

Author: Smolecule Technical Support Team. Date: February 2026

To fully understand cephalexin's action, it's important to see where it interferes in the bacterial cell wall synthesis pathway. The following diagram illustrates the key steps and the specific point of inhibition:

G UDP_GlcNAc UDP-GlcNAc (Cytoplasm) UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc  MurA, MurB Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->Pentapeptide  MurC, D, E, F Lipid_I Lipid I Pentapeptide->Lipid_I  MraY Lipid_II Lipid II Lipid_I->Lipid_II  MurG Polymerization Polymerization & Cross-linking (Periplasm) Lipid_II->Polymerization  Flippase Peptidoglycan Mature Peptidoglycan Polymerization->Peptidoglycan MurA MurA MurB MurB MurLigases MurC, D, E, F MraY MraY MurG MurG PBPs PBPs This compound This compound This compound->PBPs INHIBITS

Diagram of peptidoglycan biosynthesis and this compound inhibition.

As shown in the pathway, the final stages of peptidoglycan assembly occur outside the cell membrane. This compound must cross the membrane to reach its targets. It is a zwitterion (contains both positive and negative charges) and is actively transported into bacterial cells by specific proton-dependent peptide transporters on the bacterial membrane, which contributes to its excellent oral bioavailability [1] [2].

Key Experimental Models and Protocols

Research on this compound's mechanism and efficacy often involves specific in vitro and ex vivo models. The following table outlines common methodologies cited in the literature:

Method/Model Application Key Findings / Utility
Classical Time-Kill Assays [3] Assess bactericidal activity & pharmacodynamics (PD) Quantifies rate and extent of bacterial killing over time at various drug concentrations [3].
Tripartite (Macrophage-Bacteria-Antibiotic) Model [3] Investigates interaction between antibiotic & host immune cells Revealed cooperation: macrophages enhanced this compound killing at low inoculum sizes; protection of bacteria occurred at very high inoculums [3].
Caco-2 Cell Line Uptake Studies [2] Screens for structural features needed for oral absorption Model for intestinal peptide transporter (PEPT1), guiding design of orally absorbed cephalosporins [2].

Quantitative Pharmacological Data

For research and development purposes, key quantitative data on this compound's properties are essential. The following table consolidates this information:

Pharmacokinetic Parameter Value / Range Conditions & Notes
Oral Bioavailability ~90-100% [4] [1] Well absorbed from the upper gastrointestinal tract [4].
Time to Peak Plasma Concentration (T~max~) ~1 hour [5] [4] After oral administration.
Plasma Protein Binding 10-15% [6] [5] [4] Primarily to serum albumin.
Elimination Half-Life (T~1/2~) 0.5 - 1.2 hours [6] [1] In patients with normal renal function.
Route of Elimination >90% excreted unchanged in urine [5] [4] Via glomerular filtration and tubular secretion.
Minimum Inhibitory Concentration (MIC) Data Organism Typical MIC Range (μg/mL)
Staphylococcus aureus (MSSA) ~0.5 - 8 [3] Value is strain-dependent.
Escherichia coli ~1 - 16 [5] Value is strain-dependent.

Bacterial Resistance Mechanisms

The clinical utility of this compound is challenged by bacterial resistance, which operates through several well-characterized mechanisms [5] [7]:

  • β-lactamase Production: Bacteria produce enzymes that hydrolyze the β-lactam ring of this compound, inactivating the drug [6] [5]. This is a primary resistance mechanism.
  • Altered Target (PBPs): Bacteria modify the structure of their PBPs, reducing the drug's binding affinity. A classic example is methicillin-resistant Staphylococcus aureus (MRSA), which is also resistant to this compound [6] [5].
  • Efflux Pumps: Bacteria can upregulate pumps that actively export this compound out of the cell, reducing intracellular concentration [5].
  • Reduced Permeability: Gram-negative bacteria, with their outer membrane, can limit the penetration of this compound into the cell [6] [7].

References

cephalexin spectrum of activity gram-positive gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Antibacterial Activity

Cephalexin's bactericidal activity arises from its inhibition of penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1] [2]. Its spectrum is characteristic of first-generation cephalosporins.

The table below summarizes the in vitro susceptibility of key bacterial pathogens to this compound based on historical data [3]:

Bacterial Species / Group Approximate MIC90 or Inhibitory Concentration (µg/mL) Notes / Susceptibility
Gram-Positive Bacteria
Staphylococcus aureus (non-MRSA) ≤ 6.3 [3] 88% of strains inhibited by 6.3 µg/mL [3]. Less effective against β-lactamase-producing strains [4].
Streptococcus pyogenes (Group A) ≤ 3.1 [3] A common target for respiratory tract infections [5] [1].
Streptococcus pneumoniae ≤ 3.1 [3] A common target for respiratory tract infections [5] [1].
Gram-Negative Bacteria
Escherichia coli 12.5 - 25 [3] 80-96% of strains inhibited by 25 µg/mL; common cause of UTIs [5] [3] [6].
Klebsiella pneumoniae 12.5 - 25 [3] 72-96% of strains inhibited by 25 µg/mL [3].
Proteus mirabilis 12.5 - 25 [3] 56-96% of strains inhibited by 25 µg/mL [5] [3].
Naturally Resistant Bacteria
Pseudomonas species Resistant [3] Inherently resistant to this compound [3].
Enterococcus species Resistant [1] Inherently resistant to this compound [1].
Indole-positive Proteus Resistant [3] Inherently resistant to this compound [3].
Aerobacter Resistant [3] Inherently resistant to this compound [3].

Mechanisms of Bacterial Resistance

Bacteria can evade this compound's action through several well-characterized resistance mechanisms prevalent in Gram-positive pathogens [7]. The following diagram illustrates these primary pathways.

G This compound This compound Mecha1 Enzymatic Inactivation This compound->Mecha1 Mecha2 Target Site Modification This compound->Mecha2 Mecha3 Efflux Pumps This compound->Mecha3 Sub1 Beta-lactamase production hydrolyzes the beta-lactam ring Mecha1->Sub1 Sub2 Altered Penicillin-Binding Proteins (PBPs) reduce drug binding affinity Mecha2->Sub2 Sub3 Membrane transporters actively export drug from cell Mecha3->Sub3

These resistance strategies present significant challenges in clinical practice, especially with the rise of multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE), which the WHO classifies as high-priority pathogens [7].

Experimental Protocols for Susceptibility Testing

Standardized in vitro methods are critical for quantifying this compound's antibacterial activity and monitoring resistance.

  • Broth Dilution for Minimum Inhibitory Concentration (MIC): The core quantitative method for determining this compound's potency [3] [4].

    • Preparation: Prepare twofold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.
    • Inoculation: Standardize a fresh bacterial suspension to approximately 5 x 10^5 CFU/mL and inoculate each dilution tube.
    • Incubation: Incubate the tubes at 35°C for 16-20 hours.
    • MIC Determination: The lowest concentration of this compound that completely prevents visible growth is recorded as the MIC (µg/mL) [3].
  • Agar Disk Diffusion for Zone of Inhibition: A common qualitative and semi-quantitative method [4].

    • Inoculation: Evenly spread a standardized bacterial suspension over the surface of a Mueller-Hinton agar plate.
    • Application: A paper disk impregnated with a standard amount of this compound is placed on the inoculated agar surface.
    • Incubation: The plate is incubated at 35°C for 16-18 hours.
    • Measurement: The diameter of the clear zone around the disk is measured and interpreted using guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) as Susceptible, Intermediate, or Resistant [4].
  • Data Interpretation: MIC values and zone diameters are interpreted using CLSI breakpoints, which correlate in vitro activity with expected clinical efficacy [4]. Pharmacokinetic/pharmacodynamic (PK/PD) derived breakpoints may also be used as an alternative [4].

Pharmacokinetic and Clinical Considerations

  • Pharmacokinetics: this compound is rapidly and nearly completely absorbed after oral administration, with peak plasma concentrations occurring within 1 hour [1] [6]. It is widely distributed, not metabolized, and over 90% is excreted unchanged in the urine, making it effective for urinary tract infections [1] [6].

  • Clinical Indications: Approved uses include acute otitis media, pharyngitis, skin and soft tissue infections, bone infections, and urinary tract infections caused by susceptible organisms [5] [1] [6].

References

cephalexin basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Properties

Cephalexin is a beta-lactam antibiotic belonging to the first generation of cephalosporins. Its core properties are summarized in the table below [1] [2] [3]:

Property Description
Chemical Name (6R,7R)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]
Molecular Formula C₁₆H₁₇N₃O₄S [1]
Molecular Weight 347.39 g/mol (Anhydrous) [1]
BCS Classification Class I (High solubility, High permeability) [3]
Mechanism of Action Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking [2] [4].
Bioavailability ~90% after oral administration [3]
Protein Binding 10-15% [1] [2] [3]
Volume of Distribution ~0.23 L/kg [3]
Metabolism Not significantly metabolized [1] [2]
Route of Elimination >90% excreted unchanged in urine via glomerular filtration and tubular secretion within 8 hours [1] [5]
Half-Life 0.5 - 1.2 hours in adults with normal renal function [3]

Mechanism of Action & Resistance

This compound's bactericidal activity and potential resistance mechanisms can be visualized as follows:

G This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking Inhibits WeakWall Weakened Cell Wall Crosslinking->WeakWall Disrupts CellLysis Bacterial Cell Lysis WeakWall->CellLysis Leads to Resistance Resistance BetaLactamase Beta-Lactamase Production Resistance->BetaLactamase AlteredPBP Altered PBP Target Resistance->AlteredPBP EffluxPump Efflux Pump Resistance->EffluxPump BetaLactamase->this compound Degrades AlteredPBP->this compound Reduced Binding EffluxPump->this compound Expels Antibiotic

This compound bactericidal mechanism and bacterial resistance pathways.

The primary mechanism involves binding to PBPs and inhibiting the transpeptidation reaction for peptidoglycan cross-linking, leading to a weakened cell wall and osmotic lysis [2] [4]. Bacteria develop resistance through beta-lactamase enzyme production, PBP target site modification, and efflux pump overexpression [2].

Pharmacokinetic Profile & Key Interactions

Pharmacokinetic parameters from clinical studies and significant drug interactions are summarized below:

Table: Key Pharmacokinetic Parameters from Clinical Studies (Single Oral Dose) [3]

Dose (mg) Mean Cmax (µg/mL) Mean Tmax (hr) Half-life (hr) AUC (µg·h/mL)
250 ~9 - 9.7 ~1 0.5 - 1.2 -
500 ~12.3 - 18 ~1 0.5 - 1.2 ~66.1
1000 ~25 - 32 ~1 0.5 - 1.2 ~163.6

Table: Significant Drug-Drug and Drug-Food Interactions [2] [3] [5]

Interacting Substance Effect on this compound Pharmacokinetics Clinical Recommendation
Probenecid Inhibits renal tubular secretion of this compound, increasing plasma concentration and AUC (e.g., from 68.1 to 117 µg·h/mL) [3]. Coadministration is not recommended [5].
Metformin This compound decreases the renal clearance of metformin, increasing its Cmax and AUC [2] [5]. Monitor patients and adjust metformin dose as necessary [5].
Omeprazole / Ranitidine Significant changes in Cmax and AUC have been observed [3]. Monitor for potential changes in antibiotic efficacy.
Zinc Sulfate Significant changes in Cmax and AUC have been observed [3]. Monitor for potential changes in antibiotic efficacy.

Antimicrobial Spectrum & Susceptibility

This compound's activity covers various Gram-positive and some Gram-negative bacteria [5]:

Category Susceptible Bacteria (Common Isolates)
Gram-Positive Bacteria Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes [5].
Gram-Negative Bacteria Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, Moraxella catarrhalis [5].

Notable Resistances: this compound is not active against methicillin-resistant Staphylococcus aureus (MRSA), most enterococci, Pseudomonas spp., Enterobacter spp., and Acinetobacter calcoaceticus [5].

Experimental & Clinical Considerations

For researchers designing studies or evaluating this compound, consider these key technical aspects:

  • Intestinal Absorption Model: The human intestinal Caco-2 cell line serves as a validated model for studying the uptake of this compound, which is absorbed via the proton-dependent dipeptide transporter carrier in the intestine [6]. This model is useful for structure-activity relationship (SAR) studies to design new oral agents.
  • Dosing in Renal Impairment: Dose adjustment is critical in patients with renal impairment. The following adjustments are recommended [2]:
    • CrCl ≥60 mL/min: No adjustment needed.
    • CrCl 30-59 mL/min: Max daily dose should not exceed 1 g.
    • CrCl 15-29 mL/min: 250 mg every 8-12 hours.
    • CrCl 5-14 mL/min (not on dialysis): 250 mg every 24 hours.
  • Critical Adverse Effects: While generally well-tolerated, monitor for [2] [5]:
    • Hypersensitivity reactions: Cross-reactivity with penicillin allergy may occur in 1-10% of patients [2] [5].
    • Clostridioides difficile-associated diarrhea (CDAD): Can occur during or months after therapy [2] [5].
    • False-positive urinary glucose tests: Can occur with tests like Benedict's or Fehling's solution; use glucose oxidase tests (Clinistix) instead [5].

References

cephalexin zwitterion properties isoelectric point

Author: Smolecule Technical Support Team. Date: February 2026

Cephalexin's Properties at Different pH

Property Acidic pH (below pI) At Isoelectric Point (pI ~4.5-4.7) Alkaline pH (above pI)
Predominant Net Charge Cationic (Positive) [1] Neutral (Zwitterion) [1] Anionic (Negative) [1]
Solubility Higher (Ionic form) [1] Lower (Neutral form) [1] Higher (Ionic form) [1]
Chemical Stability Chemically sensitive, can lead to degradation [1] More stable Chemically sensitive, can lead to degradation [1]

Experimental Determination of pI and Zwitterionic Nature

The isoelectric point and zwitterionic behavior can be confirmed through several experimental methods:

  • Potentiometric Titration: This classic method involves titrating a this compound solution with acid or base while monitoring pH. The pI is calculated as the average of the pKa values of the protonated amine and the carboxylic acid groups [2].
  • Ion Pair Skin Transport Studies: Experiments have investigated this compound's permeability at different pH levels. Permeability is enhanced at pH 3.0 using specific counterions and at pH 7.0 using others, providing indirect evidence of its changing charge state and its ability to form ion pairs [2].
  • Chromatographic and Spectroscopic Analysis: Techniques like RP-UFLC (Ultra-Fast Liquid Chromatography) can be used to analyze this compound. The compound's retention time shifts with mobile phase pH, reflecting changes in its hydrophobicity linked to its ionic state [3]. FTIR (Fourier-Transform Infrared Spectroscopy) can identify the presence of both cationic (e.g., -NH³⁺) and anionic (e.g., -COO⁻) functional groups in the solid state or in solution at the pI [4] [1].
  • Point of Zero Charge (PZC) Determination for Adsorption Studies: When studying this compound adsorption onto materials, the point of zero charge (pHPZC) of the adsorbent is critical. The pHPZC is determined by adding the adsorbent to solutions with varying initial pH and plotting the change in pH to find the point where ΔpH=0. Adsorption of the zwitterionic this compound is often highest near the adsorbent's pHPZC, where electrostatic interactions are strongest [4].

Logical Workflow for Property Analysis

The diagram below outlines a logical workflow for investigating this compound's zwitterion properties, connecting key concepts and experimental approaches.

Start Start: this compound Zwitterion Analysis Step1 Define Molecular Structure (Amine and Carboxyl Groups) Start->Step1 Step2 Theoretical pI Prediction (pH ~4.5-4.7) Step1->Step2 Step3 Experimental Verification Step2->Step3 Method1 Method: Potentiometric Titration Step3->Method1 Method2 Method: Chromatography (RP-UFLC) Step3->Method2 Method3 Method: Spectroscopy (FTIR) Step3->Method3 Step4 Analyze Charge-Dependent Behavior App1 Solubility & Formulation Step4->App1 App2 Membrane Permeability Step4->App2 App3 Adsorption Studies Step4->App3 Method1->Step4 Method2->Step4 Method3->Step4

Key Implications for Research and Development

  • Pharmaceutical Development: The low solubility at the isoelectric point is a critical factor in designing oral solid dosage forms, as it can limit dissolution and absorption [1].
  • Drug Permeability: The zwitterionic nature allows this compound to form ion pairs with lipophilic counterions, a strategy that can be used to enhance its skin permeability for transdermal delivery [2].
  • Environmental Remediation: Understanding this compound's charge is vital for developing effective water treatment adsorbents, as adsorption capacity is highly dependent on the antibiotic's ionic state and the adsorbent's surface charge at a given pH [5] [4].

References

7-aminocephalosporanic acid derivative cephalexin

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of 7-ACA and Cephalexin

7-Aminocephalosporanic acid (7-ACA) is the fundamental synthon for all semi-synthetic cephalosporin antibiotics, including this compound [1]. It consists of a β-lactam ring fused to a dihydrothiazine ring [2]. Semisynthetic cephalosporins are produced by modifying the side chains at the 3- and 7- positions of this core structure [3] [2].

This compound is a first-generation cephalosporin. Introduced in 1967, it is effective against various Gram-positive bacteria and is used for urinary tract, respiratory tract, and skin infections [2]. Its key structural feature is the addition of specific side chains to the 7-ACA nucleus.

The relationship between the core 7-ACA molecule and the final antibiotic derivatives can be visualized as a structural hierarchy:

G ACA 7-ACA Core Nucleus Gen1 First-Generation Cephalosporins ACA->Gen1 Gen2 Second-Generation Cephalosporins ACA->Gen2 Gen3 Third-Generation Cephalosporins ACA->Gen3 Gen4 Fourth-Generation Cephalosporins ACA->Gen4 This compound This compound Gen1->this compound Side Chain Modification CephC Cephalosporin C (Precursor) CephC->ACA Hydrolysis

Structural derivation of this compound from the 7-ACA core. The core nucleus is functionalized with specific side chains to produce antibiotics with different properties.

Synthesis and Production Protocols

The production of this compound begins with obtaining the 7-ACA nucleus, which is then chemically acylated.

Production of 7-ACA Nucleus

The 7-ACA core can be obtained from the precursor Cephalosporin C (CPC) through chemical or enzymatic processes [4].

  • Enzymatic Hydrolysis (One-Step Method): This modern approach uses a single enzyme, cephalosporin C acylase (CCA).
    • Enzyme Source: Recombinant CCA from bacterial strains (e.g., Pseudomonas sp. SY-77). The enzyme can be expressed in a host like E. coli for in vitro use or directly in the CPC producer, Acremonium chrysogenum, for in vivo production [4].
    • Procedure:
      • Culture Transgenic *A. chrysogenum*: Grow recombinant fungal strains in liquid complete culture medium (CCM) at 27°C with light exposure and shaking at 180 rpm [4].
      • Harvest and Incubate: Collect the culture supernatant containing both CPC and the secreted CCA [4].
      • Conversion: Under optimal conditions (e.g., 28°C, pH 8.0), the CCA directly cleaves the α-aminoadipyl side chain from CPC, yielding 7-ACA [4].
    • Typical Yield: The one-step in vivo conversion rate can reach approximately 30% [4].
Synthesis of this compound from 7-ACA

The synthesis involves chemically adding specific side chains to the 7-ACA nucleus. While a precise protocol for this compound was not detailed in the search results, the general acylation process for a similar cephalosporin (cefpodoxime) is as follows [3]:

  • Acylation at C7: 7-ACA is reacted with an activated acid chloride derivative of the required side chain in the presence of a base to form the amide bond [3].
  • Modification at C3: The acetoxy group at C3 can be treated with reagents in aqueous methanol to form alternative substituents [3].
  • Final Esterification: The carboxylic acid group of the intermediate may be esterified to form a prodrug, as in the case of cefpodoxime proxetil [3].

Physicochemical and Analytical Data

The properties of the starting material (7-ACA) and the final drug (this compound) are critical for R&D.

Table 1: Characteristics of 7-ACA and this compound

Property 7-ACA This compound
CAS Number 957-68-6 [5] Not in search results
Molecular Formula C10H12N2O5S [5] Not in search results
Molecular Weight 272.28 g/mol [5] Not in search results
Appearance White to off-white crystalline powder [5] Not in search results
Melting Point >300 °C [5] Not in search results
Water Solubility 409.6 mg/L at 23°C [5] Not in search results
pKa 2.59 (predicted) [5] Not in search results
log P -1.87 to -3.4 (predicted) [1] [5] Not in search results

Table 2: Key Antibacterial and Pharmacokinetic Properties of this compound

Property Description
Antibiotic Generation First-Generation [2]
Antimicrobial Spectrum Broad-spectrum, effective against Gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and some Gram-negative bacteria [2].
Mechanism of Action Bactericidal; inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2].
β-Lactamase Stability Moderate susceptibility to β-lactamases [2].
Key Clinical Uses Urinary tract infections (UTIs), respiratory tract infections, skin and soft tissue infections [2].
Cross-Reactivity Exhibits modest cross-allergy in patients with penicillin hypersensitivity [2].

Advanced Research and Analytical Techniques

For researchers characterizing these compounds, the following advanced methodologies are noted:

  • Analysis of Cephalosporin-Fullerene Complexes: Studies investigate supramolecular complexes of cephalosporins (e.g., this compound) with fullerenes (Cn). The free energies of electron transfer (ΔGet) for complexes like [this compound]·Cn can be calculated using the Rehm-Weller equation and Marcus theory, which is relevant for studying electrochemical properties and electron transfer kinetics [2].
  • HPLC for Conversion Monitoring: HPLC is a standard technique for detecting substrates and products in reaction mixtures, such as monitoring the conversion of CPC to 7-ACA in culture supernatants [4].

Key Takeaways for Professionals

  • Sustainable Production: The trend in 7-ACA manufacturing is moving towards greener, one-step enzymatic hydrolysis to reduce the environmental impact and cost associated with traditional chemical methods [4].
  • Structure-Activity Relationship (SAR): The antibacterial spectrum and pharmacokinetic profile of this compound are directly determined by the specific side chains attached to the 7-ACA core. Modifications at position 7 primarily affect antibacterial activity, while changes at position 3 influence pharmacokinetics [3] [2].
  • Research Focus: Current research aims to improve the spectrum, β-lactamase stability, and oral bioavailability of newer generation cephalosporins [3].

References

Overview of HPLC Methods for Cephalexin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three distinct HPLC methods for quantifying Cephalexin (CPH), each developed for a specific application, from drug substance testing to residue analysis.

Method Objective Chromatographic Conditions Key Performance Data Application & Context

| Stability-Indicating Assay (for drug substance) | Column: Enable C18G (250 mm × 4.6 mm, 5 μm) Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm Retention Time: ~3.2 minutes [1] | Linearity: 1–120 μg/mL (r ≥ 0.999) Precision (RSD): < 2% Accuracy: > 99% LOD/LOQ: Not specified in excerpt [1] | Quality control and stability studies of this compound in pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1]. | | Eco-friendly Residue Analysis (with Cefixime) | Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) Mobile Phase: Acidic water:ACN (85:15, v/v), pH 4.5 Flow Rate: 2.0 mL/min Detection: 254 nm [2] | Linearity: 0.05–10 ppm (r ≥ 0.9998) LOD: 0.003 ppm for CPH LOQ: 0.008 ppm for CPH Recovery: 99–99.5% [2] | Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation. Employs a Quality-by-Design (QbD) approach [2]. | | Simultaneous Quantification (with Sodium Benzoate) | Column: C18 column Mobile Phase: Phosphate buffer (pH 5.0): Methanol (60:40, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm [3] | Linearity: 10–100 μg/mL for CPH Precision (RSD): < 2% Accuracy: 99.5–100.5% for CPH [3] | Quality control of suspension formulations containing both this compound and the preservative sodium benzoate [3]. |

Detailed Protocol: Stability-Indicating UFLC Method

This protocol is adapted from a validated method for determining this compound Monohydrate in pharmaceutical dosage forms [1].

Scope and Principle

This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of this compound Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the active pharmaceutical ingredient from its degradation products formed under stress conditions.

Reagents and Materials
  • Chemical Reagents: this compound Monohydrate working standard (purity >99.8%), Methanol (HPLC grade), Tetrabutylammonium hydrogen sulfate (TBAHS, AR grade), Hydrochloric acid (0.1 M), Sodium hydroxide (0.01 M), Hydrogen peroxide (3% v/v).
  • Mobile Phase: Prepare a mixture of Methanol and 0.01 M TBAHS solution in a 50:50 (v/v) ratio.
    • To prepare 0.01 M TBAHS, accurately weigh 3.3954 g of TBAHS salt and dissolve it in 1000 mL of HPLC-grade water.
  • Standard Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to volume with mobile phase to obtain a 1000 μg/mL stock solution. Further dilute as needed to obtain working standard solutions.
  • Sample Solution: Accurately weigh powder from the dry syrup formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20 minutes, and dilute to volume. Filter the solution through a 0.2 μm membrane filter before injection.
Instrumentation and Conditions
  • Chromatographic System: UFLC system with PDA detector (e.g., Shimadzu Prominence UFLC).
  • Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm particle size).
  • Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 μL.
  • Column Temperature: Ambient.
  • Run Time: Approximately 10 minutes.

The workflow for the method development and application is summarized below:

This compound HPLC Analysis Workflow Start Method Start Prep Prepare Mobile Phase: Methanol : 0.01M TBAHS (50:50) Start->Prep SetParams Set Instrument Parameters: Flow: 1.0 mL/min, λ=254 nm Column: C18, 25 cm, 5µm Prep->SetParams PrepStandard Prepare Standard Solution (1-120 µg/mL) SetParams->PrepStandard PrepSample Prepare Sample Solution (Extract & Filter) PrepStandard->PrepSample Inject Inject Samples (20 µL) PrepSample->Inject Analyze Analyze Chromatograms (Retention time ~3.2 min) Inject->Analyze Validate System Suitability: Check Tailing, Plates, RSD Analyze->Validate Report Report Results Validate->Report End Method End Report->End

Forced Degradation (Stress Testing) Procedure

To establish the stability-indicating nature of the method, stress the standard drug solution under the following conditions [1]:

  • Acidic Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.1 M HCl for 45 minutes at room temperature. Neutralize with 0.1 M NaOH.
  • Alkaline Hydrolysis: Treat 1 mL of drug solution with 1 mL of 0.01 M NaOH for 45 minutes at room temperature. Neutralize with 0.01 M HCl.
  • Oxidative Degradation: Treat 1 mL of drug solution with 1 mL of 3% v/v H₂O₂ for 45 minutes at room temperature.
  • Thermal Degradation: Heat the drug solution at 80°C in a water bath for 45 minutes.
  • Photolytic Degradation: Expose the drug solution to UV light (365 nm) in a chamber for 25 minutes. After stress, analyze the solutions using the chromatographic conditions above. The method should demonstrate that it can successfully separate this compound from its degradation products.
Method Validation

The method should be validated according to ICH guidelines [1].

  • Linearity and Range: Prepare and analyze standard solutions at a minimum of 8 concentrations across the range of 1–120 μg/mL. The correlation coefficient (r) should be ≥ 0.999.
  • Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) assays (n=6). The relative standard deviation (RSD) of the peak areas should be < 2%.
  • Accuracy (Recovery): Perform a standard addition (spiking) at three levels (e.g., 80%, 100%, 120% of the test concentration). The mean recovery should be > 99%.
  • Specificity: The method should demonstrate no interference from excipients (in the sample solution) or degradation products (in the stress testing solutions).
  • Robustness: Evaluate the method's resilience to deliberate, small changes in parameters like flow rate (±0.1 mL/min), detection wavelength (±2 nm), and organic phase composition (±2%).

Critical Notes for Operation

  • Mobile Phase Preparation: Always degas the mobile phase by sonication for about 20 minutes before use to prevent air bubbles in the system [1].
  • System Suitability: Before running analytical samples, ensure the system is suitable. Critical parameters include the number of theoretical plates (should be high), tailing factor (should be close to 1.0), and RSD for replicate injections of a standard [1] [3].
  • Sample Stability: For accurate results, store prepared standard and sample solutions at 2–8°C if not analyzed immediately [1].
  • Green Chemistry Considerations: When developing new methods, consider environmental impact. The method for residue analysis [2] was optimized using a Box-Behnken design and evaluated using green chemistry metrics (e.g., Analytical GREEnness (AGREE)) to minimize ecological footprint.

Methodology Insights

The experimental procedure for the stability-indicating assay involves several key stages, from preparation to data analysis, as shown below:

HPLC Analysis Logical Relationships HPLC HPLC Analysis of this compound Obj1 Stability-Indicating Assay (Separate from degradants) HPLC->Obj1 Obj2 Eco-Friendly Residue Analysis (High Sensitivity) HPLC->Obj2 Obj3 Simultaneous Quantification (in combination products) HPLC->Obj3 App1 Drug Product QC Stability Studies Obj1->App1 Tech2 Forced Degradation Studies (ICH Guidelines) Obj1->Tech2 App2 Cleaning Validation in Manufacturing Obj2->App2 Tech1 QbD & Six Sigma (Process Optimization) Obj2->Tech1 App3 Suspension Formulation Quality Control Obj3->App3

Frequently Asked Questions

Q1: What is the advantage of using TBAHS in the mobile phase? TBAHS (Tetrabutylammonium hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of ionic or ionizable compounds like this compound, leading to better separation [1].

Q2: How sensitive can an HPLC method for this compound be? For routine analysis of formulations, LOQs in the μg/mL range are typical. However, for specialized applications like detecting residues on manufacturing equipment, highly sensitive methods with LOQs as low as 0.008 ppm (8 ng/mL) have been developed using advanced optimization techniques [2].

Q3: Can this compound be analyzed with other drugs simultaneously? Yes, as shown in the comparison table, HPLC methods have been successfully developed and validated for the simultaneous quantification of this compound with other drugs like cefixime [2] or excipients like sodium benzoate [3].

References

cephalexin degradation photocatalytic process advanced oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalexin Degradation via Photocatalysis

The widespread use of this compound (CPX), a cephalosporin antibiotic, poses a significant environmental challenge due to its persistence in water and potential to foster antibiotic-resistant genes [1]. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as efficient and environmentally friendly technologies for the removal of such recalcitrant compounds from contaminated water sources [2] [1]. These processes operate on the principle of generating highly reactive radical species (e.g., hydroxyl radicals) that can mineralize organic pollutants into less harmful end-products [1].

This document provides a detailed experimental framework for the photocatalytic degradation of this compound using some of the most effective and recently developed catalyst systems.

Comparative Summary of Photocatalytic Systems

The table below summarizes key performance data and optimal conditions for three distinct photocatalytic systems as reported in recent literature.

Table 1: Comparative summary of photocatalytic systems for this compound degradation.

Photocatalyst Optimal Catalyst Loading Optimal CPX Concentration Optimal pH Light Source Degradation Efficiency / Rate Constant Key Findings
TiO₂ Nanoparticles (Anatase) [3] 0.5 g/L Up to 20 mg/L Not specified 365 nm UV light Complete degradation achieved; Rate constants: 0.023 min⁻¹ and 0.422 min⁻¹ Process is non-spontaneous and endothermic; Degradants are less antibacterial.
Fe–TiO₂–Bi₂O₃ Nanocomposite [2] 1.5 g/L 5 mg/L 9 50 W LED (395-400 nm) 74% in 240 min Visible-light active; Performance enhanced to 96% in 120 min under UV.
ZnO Nanowires [4] 20 - 80 mg/L Not specified Circumneutral to Alkaline (7.2 - 9.2) Simulated Sunlight Rate constants: 0.119 - 0.252 min⁻¹ •OH and O₂•⁻ are primary radicals; HCO₃⁻ and NOM inhibit degradation.

Detailed Experimental Protocols

Protocol A: Degradation using TiO₂ Nanoparticles (Anatase)

This protocol is adapted from Roslan et al. (2025), which provides foundational insights into the kinetics and thermodynamics of this compound (CEP) degradation [3].

  • Catalyst Preparation: Use commercially available anatase TiO₂ nanoparticles. Alternatively, synthesize via sol-gel or hydrothermal methods.
  • Reaction Setup:
    • Prepare a CEP solution in ultrapure water at the desired initial concentration (e.g., 20 mg/L).
    • Introduce the catalyst into the solution at a loading of 0.5 g/L.
    • Adjust the pH of the mixture using dilute NaOH or HNO₃ as required by the experimental design.
    • Place the reaction mixture in a photoreactor equipped with a 365 nm UV light source. Maintain constant stirring and temperature control (e.g., 25°C).
  • Experimental Procedure:
    • Stir the catalyst-pollutant mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.
    • Turn on the UV lamp to initiate the photocatalytic reaction.
    • Collect samples at regular intervals (e.g., 0, 5, 15, 30, 60, 120 min).
    • Centrifuge or filter samples (0.22 μm membrane) to remove catalyst particles before analysis.
  • Analysis & Characterization:
    • CEP Concentration: Analyze by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector at 261 nm.
    • Degradation Intermediates: Identify using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Antibacterial Activity: Assess the toxicity of degradants using standard antibacterial assays (e.g., against E. coli).
Protocol B: Degradation using a Novel Fe–TiO₂–Bi₂O₃ Nanocomposite

This protocol, based on a 2025 study, outlines the use of a doped, visible-light-active ternary nanocomposite [2].

  • Catalyst Synthesis (Sol-Gel Method):
    • Prepare a titanium precursor solution (e.g., titanium isopropoxide in ethanol).
    • Dope the solution with Iron (III) nitrate nonahydrate to achieve 3 wt% Fe, and Bismuth (III) nitrate to achieve 11 wt% Bi₂O₃.
    • Hydrolyze the mixture under controlled conditions to form a gel.
    • Age the gel, dry it, and calcine it at an appropriate temperature (e.g., 450-500°C) to obtain the crystalline Fe–TiO₂–Bi₂O₃ nanocomposite.
  • Reaction Setup & Optimization:
    • Use a central composite design (CCD) to model and optimize parameters: catalyst loading (0.5-1.5 g/L), CPX concentration (5-15 mg/L), and initial pH (3-9).
    • The reactor should be equipped with a 50 W LED lamp emitting visible light in the 395-400 nm range.
  • Experimental Procedure:
    • Follow a similar adsorption and sampling procedure as in Protocol A.
    • For enhanced degradation, a 15W UV lamp can be used as an alternative light source.
  • Catalyst Characterization:
    • XRD: To confirm crystal structure and phase composition.
    • FESEM: To analyze surface morphology.
    • DRS: To determine the band gap and confirm visible-light absorption.
    • FTIR: To identify functional groups.

This compound Degradation Pathways and Workflow

The degradation of this compound by photocatalytic AOPs follows a consistent mechanistic workflow, leading to the formation of less harmful products.

General Workflow of Photocatalytic Degradation

The following diagram illustrates the sequential steps involved in a standard photocatalytic degradation experiment.

G Photocatalytic Degradation Workflow Start Start Experiment Prep Prepare Catalyst and CPX Solution Start->Prep Adsorb Dark Adsorption Phase (30-60 mins) Prep->Adsorb Illuminate Illuminate with UV/Visible Light Adsorb->Illuminate Sample Collect Samples at Time Intervals Illuminate->Sample Analyze Analyze Samples (HPLC, LC-MS) Sample->Analyze End Data Analysis and Reporting Analyze->End

Diagram 1: A generalized workflow for conducting photocatalytic degradation experiments.

Proposed Degradation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals that the primary degradation pathways for this compound involve attacks on its core structure by generated radicals [3] [4].

  • Initial Attack: The primary step is the ring opening of the β-lactam moiety, driven by redox reactions with hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) [3] [4].
  • Subsequent Reactions: The initial breakdown is followed by successive reactions including:
    • Hydroxylation: Addition of hydroxyl groups to the aromatic ring or other reactive sites.
    • Decarboxylation: Removal of carboxyl groups.
    • Demethylation: Removal of methyl groups.
    • Dealkylation: Cleavage of alkyl side chains [3] [4].
  • Final Products: These reactions lead to the fragmentation of the parent molecule into smaller, simpler organic acids and eventually to mineralized end products (CO₂ and H₂O). Critically, studies confirm that these degradants exhibit significantly lower antibacterial activity compared to the parent this compound, reducing the overall ecological threat [3].

Conclusion and Implementation Notes

The protocols outlined demonstrate that photocatalytic AOPs are a viable and powerful technology for the remediation of water contaminated with this compound. The choice of catalyst allows for flexibility, from highly efficient UV-driven TiO₂ systems to modern visible-light-active composites like Fe–TiO₂–Bi₂O₃.

For researchers implementing these protocols, it is crucial to:

  • Characterize Catalysts Thoroughly: Confirm the structure, morphology, and optical properties of synthesized catalysts via XRD, SEM, and DRS.
  • Monitor Intermediates: Use LC-MS to track degradation pathways and ensure the formation of less toxic intermediates.
  • Assess Environmental Impact: Always couple degradation efficiency studies with antibacterial activity tests to evaluate the true environmental benefit of the process.

References

Comprehensive Application Notes and Protocols: Adsorption Techniques for Cephalexin Removal from Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalexin Contamination and Removal Needs

This compound (CPX) is a first-generation β-lactam antibiotic widely used to treat bacterial infections in both human and veterinary medicine. As an emerging environmental contaminant, this compound has been frequently detected in wastewater treatment plants at concerning levels, often reaching mg·L⁻¹ concentrations in pharmaceutical manufacturing effluents. The persistence of this compound in aquatic environments poses significant ecological risks, including the potential development of antibiotic resistance genes (ARGs) and disruption of aquatic ecosystems. These concerns have driven the need for effective removal strategies specifically tailored for this pharmaceutical compound.

The presence of this compound in wastewater is particularly problematic due to its poor biodegradability and potential to promote antimicrobial resistance in environmental bacteria. Studies have shown that high-level this compound in wastewater treatment systems can significantly affect the fate and spread of antibiotic resistance genes, including β-lactam ARGs. Furthermore, this compound's antibacterial properties can inhibit the microbial communities essential for conventional biological wastewater treatment processes, thereby reducing treatment efficiency and necessitating specialized removal approaches such as adsorption techniques.

Fundamental Principles of this compound Adsorption

Primary Adsorption Mechanisms

The removal of this compound from aqueous solutions through adsorption involves several fundamental mechanisms that govern the interaction between the antibiotic molecules and the adsorbent surface:

  • Electrostatic Interactions: These occur between charged functional groups on the adsorbent surface and the ionizable groups of the this compound molecule. The carboxyl and amine groups in this compound's structure can undergo protonation or deprotonation depending on solution pH, significantly influencing adsorption capacity. Research indicates that electrostatic attraction is particularly significant when using metal substrates like aluminum, where strong interactions facilitate this compound removal under basic pH conditions [1].

  • π-π Interactions: These play a crucial role when using carbon-based adsorbents with aromatic structures. The electron-donor-acceptor relationships between this compound's β-lactam ring and the graphitic domains of carbon materials enhance adsorption affinity. These interactions are less affected by pH variations compared to electrostatic forces, providing more consistent performance across different wastewater matrices.

  • Hydrogen Bonding: The oxygen and nitrogen atoms in this compound's molecular structure can form hydrogen bonds with oxygen-containing functional groups (-OH, -COOH) on the adsorbent surface. This mechanism is particularly significant with biomass-derived adsorbents that feature abundant surface hydroxyl groups, facilitating stronger adsorbate-adsorbent interactions.

  • Pore Filtration and Physical Adsorption: The physical entrapment of this compound molecules within the porous structure of adsorbents represents another important mechanism, especially for materials with well-developed pore structures. The matching between this compound's molecular dimensions (approximately 11.5 Å × 5.5 Å × 4.5 Å) and the adsorbent's pore size distribution critically determines the efficiency of this mechanism, with optimal performance typically observed in mesoporous materials.

Factors Influencing Adsorption Efficiency

Several operational parameters significantly impact the adsorption efficiency of this compound from wastewater:

  • Solution pH: The solution pH affects both the ionization state of this compound and the surface charge of the adsorbent. This compound (pKa₁ = 2.56, pKa₂ = 6.88, pKa₃ = 9.95) exists predominantly as a cation at pH < 2.56, as a zwitterion between pH 2.56-6.88, and as an anion at pH > 6.88. The pH-dependent speciation directly influences adsorption capacity, with optimal removal typically observed near neutral pH for most carbon-based adsorbents.

  • Contact Time and Kinetics: Adsorption efficiency increases with contact time until equilibrium is established. Most systems reach equilibrium within 60-120 minutes, with initial rapid uptake followed by a slower approach to saturation. The kinetics generally follow pseudo-second-order models, suggesting that the rate-limiting step involves chemisorption rather than mere physical diffusion.

  • Temperature: The thermodynamic parameters of this compound adsorption provide insights into the process spontaneity and nature. Most studies report negative ΔG values, indicating spontaneous processes, while the magnitude and sign of ΔH help distinguish between physical (ΔH < 25 kJ/mol) and chemical (ΔH > 25 kJ/mol) adsorption mechanisms.

  • Competing Substances: Wastewater matrices typically contain various organic compounds and ions that can compete for adsorption sites. The presence of natural organic matter, anions, and other pharmaceuticals can significantly reduce this compound removal efficiency, necessitating pretreatment in complex wastewater streams.

Experimental Protocols for this compound Adsorption

Preparation of Powdered Activated Carbon from Pomegranate Peel

Objective: To synthesize and characterize powdered activated carbon (PPAC) from pomegranate peel waste for effective this compound removal from aqueous solutions. This protocol adapts the method described by Fazlzadeh et al. with modifications for improved reproducibility [2].

Materials and Equipment:

  • Pomegranate peel (collected from juice processing facilities)
  • Phosphoric acid (85 wt.% H₃PO₄)
  • Sodium hydroxide and sulfuric acid (for pH adjustment)
  • Deionized water
  • This compound (purity ≥97%)
  • Furnace (capable of maintaining 800°C)
  • Oven (110°C)
  • Sieve (60 mesh)
  • Conical flasks (100-250 mL)
  • Centrifuge
  • Spectrophotometer (UV-Vis)

Procedure:

  • Raw Material Preparation:

    • Wash pomegranate peel thoroughly with distilled water to remove dust and impurities.
    • Dry in an oven at 100°C for 2 hours until complete moisture removal.
    • Grind the dried material and sieve through a 60 mesh screen to obtain uniform particle size.
  • Chemical Activation:

    • Soak the prepared material in 85% phosphoric acid with a 1:1 (w/w) ratio for 48 hours at room temperature.
    • Ensure complete immersion of the biomass in the acid solution.
  • Carbonization:

    • Transfer the acid-treated material to a cylindrical steel reactor.
    • Place in a furnace and heat at a rate of 5°C/min to 800°C.
    • Maintain at 800°C for 2 hours under inert atmosphere.
  • Post-Treatment:

    • Allow the activated carbon to cool to room temperature in the reactor.
    • Wash repeatedly with distilled water until the filtrate reaches neutral pH.
    • Dry in an oven at 110°C for 2 hours.
    • Store the final PPAC product in a desiccator for further use.
Characterization Methods for Adsorbents

Surface Morphology Analysis:

  • Use Scanning Electron Microscopy to examine the surface structure and pore distribution of the prepared adsorbents.
  • Accelerating voltage: 10-15 kV
  • Sample preparation: Coat with gold-palladium alloy to enhance conductivity

Crystalline Structure Determination:

  • Perform X-ray Diffraction analysis using a Philips X'Pert Pro instrument
  • Settings: Cu Kα radiation (λ = 1.5406 Å), 40 kV, 30 mA
  • Scanning range: 10° to 80° (2θ), step size 0.02°

Surface Functional Groups Identification:

  • Conduct Fourier Transform Infrared Spectroscopy in the range of 4000-400 cm⁻¹
  • Prepare samples as KBr pellets (1:100 sample to KBr ratio)

Specific Surface Area and Porosity:

  • Analyze using N₂ adsorption-desorption isotherms at 77 K
  • Calculate specific surface area using the BET method
  • Determine pore size distribution using BJH or DFT methods
Batch Adsorption Experiments

Adsorption Kinetics:

  • Prepare this compound solutions with concentrations of 10, 25, 50, 75, and 100 mg/L
  • Adjust solution pH to optimal range (pH 5-7) using 0.1 M NaOH or H₂SO₄
  • Add fixed adsorbent dose (0.5 g/L) to each solution
  • Agitate at 200 rpm at constant temperature (21±1°C)
  • Collect samples at predetermined time intervals (5, 10, 15, 30, 60, 120, 180 minutes)
  • Centrifuge samples and analyze supernatant for residual this compound concentration

Adsorption Isotherms:

  • Prepare this compound solutions with varying initial concentrations (5-200 mg/L)
  • Use fixed adsorbent dose and optimal pH based on kinetic studies
  • Agitate until equilibrium is reached (determined from kinetic experiments)
  • Filter and measure residual this compound concentration
  • Fit data to Langmuir and Freundlich isotherm models

Performance Comparison of Adsorbents for this compound Removal

Quantitative Assessment of Adsorption Capacity

The efficiency of various adsorbents for this compound removal can be systematically evaluated through their adsorption capacities, kinetic parameters, and optimal operational conditions. The following table summarizes the performance characteristics of different adsorbents documented in the literature:

Table 1: Comparison of Adsorbent Performance for this compound Removal

Adsorbent Type Maximum Adsorption Capacity (mg/g) Optimal pH Equilibrium Time (min) Kinetic Model Isotherm Model
PPAC [2] 48.78 5-7 120 Pseudo-second-order Langmuir
Nano-zero-valent iron from Nettle [3] 1667 6-7 N/R N/R N/R
Activated carbon nanoparticles [3] 7 N/R N/R N/R N/R
Aluminum substrate [1] N/R Basic (9) N/R N/R N/R

Note: N/R = Not reported in the cited search results

The exceptionally high adsorption capacity of nano-zero-valent iron from Nettle highlights the potential of surface-engineered nanomaterials for this compound removal, though practical applications must consider factors like cost, stability, and reusability. The powdered activated carbon from pomegranate peel offers a more sustainable alternative with moderate capacity, while conventional activated carbon nanoparticles show limited performance, possibly due to unsuitable pore structure for this compound molecules.

Optimization Parameters for Enhanced Removal

Table 2: Operational Parameters for Optimal this compound Adsorption

Parameter Optimal Range Effect on Adsorption
Solution pH 5-7 (PPAC) [2], Basic (Aluminum) [1] Affects this compound speciation and adsorbent surface charge
Adsorbent Dosage 0.5-2 g/L Higher dosage increases removal efficiency until site saturation
Initial Concentration 10-100 mg/L Higher concentrations drive adsorption but decrease percentage removal
Temperature 21-25°C Moderate temperatures generally favorable for physical adsorption
Contact Time 60-120 minutes Varies with adsorbent type and initial concentration
Agitation Speed 150-200 rpm Ensures proper mixing and reduces boundary layer resistance

The optimization of these parameters is critical for scaling laboratory results to practical applications. The pH dependence varies significantly between adsorbent types, with carbon-based materials typically performing better in slightly acidic to neutral conditions, while metal-based adsorbents like aluminum show enhanced performance under basic conditions due to different adsorption mechanisms.

Advanced and Alternative Removal Techniques

Photocatalytic Degradation

Photocatalytic processes represent a promising alternative for this compound degradation, particularly for wastewater streams where adsorption may be less effective. Advanced oxidation processes utilize strong hydroxyl radicals to break down the this compound molecule into less harmful constituents:

  • UV/H₂O₂ System: The combination of ultraviolet radiation with hydrogen peroxide has demonstrated significant efficacy in this compound degradation. A factorial plan evaluation revealed that UVC direct photolysis contributed only 12% to overall CEX removal, while the complete UV/H₂O₂ system achieved 83.2% degradation of this compound and 76.2% reduction in aromaticity within 60 minutes [4]. The oxidant concentration was identified as the most statistically significant variable in the process.

  • Kinetic Considerations: The degradation follows pseudo-first-order kinetics with rate constants of kUVC = 0.0031 min⁻¹ for direct photolysis and kUV/H₂O₂ = 0.0367 min⁻¹ for the combined process. Artificial neural networks have proven effective in predicting this compound removal by photochemical treatments, offering valuable tools for process optimization.

Electrochemical Removal

Electrochemical approaches utilizing conventional substrates like aluminum have emerged as viable alternatives for this compound removal. This method leverages electrochemical principles to activate the metal surface for enhanced adsorption:

  • Process Optimization: The first step involves obtaining active states of aluminum electrodes through voltametric curves at different pH values (4, 7, and 9) to identify optimal interaction conditions between this compound and the metal surface [1]. Basic pH conditions facilitate strong electrostatic interactions that drive the adsorption process.

  • Characterization and Validation: Following treatment, electrolyte solutions are analyzed using UV-Vis spectroscopy, while aluminum surfaces are examined through optical micrography and X-ray diffraction. Quantum-chemical calculations further corroborate aluminum-cephalexin interactions, providing theoretical support for the observed adsorption phenomena.

The following diagram illustrates the decision-making workflow for selecting appropriate this compound removal techniques based on wastewater characteristics and treatment objectives:

G Start Start: this compound Contaminated Wastewater Characterize Characterize Wastewater: - this compound Concentration - Background Matrix - pH Conditions - Treatment Goals Start->Characterize LowConc Low this compound Concentration Characterize->LowConc HighConc High this compound Concentration Characterize->HighConc Carbon Carbon-Based Adsorption (Pomegranate Peel AC, etc.) LowConc->Carbon Neutral/Acidic pH Metal Metal-Based Adsorption (Aluminum Substrate, etc.) LowConc->Metal Basic pH Photo Photocatalytic Degradation (UV/H₂O₂) HighConc->Photo With H₂O₂ addition Electro Electrochemical Treatment HighConc->Electro Conducting media Polishing Polishing Step: Residual Concentration Removal Carbon->Polishing Metal->Polishing Photo->Polishing Electro->Polishing Advanced Advanced Oxidation Processes (AOPs) Polishing->Advanced If required for stricter standards

Diagram 1: Decision workflow for selecting this compound removal techniques

Analytical Methods and Quality Control

This compound Quantification

Spectrophotometric Method:

  • Prepare this compound standard solutions in the concentration range of 1-100 mg/L
  • Measure absorbance at maximum absorption wavelength of 261 nm
  • Establish calibration curve with R² ≥ 0.995
  • For samples with high turbidity, centrifuge at 4000 rpm for 10 minutes before analysis
  • Dilute samples exceeding the linear range of the calibration curve

High-Performance Liquid Chromatography:

  • Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Methanol:phosphate buffer (30:70, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection volume: 20 μL
  • Retention time: Approximately 6.5 minutes for this compound
Quality Assurance Protocols

Control Samples:

  • Include method blanks (solvent without this compound) with each batch
  • Prepare replicate samples (n=3) for precision assessment
  • Use spike recovery samples (75%, 100%, 125% of expected concentration) for accuracy determination
  • Acceptable recovery range: 85-115%

Calibration Standards:

  • Prepare fresh standard solutions weekly from certified reference material
  • Store at 4°C in dark conditions
  • Include calibration verification standards every 20 samples
  • Acceptable deviation: ±5% from theoretical value

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Poor Adsorption Efficiency: If adsorption capacity is significantly lower than literature values, verify the solution pH and adjust to optimal range. Check the activation procedure of the adsorbent, particularly the carbonization temperature and duration. Ensure the adsorbent is thoroughly washed to neutral pH after chemical activation.

  • Slow Kinetics: Extended equilibrium times may result from insufficient mixing or inappropriate particle size. Ensure agitation speed is maintained at 150-200 rpm and consider reducing adsorbent particle size through additional grinding and sieving.

  • Data Fitting Issues: If adsorption data poorly fits both Langmuir and Freundlich models, consider alternative isotherm models such as Temkin or Sips. Verify that equilibrium has been truly reached by extending the contact time in kinetic experiments.

Safety Considerations
  • Chemical Handling: Use appropriate personal protective equipment when handling phosphoric acid during activated carbon preparation. Conduct acid treatment in a fume hood to avoid inhalation exposure.

  • High-Temperature Operations: Exercise caution when operating the furnace at 800°C. Use heat-resistant gloves and tongs when handling hot materials. Allow adequate cooling time before material transfer.

  • Waste Disposal: Properly dispose of this compound-containing solutions according to local regulations for pharmaceutical waste. Consider neutralization before disposal of extreme pH solutions.

Conclusion and Future Perspectives

Adsorption technologies offer viable solutions for removing this compound from wastewater streams, with various adsorbents demonstrating significant potential. The use of agricultural waste-derived activated carbons, such as those from pomegranate peel, represents a sustainable approach that aligns with circular economy principles. Meanwhile, advanced materials like nano-zero-valent iron show remarkable capacity but require further investigation regarding scalability and cost-effectiveness.

Future research should focus on developing hybrid systems that combine adsorption with complementary technologies like photocatalytic degradation or biological treatment. The regeneration and reuse of adsorbents also warrant deeper investigation to improve process economics. Additionally, exploration of selective adsorbents capable of targeting this compound in complex wastewater matrices would address a significant challenge in practical implementation.

As regulatory frameworks evolve to address pharmaceutical pollutants in water systems, the protocols and application notes presented here provide researchers and wastewater treatment professionals with essential tools for implementing effective this compound removal strategies. Continued optimization and validation of these approaches will contribute to reducing the environmental impact of antibiotics and mitigating the development of antimicrobial resistance in aquatic environments.

References

Comprehensive Analytical Methods for Cephalexin Detection: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used in human and veterinary medicine for treating various bacterial infections. As with all pharmaceutical compounds, ensuring its quality, safety, and efficacy requires robust analytical methods for detection and quantification. The instability of the beta-lactam ring in cephalosporins necessitates careful monitoring of degradation products to guarantee therapeutic effectiveness and minimize potential toxicity. These application notes provide detailed protocols and methodological overviews of current chromatographic techniques for this compound analysis in pharmaceutical formulations, biological samples, and food products, addressing the growing need for reliable detection methods in quality control laboratories, regulatory settings, and research institutions.

The analytical challenges associated with this compound detection include its susceptibility to degradation under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), the complexity of sample matrices (such as biological fluids, animal tissues, and environmental samples), and the need for low detection limits to monitor residual levels in compliance with regulatory standards. This document synthesizes the most current and effective approaches to address these challenges, with particular emphasis on chromatographic separations, sample preparation techniques, and method validation according to international guidelines.

Chromatographic Methods for this compound Analysis

HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this compound determination across various matrices. These methods offer the advantages of high sensitivity, excellent reproducibility, and the ability to separate this compound from its degradation products and matrix interferences. The following table summarizes key HPLC and UPLC conditions for this compound detection:

Table 1: HPLC and UPLC Conditions for this compound Analysis

Parameter Pharmaceutical Analysis [2] Residue Analysis in Swine [1] Stability-Indicating Method [7] Eco-Friendly RP-HPLC [5]
Technique UFLC-PDA UPLC-MS/MS RP-HPLC-PDA RP-HPLC-UV
Column Enable C18G (250 × 4.6 mm, 5 μm) C18 column C8 column Hypersil BDS C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Methanol:0.01M TBAHS (50:50, v/v) Acidified solvent with purification using MCX cartridges Ammonium acetate buffer (pH 4.5) and acetonitrile (gradient) Acidic water:ACN (85:15, v/v), pH 4.5
Flow Rate 1.0 mL/min Not specified 1.0 mL/min 2.0 mL/min
Detection PDA at 254 nm Tandem Mass Spectrometry PDA detection UV at 254 nm
Linearity 1.0–120 μg/mL 5–100 μg/kg (depending on matrix) Not specified 0.05–10 ppm
Retention Time Method-dependent Method-dependent Adequate separation of degradation products Optimized via BBD

The chromatographic separation of this compound typically employs reversed-phase columns with C8 or C18 stationary phases. Mobile phases often combine aqueous buffers with organic modifiers such as methanol or acetonitrile. The use of ion-pairing reagents like tetrabutylammonium hydrogen sulfate (TBAHS) has been shown to improve peak shape and separation efficiency for this compound in pharmaceutical formulations [2]. For stability-indicating methods, gradient elution is often necessary to adequately separate this compound from its multiple degradation products formed under various stress conditions [7].

Advanced Techniques and MS Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem MS provide superior sensitivity and specificity for this compound detection, especially in complex matrices like biological fluids and food samples. These techniques combine the separation power of liquid chromatography with the selective detection capabilities of mass spectrometry, enabling accurate quantification even at trace levels. The following table compares key validation parameters for this compound detection across different analytical techniques:

Table 2: Method Validation Parameters for this compound Detection

Validation Parameter HPLC-UV [2] UPLC-MS/MS [1] Kinetic-Spectrophotometry [9] Voltammetry [9]
Linearity Range 1.0–120 μg/mL 5–100 μg/kg 1–16 μg/mL 2–45 μg/mL
LOD Not specified 5 μg/kg (fat, urine), 10 μg/kg (muscle, liver, kidney, feces) ~0.3 μg/mL ~0.6 μg/mL
LOQ Not specified As above for LOD 1.0 μg/mL ~2.0 μg/mL
Precision (% RSD) <2% <8.6% 1.42–3.0% 1.42–3.0%
Accuracy (% Recovery) >99% 95.4–100.7% 98.7–101.4% 98.7–101.4%

The application of Quality by Design (QbD) principles and Design of Experiments (DoE) in analytical method development has gained significant traction in recent years. These approaches employ systematic methodology to understand the multidimensional relationship between critical method parameters and performance characteristics, thereby ensuring robust method performance [4][5]. For instance, Box-Behnken design has been successfully applied to optimize chromatographic conditions for the simultaneous detection of this compound and cefixime residues in manufacturing equipment [5].

Sample Preparation Techniques

Extraction Methods

Sample preparation is a critical step in this compound analysis, particularly for complex matrices. Various extraction techniques have been developed depending on the sample type:

  • Pharmaceutical formulations: Simple dissolution in suitable solvents (mobile phase or buffer) followed by filtration typically suffices for quality control purposes [2].

  • Biological tissues (swine): Efficient extraction requires 1% sulfuric acid followed by purification using MCX cartridges (mixed-mode cation exchange) to remove matrix interferences before UPLC-MS/MS analysis [1].

  • Food matrices (pork, milk): Magnetic Molecular Imprinted Polymers (MMIPs) offer highly selective extraction, leveraging their specific recognition cavities for this compound, resulting in excellent cleanup and pre-concentration capabilities [8].

Clean-up and Pre-concentration

Solid-Phase Extraction (SPE) remains a common approach for sample clean-up and pre-concentration. The emerging application of molecularly imprinted polymers (MIPs) specifically designed for this compound represents a significant advancement in selective sample preparation. These synthetic polymers create tailor-made binding sites with memory of the size, shape, and functional groups of this compound, enabling highly specific extraction from complex matrices [8]. The magnetic version (MMIPs) facilitates convenient separation using an external magnet, eliminating the need for centrifugation or filtration, with adsorption equilibrium reached within 60 minutes [8].

Experimental Protocols

HPLC-UV Method for Pharmaceutical Dosage Forms [2]

This protocol describes a stability-indicating method for determination of this compound in pharmaceutical formulations.

Materials and Reagents
  • This compound monohydrate reference standard (purity >99.8%)
  • HPLC-grade methanol
  • Tetrabutylammonium hydrogen sulfate (TBAHS)
  • HPLC-grade water
  • Pharmaceutical formulation (dry syrup)
Mobile Phase Preparation

Prepare a mixture of methanol and 0.01M TBAHS (50:50, v/v). To prepare 0.01M TBAHS solution, accurately weigh 3.3954 g of TBAHS and dissolve in 1000 mL of HPLC grade water. Degas both solutions by sonication for 20 minutes before use.

Standard Solution Preparation

Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 5 minutes, and dilute to volume with mobile phase to obtain a stock solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase.

Sample Preparation

For dry syrup formulation, accurately weigh powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20 minutes, and dilute to volume. Filter through a 0.2 μm membrane filter before injection.

Chromatographic Conditions
  • Column: Enable C18G (250 × 4.6 mm, 5 μm)
  • Mobile phase: Methanol:0.01M TBAHS (50:50, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection volume: 20 μL
  • Temperature: Ambient
System Suitability

The method should meet the following system suitability criteria before sample analysis:

  • Relative standard deviation of peak areas for six replicate injections of standard solution: ≤2.0%
  • Theoretical plates for this compound peak: ≥2500
  • Tailing factor: ≤2.0
UPLC-MS/MS Method for Swine Tissues [1]

This protocol describes a sensitive method for determination of this compound residues in swine tissues, urine, and feces.

Materials and Reagents
  • This compound reference standard
  • Sulfuric acid (ACS reagent grade)
  • MCX cartridges (mixed-mode cation exchange)
  • HPLC-grade acetonitrile and methanol
  • HPLC-grade water
Extraction Procedure
  • Homogenize tissue samples (muscle, liver, kidney, fat)
  • Weigh 2.0 g of homogenized sample into a 50-mL polypropylene tube
  • Add 10 mL of 1% sulfuric acid solution
  • Vortex vigorously for 5 minutes
  • Centrifuge at 4000 rpm for 10 minutes
  • Transfer supernatant to a clean tube
Purification Procedure (MCX Cartridges)
  • Condition MCX cartridge with 3 mL methanol followed by 3 mL 1% sulfuric acid
  • Load sample extract onto the cartridge
  • Wash with 3 mL 1% sulfuric acid followed by 3 mL methanol
  • Elute with 5 mL of 5% ammonium hydroxide in methanol
  • Evaporate eluent to dryness under nitrogen stream at 40°C
  • Reconstitute residue with 1 mL of mobile phase
  • Filter through 0.2 μm membrane filter before UPLC-MS/MS analysis
UPLC-MS/MS Conditions
  • Column: C18 column (exact dimensions to be optimized)
  • Mobile phase: Acidified acetonitrile and water (gradient)
  • Ionization: Electrospray ionization (ESI) in positive mode
  • Mass detection: Multiple reaction monitoring (MRM)
  • Quantitation transition: m/z 348.1 → 158.0 (optimize for specific instrument)
  • Confirmation transition: m/z 348.1 → 174.0 (optimize for specific instrument)
Method Validation

Validate the method according to FDA or EMA guidelines, including:

  • Specificity: No interference at retention time of this compound
  • Linearity: Calibration curves with r² ≥ 0.99
  • Accuracy: 95.4–100.7% recovery
  • Precision: Inter-day RSD < 8.6%

Method Validation

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. The following parameters should be evaluated when validating this compound detection methods:

  • Specificity: Ability to unequivocally assess this compound in the presence of potentially interfering components, including degradation products and matrix components. For stability-indicating methods, peak purity should be demonstrated using photodiode array detection (PDA) [7].

  • Linearity: Demonstrated over a defined concentration range (e.g., 1.0–120 μg/mL for pharmaceutical analysis) with a correlation coefficient (r²) of at least 0.99 [2].

  • Accuracy: Typically evaluated through recovery studies at three concentration levels (80%, 100%, 120% of target concentration), with acceptable recovery ranging from 95–105% depending on the matrix and concentration level [1][2].

  • Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments), expressed as % RSD. Acceptable precision is typically ≤2% for pharmaceutical formulations and ≤15% for trace analysis [2][1].

  • Detection and Quantitation Limits: LOD and LOQ should be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or using statistical approaches [2].

  • Robustness: Ability of the method to remain unaffected by small, deliberate variations in method parameters (flow rate, mobile phase composition, column temperature). Experimental design approaches such as Plackett-Burman or Fractional Factorial designs can be employed for systematic evaluation of robustness [4].

Applications

Pharmaceutical Quality Control

Chromatographic methods are extensively used for quality control of this compound in pharmaceutical dosage forms (tablets, capsules, dry syrups). The HPLC-UV method [2] allows for routine analysis of this compound content in formulations, ensuring compliance with pharmacopeial standards. Stability studies under various stress conditions (hydrolytic, oxidative, thermal, photolytic) help identify degradation products and establish appropriate storage conditions and shelf life [7].

Residue Monitoring in Food Products

Monitoring this compound residues in animal-derived food products is crucial for food safety. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in edible tissues and milk [8]. The developed UPLC-MS/MS method [1] and MMIPs-based extraction coupled with HPLC detection [8] provide sensitive and selective approaches for monitoring compliance with these regulatory limits.

Bioanalytical Applications

Determination of this compound in biological matrices (plasma, serum, urine) is important for pharmacokinetic studies and therapeutic drug monitoring. LC-MS methods offer the required sensitivity and selectivity for these applications, enabling precise quantification at the low concentrations typically found in biological fluids.

Workflow Diagrams

HPLC Method Development Workflow

The following diagram illustrates the workflow for developing an HPLC method for this compound detection:

hplc_workflow start Start Method Development column_select Column Selection (C8 or C18, 250×4.6mm, 5µm) start->column_select mobile_phase Mobile Phase Optimization (Buffer-Organic combination) column_select->mobile_phase detection Detection Wavelength Selection (254 nm) mobile_phase->detection validation Method Validation detection->validation application Sample Application validation->application end Method Ready for Use application->end

Sample Preparation Workflow for Complex Matrices

The following diagram illustrates the comprehensive sample preparation process for this compound detection in complex matrices:

sample_prep start Start Sample Preparation homogenize Sample Homogenization start->homogenize extraction Extraction (1% sulfuric acid solution) homogenize->extraction cleanup Clean-up (MCX cartridges or MMIPs) extraction->cleanup concentrate Concentration (Nitrogen evaporation) cleanup->concentrate reconstruct Reconstitution in mobile phase concentrate->reconstruct analyze Chromatographic Analysis reconstruct->analyze end Quantification analyze->end

Conclusion

The analytical methods presented in these application notes provide comprehensive approaches for the detection and quantification of this compound across various matrices. Chromatographic techniques, particularly HPLC and UPLC coupled with UV or mass spectrometric detection, offer the versatility, sensitivity, and specificity required for pharmaceutical analysis, residue monitoring, and bioanalytical applications. The implementation of Quality by Design principles and green chemistry metrics in method development enhances method robustness while reducing environmental impact.

When selecting an appropriate method for this compound detection, consideration should be given to the intended application, required sensitivity, available instrumentation, and regulatory requirements. For routine quality control of pharmaceutical formulations, HPLC-UV methods typically suffice, while for trace analysis in complex matrices, LC-MS/MS methods provide the necessary sensitivity and specificity. The continued advancement in sample preparation techniques, particularly the development of selective materials like molecularly imprinted polymers, promises further improvements in analytical efficiency and reliability for this compound detection.

Comprehensive Application Notes and Protocols: Cephalexin Stability-Indicating HPLC Methods for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalexin and Stability-Indicating HPLC Methods

This compound monohydrate is a first-generation cephalosporin antibiotic widely used to treat respiratory tract, urinary tract, and skin infections. As a β-lactam antibiotic, this compound possesses limited chemical stability and can degrade under various environmental conditions, potentially forming multiple degradation products that may impact drug safety and efficacy. Stability-indicating HPLC methods are specifically designed and validated to accurately quantify this compound while simultaneously separating and identifying its degradation products, providing crucial data for pharmaceutical formulation development, quality control, and shelf-life determination.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that pharmaceutical manufacturers demonstrate the stability characteristics of active pharmaceutical ingredients (APIs) through validated analytical methods that can detect changes in API concentration over time while distinguishing the API from its degradation products. These methods must be specific, accurate, precise, and robust enough to reliably monitor drug product quality throughout its shelf life. The fundamental principle of stability-indicating methodology is that it should clearly separate the active pharmaceutical ingredient from its degradation products, impurities, and excipients, allowing for accurate quantification of this compound even in partially degraded samples [1] [2].

Method Development and Optimization Strategies

Chromatographic Condition Selection

The development of stability-indicating HPLC methods for this compound requires systematic optimization of chromatographic parameters to achieve adequate separation of this compound from its potential degradation products. Based on comprehensive research, the stationary phase selection typically involves reversed-phase C8 or C18 columns with particle sizes of 5 μm or smaller, which provide optimal efficiency and separation capability for this compound and its related substances. The mobile phase composition represents a critical parameter that significantly impacts separation efficiency, peak symmetry, and overall method performance.

  • Mobile Phase Options: Successful separations have been achieved using various mobile phase systems, including:

    • Micellar mobile phases containing 0.1 M sodium dodecyl sulfate (SDS), 15% propanol, and 1% triethylamine at pH 3.3, offering environmental advantages as a greener alternative to conventional mobile phases [3].
    • Methanol-based mobile phases combined with 0.01 M tetrabutylammonium hydrogen sulfate (TBAHS) in a 50:50 ratio, providing excellent peak symmetry and resolution for this compound in pharmaceutical formulations [1].
    • Acetonitrile-based systems with acidic buffers, such as 0.1% ortho-phosphoric acid in combination with acetonitrile (45:55 v/v), which effectively separate this compound from co-formulated drugs like bromhexine [4].
    • Ammonium acetate buffer (pH 4.5) with acetonitrile in gradient mode, effectively separating this compound from its degradation products under various stress conditions [2].
  • Detection Parameters: Optimal detection wavelength for this compound is typically 254-261 nm, where the compound exhibits strong UV absorption. The flow rate generally ranges from 0.4 to 1.0 mL/min depending on column dimensions and mobile phase composition, while column temperature is often maintained at ambient conditions or controlled at 30°C for improved reproducibility [1] [5].

Quality by Design (QbD) Approach

The implementation of Quality by Design (QbD) principles in HPLC method development employs statistical experimental design to systematically optimize analytical methods while thoroughly understanding the method's operational boundaries. The Box-Behnken design represents an efficient response surface methodology that evaluates multiple factors simultaneously with minimal experimental runs, significantly enhancing method robustness and performance.

  • Critical Method Parameters: In the QbD framework, organic composition, flow rate, and mobile phase pH are identified as critical method parameters that significantly impact resolution and retention time as key method responses. Through systematic optimization, researchers have determined that a mobile phase composed of acidic water:acetonitrile (85:15, v/v) at pH 4.5 adjusted by phosphoric acid with a flow rate of 2.0 mL/min provides an optimal balance between high resolution and relatively short analysis time [6].

  • Method Operability Ranges: The QbD approach establishes clear method operable design regions (MODR) where method performance remains consistent, ensuring reliability during routine use. This systematic approach to method development enhances method robustness while reducing the risk of method failure during validation and transfer between laboratories, ultimately supporting regulatory compliance through demonstrated method understanding [6].

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound monohydrate working standard with certified purity (>99.8%)
  • Chemicals: HPLC-grade methanol, acetonitrile, and water; analytical-grade ortho-phosphoric acid, potassium dihydrogen phosphate, hydrochloric acid, sodium hydroxide, hydrogen peroxide
  • Mobile Phase Preparation: Prepare 0.1% ortho-phosphoric acid by adding 1 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 μm membrane filter and degas by sonication for 15 minutes. Mix with HPLC-grade acetonitrile in the ratio 45:55 (v/v) for isocratic elution [4].
  • Standard Solution Preparation: Accurately weigh 25 mg of this compound working standard and transfer to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve. Dilute to volume with mobile phase and mix well to obtain a stock solution of 1000 μg/mL. Prepare working standards by appropriate dilution with mobile phase [1].
Instrumentation and Chromatographic Conditions
  • HPLC System: Shimadzu Prominence UFLC or equivalent system with PDA detector
  • Chromatographic Column: Kromasil C8 column (250 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile Phase: 0.1% Ortho-phosphoric acid:acetonitrile (45:55, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 215 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (approximately 25°C)
  • Run Time: 10 minutes [4]
Sample Preparation Procedure
  • Pharmaceutical Dosage Forms: For tablets, accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add 15 mL of mobile phase, sonicate for 20 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.2 μm membrane filter, discarding the first 2 mL of filtrate. For dry syrup formulations, reconstitute according to label claims and prepare similarly [1].
  • Forced Degradation Studies: Prepare sample solutions at concentration 80 μg/mL of this compound. Subject separate aliquots to various stress conditions:
    • Acidic degradation: Treat with 0.1 M HCl for 45 minutes at room temperature, then neutralize
    • Alkaline degradation: Treat with 0.01 M NaOH for 45 minutes at room temperature, then neutralize
    • Oxidative degradation: Expose to 3% H₂O₂ for 45 minutes at room temperature
    • Thermal degradation: Heat at 80°C for 45 minutes in thermostatically controlled water bath
    • Photolytic degradation: Expose to UV light (365 nm) for 25 minutes in UV chamber [1] [2]

Table 1: Optimized Chromatographic Conditions for this compound Stability-Indicating HPLC Method

Parameter Specification Alternative Conditions
Column Kromasil C8 (250 mm × 4.6 mm, 5 μm) Enable C18G (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.1% OPA:ACN (45:55, v/v) Ammonium acetate (pH 4.5):ACN (gradient)
Flow Rate 1.0 mL/min 0.4-2.0 mL/min
Detection Wavelength 215 nm 254-261 nm
Column Temperature Ambient 30°C
Injection Volume 20 μL 5-20 μL
Retention Time ~2.3 minutes 2-5 minutes
Run Time 10 minutes 8-15 minutes

Method Validation

Validation Parameters and Acceptance Criteria

The stability-indicating HPLC method for this compound must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate its reliability and suitability for intended applications.

  • Specificity: The method should demonstrate adequate resolution between this compound and all potential degradation products, impurities, and excipients, with peak purity index >0.999 confirmed by photodiode array detection. Forced degradation studies should demonstrate that degradation products do not interfere with the quantification of this compound [2].
  • Linearity: Prepare standard solutions at eight concentration levels ranging from 1.0 to 120 μg/mL. The correlation coefficient (r²) should be ≥0.999, and the y-intercept should not be significantly different from zero. The residual plot should show random distribution without systematic patterns [1].
  • Accuracy: Conduct recovery studies at three concentration levels (80%, 100%, and 120% of test concentration) with three determinations at each level. Mean recovery should be within 98-102% with RSD ≤2.0% [4].
  • Precision: Evaluate intra-day precision (repeatability) by analyzing six replicate injections of a homogeneous sample at 100% test concentration on the same day. Assess inter-day precision (intermediate precision) by analyzing the same sample over three different days. The RSD for peak areas should be ≤2.0% for both precision studies [1].

Table 2: Method Validation Parameters for this compound Stability-Indicating HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 1-120 μg/mL -
Correlation Coefficient (r²) >0.999 ≥0.999
Precision (RSD) <2% ≤2%
Accuracy (% Recovery) 98-102% 98-102%
LOD 0.26-0.5 μg/mL -
LOQ 0.79-2.0 μg/mL -
Specificity No interference from degradation products Peak purity >0.999
Robustness Within acceptable variation System suitability parameters within limits
System Suitability Testing

System suitability tests are integral to method validation and ensure daily performance of the chromatographic system. These tests should be performed before sample analysis using a standard solution containing this compound at 100% test concentration.

  • Theoretical Plates: The column efficiency expressed as the number of theoretical plates should be >2000 for the this compound peak.
  • Tailing Factor: The peak symmetry should be ≤2.0 for the this compound peak.
  • Repeatability: Five replicate injections of the standard solution should show RSD of ≤2.0% for peak areas.
  • Resolution: Resolution between this compound and the closest eluting degradation product should be >2.0 [1] [4].

Applications and Stability Data Interpretation

Stability Testing and Degradation Pathways

The validated stability-indicating HPLC method enables comprehensive evaluation of this compound stability under various stress conditions, providing critical insights for formulation development and storage condition selection.

  • Degradation Profile: this compound undergoes degradation under hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic stress conditions. A total of six degradation products have been identified under various stress conditions, with the major degradation occurring in alkaline and oxidative conditions. The degradation kinetics generally follow first-order kinetics, with the rate constant varying with stressor intensity [2].
  • Structural Identification: Using LC-MS/MS, degradation products have been identified and characterized. The primary degradation pathways include:
    • β-lactam ring opening under acidic and alkaline conditions
    • Oxidation of the thiazine ring sulfur atom under oxidative conditions
    • Decarboxylation and deamination reactions under thermal stress
    • Dimerization and polymerization under photolytic stress [2]
Pharmaceutical Applications
  • Formulation Analysis: The method successfully determines this compound in various pharmaceutical dosage forms including tablets, capsules, and dry syrup, with assay results typically ranging from 98-102% of label claim. Excipients commonly found in these formulations do not interfere with this compound quantification [1] [4].
  • Cleaning Validation: The HPLC method effectively detects this compound residues on manufacturing equipment surfaces, with swab recovery rates of 99-99.5%, demonstrating excellent suitability for cleaning validation applications in pharmaceutical manufacturing facilities [6].
  • Bioanalytical Applications: With appropriate sample preparation involving protein precipitation or solid-phase extraction, the method can be adapted for determination of this compound in biological matrices including human plasma and urine, with a lower limit of quantification of 0.5 μg/mL [7].

Workflow and Troubleshooting

Experimental Workflow

The following diagram illustrates the comprehensive workflow for this compound stability-indicating HPLC analysis:

cephalexin_workflow cluster_1 Sample Preparation Steps Start Method Development & Optimization MP Mobile Phase Preparation Start->MP Std Standard Solution Preparation Start->Std Chrom Chromatographic Separation MP->Chrom Std->Chrom Sample Sample Preparation & Degradation Studies Sample->Chrom SP1 Weigh Accurate Amount Sample->SP1 Data Data Analysis & Interpretation Chrom->Data Valid Method Validation Data->Valid App Pharmaceutical Applications Valid->App SP2 Transfer to Volumetric Flask SP1->SP2 SP3 Add Mobile Phase & Sonicate SP2->SP3 SP4 Dilute to Volume & Mix SP3->SP4 SP5 Filter Through 0.2 μm Membrane SP4->SP5

Figure 1: Comprehensive Workflow for this compound Stability-Indicating HPLC Analysis

Troubleshooting Common Issues
  • Peak Tailing: If this compound peak shows significant tailing (tailing factor >2.0), consider adjusting mobile phase pH, increasing buffer concentration, or using a stationary phase with higher endcapping. Adding 0.1% triethylamine to the mobile phase can also improve peak symmetry by blocking silanol interactions [1].
  • Inadequate Resolution: If resolution between this compound and degradation products is insufficient (<2.0), optimize gradient conditions, adjust mobile phase pH, or reduce flow rate to improve separation. For complex degradation profiles, a shallower gradient or longer column may be necessary [2].
  • Retention Time Drift: Significant retention time variation (>5% RSD) may indicate mobile phase composition changes or column temperature fluctuations. Ensure mobile phase is thoroughly degassed and prepared consistently. Using a column oven set at 30°C can improve retention time reproducibility [1].
  • Baseline Noise: Excessive baseline noise can result from contaminated mobile phase, column degradation, or detector lamp failure. Filter all mobile phases through 0.45 μm membranes, flush the column according to manufacturer recommendations, and replace the detector lamp if necessary [4].

Conclusion

The stability-indicating HPLC methods presented in these application notes provide robust, accurate, and precise approaches for analyzing this compound in pharmaceutical formulations and stability samples. The method effectively separates this compound from its degradation products across various stress conditions, enabling comprehensive stability assessment in compliance with ICH guidelines. The QbD approach to method development enhances method robustness while the validation data demonstrates excellent performance characteristics. These methods are readily applicable in quality control laboratories for routine analysis, stability studies, and cleaning validation in pharmaceutical manufacturing.

References

cephalexin epimer separation chromatography conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalexin Epimer Separation

This compound, a first-generation cephalosporin antibiotic, can exist as different isomers or epimers, primarily the Δ² and Δ³ isomeric forms. The separation and quantification of these epimers is crucial in pharmaceutical development and quality control, as different isomeric forms can exhibit varying antimicrobial activities and stability profiles. Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), have been extensively applied to achieve this separation efficiently [1] [2]. These methods are vital for analyzing reaction mixtures, bulk pharmaceuticals, and finished dosage forms to ensure drug purity, safety, and efficacy.

Detailed Chromatographic Protocols

Protocol 1: RP-HPLC for Δ² and Δ³ Isomers of this compound Monohydrate

This protocol is adapted from the method developed to separate and determine the Δ² and Δ³ isomers of 7-ADCA and this compound monohydrate in their mixtures [1].

  • Analytical Column: Bonded octadecyl silica (C18) phase.
  • Mobile Phase: The study investigated the effects of pH in the range of 3.0–7.6. Both acetonitrile and methanol were evaluated as organic modifiers to improve and accelerate separation.
  • Detection: Ultraviolet (UV) detection, specific wavelength not detailed in the abstract.
  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or a compatible buffer.
  • Procedure:
    • Prepare the mobile phase with the selected organic modifier (acetonitrile or methanol) and aqueous buffer at the desired pH. Degas the mobile phase before use.
    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
    • Dissolve the this compound monohydrate sample to an appropriate concentration.
    • Inject the sample onto the column.
    • Run the HPLC method under isocratic or gradient conditions as optimized. The procedure was noted as reliable for quantitative determination and convenient even in the presence of other impurities.
Protocol 2: Ultra-Fast Liquid Chromatography (UFLC) for this compound Assay

This method provides a validated approach for determining this compound monohydrate in pharmaceutical dosage forms and can serve as a basis for epimer separation development [3].

  • Analytical Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm).
  • Mobile Phase: Methanol:0.01 M Tetrabutylammonium hydrogen sulfate (TBAHS) in a 50:50 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: Photodiode Array (PDA) detector at 254 nm.
  • Column Temperature: Ambient.
  • Injection Volume: 20 μL.
  • Sample Preparation:
    • For standard solutions, accurately weigh 25 mg of this compound monohydrate reference standard into a 25 mL volumetric flask.
    • Add about 10 mL of mobile phase, sonicate to dissolve, and dilute to volume with mobile phase (stock solution: 1000 μg/mL).
    • For syrup formulations, weigh powder equivalent to 25 mg of this compound, transfer to a 25 mL volumetric flask, add 10 mL of mobile phase, and sonicate for 20 minutes.
    • Dilute to volume, mix well, and filter through a 0.2 μm membrane filter.
    • Perform further dilutions with mobile phase to obtain working concentrations in the linear range of 1–120 μg/mL.
Protocol 3: HPLC-MS/MS for Isomeric Cephalosporins (Cefprozil)

While developed for cefprozil diastereomers, this highly sensitive LC-MS/MS protocol demonstrates key parameters applicable to challenging separations of cephalosporin isomers, including the use of mass-compatible mobile phases [4].

  • Analytical Column: Gemini C18 column (150 × 2.0 mm, 3 μm) with a C18 guard column.
  • Mobile Phase A: 0.5% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 1.4 | 20 | | 2.9 | 20 | | 3.0 | 70 | | 3.5 | 70 | | 3.6 | 5 | | 4.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 3 μL.
  • Mass Spectrometry: Positive ion electrospray ionization (ESI+); Multiple Reaction Monitoring (MRM) transitions: m/z 391.2 → 114.0 for cefprozil isomers.
  • Sample Preparation (Plasma):
    • Transfer 100 μL of plasma sample into a 1.5 mL tube.
    • Add 20 μL of internal standard solution (e.g., stable isotope-labeled standard).
    • Add 400 μL of methanol containing 0.1% formic acid for protein precipitation.
    • Vortex-mix for 2 minutes and centrifuge at 12,000 × g for 10 minutes at 4°C.
    • Inject the supernatant for analysis.

Summary of Chromatographic Conditions

The table below summarizes the key parameters from the cited protocols for easy comparison.

Parameter Protocol 1: RP-HPLC [1] Protocol 2: UFLC [3] Protocol 3: HPLC-MS/MS [4]
Application Δ²/Δ³ Isomers of this compound This compound Assay Cefprozil Isomers (Example)
Column C18 C18 (250 x 4.6 mm, 5 μm) C18 (150 x 2.0 mm, 3 μm)
Mobile Phase ACN/MeOH + Buffer (pH 3.0-7.6) MeOH:0.01M TBAHS (50:50) 0.5% FA / ACN (Gradient)
Flow Rate Not Specified 1.0 mL/min 0.3 mL/min
Detection UV UV (254 nm) MS/MS (MRM)
Runtime Not Specified ~ Few minutes (implied) 4.0 min
Key Feature Separation of Δ²/Δ³ isomers Robust pharmaceutical assay High sensitivity & specificity

Method Optimization and Critical Parameters

Successful separation of this compound epimers requires careful optimization of several critical parameters:

  • pH of the Mobile Phase: The retention and resolution of this compound isomers are highly influenced by the pH of the aqueous component in the mobile phase. Studies have shown that manipulating the pH within a range of 3.0 to 7.6 can significantly impact the separation efficiency on a C18 column [1].
  • Choice of Organic Modifier: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile often provides different selectivity and lower backpressure compared to methanol, and the choice between them should be empirically determined for optimal resolution of the specific epimers of interest [1].
  • Column Selection: While standard C18 columns are widely used, alternative stationary phases can offer improved separations. For instance, the Newcrom R1 column is a reverse-phase column with low silanol activity specifically mentioned for the analysis of this compound, which can help in achieving better peak shape and reproducibility [5].
  • Mass Spectrometry Compatibility: For methods requiring high sensitivity and specificity, such as bioanalysis, replacing non-volatile buffers (e.g., phosphate) with volatile additives (e.g., formic acid) is essential for compatibility with mass spectrometric detection [4] [5].

Experimental Workflow

The following diagram outlines the general workflow for developing and executing a chromatographic method for this compound epimer separation:

Start Start Method Development MP Define Mobile Phase (pH, Organic Modifier) Start->MP Col Select Stationary Phase (C18 or specialized column) MP->Col Prep Prepare Samples and Standards Col->Prep Equil Equilibrate HPLC System Prep->Equil Inject Inject Sample Equil->Inject Run Run Chromatographic Method Inject->Run Analyze Analyze Data and Check Resolution Run->Analyze Analyze->MP Optimization Required End Report Results Analyze->End

References

Application Notes & Protocols: Optimizing Cephalexin Removal via Mesoporous Silica Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mesoporous silica nanoparticles (MSNs), characterized by high surface areas (often exceeding 1000 m²/g), tunable pore sizes (2-50 nm), and surface functionalization possibilities, have emerged as highly effective adsorbents for the removal of pharmaceutical contaminants from water [1]. Among these contaminants, the antibiotic cephalexin (CFX) is a pollutant of concern due to its widespread use and potential to contribute to antibiotic resistance [2] [3]. These application notes summarize the key optimization parameters and provide a detailed protocol for the efficient adsorption of this compound from aqueous solutions using mesoporous silica, specifically MCM-41.

Key Optimization Parameters & Data

Optimization of the adsorption process is critical for achieving high removal efficiency. The following parameters have been identified as the most significant based on experimental designs, including Response Surface Methodology (RSM) [4].

Table 1: Optimization Parameters for this compound Adsorption on MCM-41
Parameter Optimal Range Effect on Adsorption
Solution pH 3.0 Lower pH (acidic) favors adsorption, likely due to enhanced electrostatic interactions between the adsorbent surface and the this compound molecule [4].
Adsorbent Dosage 800 mg/L Increasing dosage provides more active sites, enhancing removal percentage until a saturation point is reached [4].
Initial this compound Concentration 50 mg/L Lower concentrations favor higher percentage removal, while the adsorption capacity (mg/g) typically increases with higher initial concentrations until saturation [4].
Contact Time 30 minutes Adsorption is rapid initially and reaches equilibrium within this timeframe under optimal conditions [4].
Temperature 40 °C A moderate increase in temperature can enhance the adsorption rate and capacity, suggesting an endothermic process [4].
Table 2: Performance Summary of Optimized MCM-41 Adsorption
Property Value Conditions
Maximum Removal Efficiency 90.3% pH 3.0, 800 mg/L MCM-41, 50 mg/L CFX, 40°C, 30 min [4].
BET Surface Area of MCM-41 ~1,097 m²/g Characterized by N₂ adsorption-desorption [4].
Pore Diameter >2.0 nm Confirming mesoporous structure [4].
Adsorption Kinetics Pseudo-second-order Indicates that chemisorption is the rate-limiting step [2].
Adsorption Isotherm Freundlich model Suggests multilayer adsorption on a heterogeneous surface [2].

Detailed Experimental Protocol

Materials and Equipment
  • Adsorbent: Synthesized or commercial MCM-41 mesoporous silica [4].
  • Adsorbate: this compound monohydrate standard.
  • Chemicals: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), for pH adjustment.
  • Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column, pH meter, orbital shaker or magnetic stirrer, centrifuge, vacuum filtration setup, and analytical balance.
Adsorbent Characterization (Pre-Adsorption)
  • Surface Area and Porosity: Use N₂ adsorption-desorption analysis (BET method) to determine the specific surface area, pore volume, and pore size distribution of the pristine MCM-41 [1] [4].
  • Structural Confirmation: Use X-ray Diffraction (XRD) to verify the ordered mesoporous structure of MCM-41 [4].
  • Functional Groups: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface silanol (Si-OH) groups and other functional groups [4].
Adsorption Experiment Workflow

The following diagram outlines the core experimental procedure for batch adsorption studies.

workflow Start Prepare this compound Stock Solution A Prepare Working Solutions (Vary pH, Concentration) Start->A B Add MCM-41 Adsorbent A->B C Agitate Mixture (Orbital Shaker / Magnetic Stirrer) B->C D Sample at Time Intervals C->D E Separate Adsorbent (Centrifugation/Filtration) D->E F Analyze Supernatant (HPLC Analysis) E->F G Calculate Removal % and Adsorption Capacity F->G

Title: Batch Adsorption Experimental Workflow

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water. From this, prepare working solutions of desired concentrations (e.g., 10-50 mg/L) [2].
  • pH Adjustment: Adjust the pH of the working solutions to the desired value (e.g., 3.0) using dilute HCl or NaOH solutions. Monitor using a calibrated pH meter [4].
  • Batch Adsorption: In a series of Erlenmeyer flasks, add a fixed volume (e.g., 25 mL) of the this compound solution. Add a pre-determined mass of MCM-41 adsorbent to each flask [2] [4].
  • Agitation: Place the flasks in an orbital shaker (or on a magnetic stirrer) at a constant agitation speed and temperature to initiate the adsorption process.
  • Sampling: At predetermined time intervals, withdraw samples from the flasks.
  • Separation: Immediately separate the adsorbent from the solution by centrifugation or vacuum filtration.
  • Analysis: Analyze the supernatant for the remaining this compound concentration using a validated HPLC method [2].
Analytical Method: HPLC Analysis
  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μm) [2].
  • Mobile Phase: Isocratic elution with a mixture of acidified water (pH 2.5), methanol, and acetonitrile in a ratio of 82:12:6 (v/v) [2].
  • Flow Rate: 1.5 mL/min [2].
  • Detection: UV detection at 254 nm [2].
  • Injection Volume: 10 μL [2].
Data Analysis
  • Removal Percentage (%): Calculate using the formula: % Removal = (C₀ - Cₑ)/C₀ × 100, where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), respectively.
  • Adsorption Capacity (qₑ, mg/g): Calculate using the formula: qₑ = (C₀ - Cₑ)V / m, where V is the volume of solution (L) and m is the mass of adsorbent (g).

Adsorption Mechanism & Process Optimization

The high removal efficiency of MCM-41 for this compound is attributed to its high surface area and the presence of silanol (Si-OH) groups which can interact with the functional groups of the this compound molecule [4]. The dominance of the pseudo-second-order kinetic model suggests that valence forces through sharing or exchange of electrons (chemisorption) are involved [2]. The fit to the Freundlich isotherm indicates adsorption occurs on a heterogeneous surface [2].

The interplay of key factors can be visualized in the following optimization diagram:

interactions pH Solution pH Goal High this compound Removal pH->Goal Strongly Influences Dosage Adsorbent Dosage Dosage->Goal Directly Increases Conc Initial Concentration Conc->Goal Inversely Affects % Time Contact Time Time->Goal Increases to Equilibrium

Title: Key Factor Interactions for Optimization

Conclusion

Mesoporous silica MCM-41 is a highly effective adsorbent for removing this compound from aqueous solutions. The adsorption process is optimized at pH 3.0 with an adsorbent dose of 800 mg/L, achieving over 90% removal of this compound under reported conditions [4]. The process is fast, following pseudo-second-order kinetics, and the equilibrium data is well-described by the Freundlich isotherm model [2]. This protocol provides a reliable foundation for researchers to develop efficient water treatment strategies for antibiotic removal.

References

Comprehensive Application Notes and Protocols: Fe-TiO₂-Bi₂O₃ Ternary Photocatalyst for Cephalexin Degradation in Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The widespread use of antibiotics in veterinary and medical applications has led to increasing concerns regarding water contamination and the development of bacterial resistance in humans and other organisms. Cephalexin (CPX), a cephalosporin antibiotic, is frequently detected in water sources due to its incomplete absorption in biological systems and subsequent excretion into the environment. Traditional water treatment methods often fail to completely remove these pharmaceutical compounds, necessitating the development of advanced oxidation processes that can effectively degrade such emerging contaminants. Among these, heterogeneous photocatalysis has gained significant attention due to its ability to utilize solar energy for the mineralization of organic pollutants into harmless byproducts under ambient conditions [1] [2].

The Fe-TiO₂-Bi₂O₃ ternary nanocomposite represents an innovative approach to enhancing photocatalytic efficiency by combining the advantages of multiple semiconductor materials. This system addresses the inherent limitations of individual semiconductors, particularly TiO₂, which despite its excellent optical properties, chemical resistance, and low toxicity, suffers from a wide bandgap (3.4 eV) that restricts its activation to UV light and rapid recombination of photogenerated electron-hole pairs. By incorporating Fe and Bi₂O₃, the composite achieves enhanced visible light absorption and reduced charge carrier recombination, resulting in significantly improved photocatalytic performance for antibiotic degradation [1] [2].

Material Synthesis Protocol

Sol-Gel Synthesis of Fe-TiO₂-Bi₂O₃ Nanocomposite

The synthesis of the ternary photocatalyst follows a straightforward sol-gel method that allows for precise control over composition and morphology. This protocol has been optimized to achieve homogeneous distribution of dopants and maximize photocatalytic activity [1] [2].

2.1.1 Reagents and Equipment
  • Precursors: Titanium isopropoxide (Ti[OCH(CH₃)₂]₄, ≥97%), Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, ≥98%), Iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O, ≥98%)
  • Solvents: Isopropanol (≥99%), Deionized water
  • Catalyst: Nitric acid (HNO₃, 0.1 M)
  • Equipment: Magnetic stirrer with heating, Beakers (250 mL, 500 mL), Drying oven, Muffle furnace, Mortar and pestle
2.1.2 Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve 4.85 g of Bi(NO₃)₃·5H₂O in 100 mL of deionized water under continuous stirring for 30 minutes.
    • Slowly add 100 mL of NaOH (10 M) solution dropwise to the bismuth solution until a yellow precipitate forms. Continue stirring for 2 hours.
    • Separately, mix 4 mL of titanium isopropoxide with 16 mL of deionized water and 16 mL of isopropanol. Stir for 1 hour until a clear solution forms.
  • Doping Incorporation:

    • Add the appropriate amount of Fe(NO₃)₃·9H₂O to the titanium solution to achieve the desired Fe weight percentage (3-7 wt%). Stir for 1 hour.
    • The iron doping concentration must be optimized as it significantly affects photocatalytic activity, with 3 wt% demonstrating optimal performance in degradation studies [1].
  • Composite Formation:

    • Gradually add the yellow bismuth precipitate to the Fe-TiO₂ solution under vigorous stirring.
    • Maintain the mixture at 60°C with continuous stirring for 6 hours to facilitate gel formation.
  • Aging and Drying:

    • Allow the gel to age for 24 hours at room temperature.
    • Transfer the aged gel to a drying oven and maintain at 80°C for 12 hours to remove solvents.
  • Calcination:

    • Grind the dried powder using a mortar and pestle to achieve uniform particle size.
    • Calcine the powder in a muffle furnace at 450°C for 2.5 hours with a heating rate of 2°C/min to crystallize the photocatalyst.
    • After calcination, allow the material to cool slowly to room temperature.
  • Post-processing:

    • Grind the calcined powder to fine nanoparticles (<100 nm).
    • Store in an airtight container protected from light to maintain photocatalytic activity.
Quality Control and Validation
  • Yield Assessment: The described protocol typically yields approximately 2.5-3.0 g of photocatalyst per batch.
  • Reproducibility: Conduct synthesis in triplicate to ensure consistency in photocatalytic performance.
  • Activity Verification: Validate each batch by testing degradation efficiency against a standard this compound solution (5 mg/L) under visible light.

Table 1: Optimization Parameters for Fe-TiO₂-Bi₂O₃ Synthesis

Parameter Range Tested Optimal Value Impact on Performance
Fe doping concentration 3-7 wt% 3 wt% Higher concentrations may introduce recombination centers
Bi₂O₃ content 7-11 wt% 11 wt% Enhances visible light absorption and charge separation
Calcination temperature 400-500°C 450°C Balances crystallinity and surface area
Calcination time 2-4 hours 2.5 hours Complete crystallization without excessive particle growth

Material Characterization

Structural and Compositional Analysis

Comprehensive characterization of the synthesized Fe-TiO₂-Bi₂O₃ nanocomposite is essential to confirm successful preparation and understand structure-activity relationships.

3.1.1 X-ray Diffraction (XRD)
  • Procedure: Employ a Bruker D2 Phaser diffractometer with Cu Kα radiation (λ = 0.154 nm).
  • Parameters: Scan range of 10-80° (2θ), step size of 0.02°, and counting time of 1 second per step.
  • Expected Outcomes: The diffraction pattern should show characteristic peaks of anatase TiO₂ (JCPDS: 21-1272) at 25.5°, 38.1°, 48.2°, 54.3°, 55.2°, and 62.7°, corresponding to (101), (004), (200), (105), (211), and (204) planes, respectively. The presence of Bi₂O³ phases should be identified without significant shift in TiO₂ peaks, indicating successful composite formation without structural distortion [2] [3].
3.1.2 Field Emission Scanning Electron Microscopy (FESEM)
  • Procedure: Use a Carl Zeiss SIGMA-HDVP microscope at an acceleration voltage of 2-5 kV.
  • Sample Preparation: Disperse photocatalyst powder in ethanol and deposit on a silicon wafer.
  • Expected Outcomes: Imaging should reveal a porous, heterogeneous morphology with particle sizes ranging from 40-100 nm. Energy-dispersive X-ray spectroscopy (EDX) should confirm the presence of Ti, O, Bi, and Fe elements in the appropriate ratios [1] [2].
Optical Properties Analysis
3.2.1 Diffuse Reflectance Spectroscopy (DRS)
  • Procedure: Utilize a UV-Vis-NIR spectrophotometer with an integration sphere.
  • Parameters: Scan range of 300-800 nm, using BaSO₄ as a reference.
  • Data Analysis: Apply the Kubelka-Munk function to convert reflectance data to absorption spectra.
  • Expected Outcomes: The spectra should demonstrate extended absorption into the visible region (>400 nm) compared to pure TiO₂, with a calculated band gap of approximately 2.1-2.5 eV, confirming the successful narrowing of the band gap through Fe doping and Bi₂O₃ incorporation [1] [2].
3.2.2 Fourier Transform Infrared Spectroscopy (FTIR)
  • Procedure: Employ a PerkinElmer FT-IR spectrometer with ATR attachment.
  • Parameters: Scan range of 400-4000 cm⁻¹ with a resolution of 4 cm⁻¹.
  • Expected Outcomes: Spectra should show characteristic metal-oxygen bonds (Ti-O, Bi-O, Fe-O) in the 400-800 cm⁻¹ range, confirming the formation of the composite material [1].

Table 2: Characterization Techniques and Key Parameters for Fe-TiO₂-Bi₂O₃

Technique Key Parameters Expected Outcomes
XRD Cu Kα radiation, 20-80° range Crystallite phase identification, anatase dominant
FESEM 2-5 kV acceleration voltage Morphology, particle size distribution, elemental mapping
DRS 300-800 nm range, BaSO₄ reference Band gap estimation, visible light absorption confirmation
FTIR 400-4000 cm⁻¹ range, ATR mode Functional groups, metal-oxygen bond confirmation
BET Surface Area N₂ adsorption, 77 K Surface area, pore size distribution

Experimental Setup and Degradation Procedure

Photocatalytic Reactor Configuration

The photocatalytic degradation experiments require a carefully configured system to ensure reproducible and reliable results.

4.1.1 Equipment Setup
  • Light Source: 50 W LED lamp with emission wavelength of 395-400 nm for visible light experiments; 15W UV lamp (365 nm) for comparative studies.
  • Reactor Vessel: 500 mL cylindrical glass reactor with magnetic stirring.
  • Distance Configuration: Position the light source 15 cm above the reaction solution.
  • Cooling System: Water cooling jacket or circulating bath to maintain temperature at 25±1°C.
  • Sampling Ports: Multiple ports for periodic collection of samples without interrupting the reaction.
4.1.2 Experimental Procedure
  • Reaction Mixture Preparation:

    • Prepare a this compound stock solution (20 mg/L) in deionized water.
    • Adjust pH using NaOH or H₂SO₄ solutions (0.1 M) to the desired value (3-9).
    • Add the appropriate amount of photocatalyst (0.5-1.5 g/L) to 300 mL of antibiotic solution.
  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in darkness for 30 minutes to establish adsorption-desorption equilibrium between this compound and the photocatalyst.
    • Collect an initial sample (t=0) before turning on the light source.
  • Photocatalytic Degradation:

    • Turn on the light source to initiate the photocatalytic reaction.
    • Maintain constant stirring at 500 rpm throughout the experiment.
    • Collect samples (3-5 mL) at regular intervals (0, 15, 30, 60, 120, 180, 240 min).
  • Sample Processing:

    • Centrifuge samples at 10,000 rpm for 10 minutes to remove photocatalyst particles.
    • Filter through 0.22 μm membrane filters to ensure complete removal of nanoparticles.
    • Analyze the supernatant for residual this compound concentration.
Analytical Methods and Calculations
4.2.1 this compound Quantification
  • UV-Vis Spectrophotometry: Measure absorption at λₘₐₓ = 264 nm for this compound.
  • Calibration Curve: Prepare standard solutions (1-20 mg/L) for quantification.
  • Degradation Efficiency Calculation:
    • Degradation % = (1 - Cₜ/C₀) × 100
    • Where C₀ is initial concentration and Cₜ is concentration at time t.
4.2.2 Kinetic Analysis
  • Pseudo-First-Order Model: Apply ln(C₀/Cₜ) = kt, where k is the apparent rate constant.
  • Half-Life Calculation: t₁/₂ = ln(2)/k for comparison of degradation rates.

Performance Optimization and Results

Operational Parameter Optimization

The efficiency of this compound degradation using the Fe-TiO₂-Bi₂O₃ photocatalyst is influenced by several operational parameters. Systematic optimization using response surface methodology based on central composite design has identified optimal conditions for maximum degradation efficiency [1] [2].

Table 3: Optimization of Operational Parameters for this compound Degradation

Parameter Range Tested Optimal Condition Impact on Degradation Efficiency
Catalyst loading 0.5-1.5 g/L 1.5 g/L Higher loadings provide more active sites until light penetration is limited
This compound concentration 5-15 mg/L 5 mg/L Lower concentrations favor faster degradation due to reduced competition for active sites
Solution pH 3-9 9 Alkaline conditions promote •OH generation and catalyst surface charge
Reaction time 0-240 min 240 min (visible), 120 min (UV) Longer exposure increases degradation extent
Light source Visible (50W LED), UV (15W) UV light UV light achieves higher efficiency in shorter time
Performance Comparison and Validation

The optimized Fe-TiO₂-Bi₂O₃ photocatalyst demonstrates superior performance compared to alternative photocatalytic systems for this compound degradation.

Table 4: Performance Comparison of Different Photocatalysts for this compound Degradation

Photocatalyst Optimal Conditions Light Source Time (min) Efficiency Reference
Fe-TiO₂-Bi₂O₃ 1.5 g/L, 5 mg/L, pH 9 50W LED (visible) 240 74% [1]
Fe-TiO₂-Bi₂O₃ 1.5 g/L, 5 mg/L, pH 9 15W UV 120 96% [1]
Fe₂O₃@NGr 0.1 g/L, 10 mg/L, pH 7 Visible 60 90% [4]
TiO₂ NPs 0.5 g/L, 20 mg/L 365 nm UV 120 Complete [5]
SrTiO₃ NPs Not specified 365 nm UV 120 High (kinetics: 0.049 min⁻¹) [6]
Bi₂O₃-TiO₂/AC 0.1 g/L, 10 mg/L, pH 7 Visible 120 97.9% (sulfamerazine) [3]

The experimental results demonstrate that under optimal conditions (5 mg/L this compound, 1.5 g/L catalyst loading, pH 9), the Fe-TiO₂-Bi₂O₃ nanocomposite achieves 74% degradation within 240 minutes under visible light irradiation. When using UV light (15W) under the same conditions, the degradation efficiency increases significantly to 96% within 120 minutes, highlighting the potential for further enhancement under different irradiation sources [1].

Degradation Mechanism and Pathways

Proposed Reaction Mechanism

The enhanced photocatalytic activity of the Fe-TiO₂-Bi₂O₃ ternary system can be attributed to the synergistic effects between its components, which facilitate efficient charge separation and extended visible light absorption.

G Light Light TiO2 TiO2 Light->TiO2 Visible Light Bi2O3 Bi2O3 Light->Bi2O3 Visible Light EVB e⁻ in CB TiO2->EVB HVB h⁺ in VB TiO2->HVB Fe Fe Fe->EVB Electron Trapping Bi2O3->EVB Bi2O3->HVB O2 O₂ EVB->O2 Reduction H2O H₂O HVB->H2O Oxidation O2minus O₂•⁻ O2->O2minus OH •OH H2O->OH Pollutants Pollutants OH->Pollutants Attacks O2minus->Pollutants Attacks Degradation Degradation Pollutants->Degradation

Figure 1: Charge Transfer Mechanism in Fe-TiO₂-Bi₂O₃ Heterojunction

The mechanism illustrated in Figure 1 involves the following key processes:

  • Photoexcitation: Both TiO₂ and Bi₂O³ absorb visible light photons, generating electron-hole pairs (e⁻/h⁺). The Fe doping creates intermediate energy levels that facilitate visible light absorption.
  • Charge Separation: Photogenerated electrons transfer from the conduction band of Bi₂O₃ to TiO₂, while holes move in the opposite direction due to the aligned band structures. The Fe species act as electron traps, further inhibiting charge recombination.
  • Reactive Species Generation: The separated electrons reduce surface-adsorbed O₂ to generate superoxide radicals (O₂•⁻), while holes oxidize H₂O or OH⁻ to produce hydroxyl radicals (•OH).
  • Pollutant Degradation: These highly reactive radical species attack this compound molecules, initiating a series of oxidation reactions that ultimately lead to mineralization.
This compound Degradation Pathways

Based on liquid chromatography-mass spectrometry (LC-MS) analysis of degradation intermediates, the primary degradation pathways of this compound involve [5]:

  • β-Lactam Ring Opening: Initial attack on the β-lactam moiety, which is the most susceptible part of the molecule.
  • Hydroxylation: Addition of hydroxyl groups to aromatic rings and aliphatic chains.
  • Decarboxylation: Removal of carboxyl groups from the dihydrothiazine ring.
  • Demethylation: Cleavage of methyl groups from the molecule.
  • Deamination: Removal of amino groups from the this compound structure.

These transformation pathways progressively break down the this compound molecule into smaller, less toxic intermediates, ultimately leading to complete mineralization to CO₂, H₂O, and inorganic ions. Antibacterial activity studies confirm that the degradation products show significantly reduced toxicity compared to the parent compound, indicating effective detoxification through the photocatalytic process [5].

Conclusion and Application Notes

The Fe-TiO₂-Bi₂O₃ ternary photocatalyst demonstrates excellent potential for addressing the challenging problem of antibiotic contamination in water sources. The comprehensive protocols provided in this document enable researchers to synthesize, characterize, and apply this innovative material for efficient this compound degradation.

Key Advantages
  • Visible Light Activity: The composite exhibits significant photocatalytic activity under visible light, making it suitable for solar-driven applications.
  • Enhanced Efficiency: The optimal composition (3 wt% Fe, 11 wt% Bi₂O₃) achieves 74% this compound degradation under visible light and 96% under UV light.
  • Synergistic Effects: The combination of Fe doping and Bi₂O₃ coupling reduces electron-hole recombination and extends light absorption into the visible region.
  • Practical Application Potential: The catalyst shows promising performance under various conditions and can be considered for real-world water treatment applications.
Implementation Considerations

For researchers implementing this protocol, several practical considerations should be noted:

  • Synthesis Reproducibility: Strict control of calcination temperature and time is critical for obtaining consistent photocatalytic performance.
  • Catalyst Recovery: While not explicitly addressed in the available literature, the magnetic properties of iron components may facilitate catalyst recovery using magnetic separation.
  • Long-Term Stability: Further studies are needed to evaluate the long-term stability and reusability of the catalyst over multiple cycles.
  • Real Water Matrices: Application to real wastewater samples should investigate the effects of complex matrices on degradation efficiency.

The Fe-TiO₂-Bi₂O₃ photocatalytic system represents a significant advancement in the field of advanced oxidation processes for pharmaceutical removal from water, offering an effective solution to the growing challenge of antibiotic contamination in aquatic environments.

References

Comprehensive Application Notes and Protocols: Box-Behnken Response Surface Methodology for Cephalexin Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quality by Design (QbD) and Box-Behnken Design (BBD)

The pharmaceutical industry is increasingly adopting Quality by Design (QbD) principles to enhance product quality and manufacturing efficiency. QbD represents a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding through rigorous scientific methodology. This paradigm shift from traditional empirical methods allows for better control strategies, continuous improvement, and reduced regulatory scrutiny. Within this framework, Design of Experiments (DoE) has emerged as an essential tool for efficiently exploring multivariate relationships, with Box-Behnken Design (BBD) standing out as a particularly efficient response surface methodology for optimization studies.

Box-Behnken Design employs a spherical, rotatable design structure where all experimental points lie on a sphere of radius √2, requiring only three levels for each factor (-1, 0, +1). This arrangement provides several significant advantages for pharmaceutical applications:

  • Economic efficiency: BBD typically requires fewer experimental runs compared to other response surface designs, reducing resource consumption and experimental time, which is particularly valuable when working with expensive pharmaceutical compounds like cephalexin.

  • Avoidance of extreme conditions: Unlike central composite designs, BBD does not include points at the extreme vertices of the design space, which is beneficial when these extreme combinations might prove impractical or result in failed experiments in pharmaceutical contexts.

  • Statistical robustness: The design allows for efficient estimation of quadratic response surfaces, enabling researchers to identify non-linear relationships and interaction effects between critical process parameters (CPPs) and critical quality attributes (CQAs).

The application of BBD has proven particularly valuable in this compound research and development, spanning analytical method development, formulation optimization, and environmental remediation strategies. This compound, a first-generation cephalosporin antibiotic, presents several challenges that benefit from systematic optimization approaches, including stability concerns, bioavailability limitations, and environmental persistence. The following sections provide comprehensive application notes, experimental data, and standardized protocols for implementing BBD in this compound-related pharmaceutical studies.

Experimental Design and Statistical Analysis

Fundamental Steps in BBD Implementation

Implementing a Box-Behnken Design for this compound optimization studies involves a structured sequence of activities that ensures comprehensive understanding and robust optimization:

  • Factor Identification and Level Selection: Based on preliminary screening studies, identify the critical process parameters or formulation variables that significantly impact the chosen quality attributes. For this compound-related applications, common factors include organic composition, flow rate, pH, excipient concentrations, and process temperatures. Select appropriate levels that bracket the anticipated optimum while remaining within practical operating ranges.

  • Experimental Matrix Generation: Construct the BBD matrix using statistical software, which automatically defines the set of experimental runs required to model the response surface adequately. A typical 3-factor BBD requires 15-17 experimental runs, including center points for curvature estimation and pure error determination.

  • Randomized Experiment Execution: Perform experiments in randomized order to minimize the effects of uncontrolled variables and systematic errors. This randomization is crucial for ensuring the statistical validity of the resulting model.

  • Response Measurement and Data Collection: Precisely measure all response variables for each experimental run. For this compound studies, typical responses include chromatographic resolution, retention time, drug entrapment efficiency, particle size, degradation efficiency, and dissolution parameters.

  • Model Fitting and Statistical Analysis: Employ multiple regression analysis to develop mathematical relationships between factors and responses. Evaluate model adequacy using statistical parameters including p-values, coefficient of determination (R²), adjusted R², and predicted R². Nonsignificant terms (p > 0.05) are typically removed to simplify the model while maintaining hierarchy.

  • Response Surface Analysis and Optimization: Visualize the fitted models using contour plots and 3D response surfaces to understand factor-response relationships. Utilize desirability functions to identify optimal factor settings that simultaneously satisfy multiple response criteria.

  • Model Validation: Confirm the predictive capability of the final model by performing verification experiments at the predicted optimum conditions and comparing observed responses with model predictions.

Statistical Analysis Fundamentals

The general form of the quadratic model generated by BBD can be represented as:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε

Where Y is the predicted response, β₀ is the constant coefficient, βᵢ represents the linear coefficients, βᵢᵢ represents the quadratic coefficients, βᵢⱼ represents the interaction coefficients, Xᵢ and Xⱼ are the independent factors, and ε is the residual error.

Table 1: Key Statistical Parameters for Evaluating BBD Model Adequacy

Statistical Parameter Recommended Value Interpretation
p-value < 0.05 Indicates statistical significance of model terms
R² (Coefficient of Determination) > 0.80 Proportion of variance explained by the model
Adjusted R² Close to R² R² adjusted for number of terms in model
Predicted R² Close to Adjusted R² Indicates predictive capability of model
Adequate Precision > 4 Signal-to-noise ratio
Coefficient of Variation (CV) < 10% Relative standard deviation

BBD Applications in this compound Analytical Method Optimization

RP-HPLC Method Development for this compound Residue Analysis

The development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous detection of this compound and cefixime residues in manufacturing equipment demonstrates a sophisticated application of BBD. This approach employed quality-by-design principles to establish a robust analytical method with minimal experimental trials [1].

  • Independent Factors and Levels: Three critical method parameters were identified as independent factors: organic composition (10-20%), flow rate (1-2 mL/min), and mobile phase pH (3-5). These factors were evaluated at three levels in a BBD matrix to assess their effects on chromatographic responses.

  • Response Modeling: The resolution between this compound and cefixime peaks and the retention time of this compound were selected as critical response variables. Second-order polynomial models generated for each response demonstrated excellent predictive capability, with R² values exceeding 0.99.

  • Optimum Conditions Identification: Through response surface analysis and desirability functions, the optimal chromatographic conditions were identified as: mobile phase composition of acidic water:acetonitrile (85:15, v/v) at pH 4.5 adjusted by phosphoric acid, with a flow rate of 2.0 mL/min. These conditions provided a resolution greater than 2.0 and a relatively short analysis time [1].

Table 2: BBD Factors and Levels for RP-HPLC Method Optimization

Independent Factor Low Level (-1) Middle Level (0) High Level (+1)
Organic Composition (%) 10 15 20
Flow Rate (mL/min) 1.0 1.5 2.0
pH 3.0 4.0 5.0

The optimized method demonstrated excellent performance characteristics, with linearity in the range of 0.05-10 ppm for both antibiotics, correlation coefficients ≥ 0.9998, and detection limits of 0.003 ppm and 0.004 ppm for this compound and cefixime, respectively. The method was successfully validated according to ICH guidelines and applied to swab samples from manufacturing equipment, demonstrating recovery rates of 99-99.5% [1].

Green Analytical Chemistry Metrics

An important aspect of modern method development is the incorporation of green analytical chemistry principles. The this compound RP-HLC method was evaluated using multiple green metrics, including Analytical Method Volume Intensity (AMVI), Analytical Greenness (AGREE), Analytical Eco-Scale (ESA), and Green Analytical Procedure Index (GAPI). The method demonstrated favorable environmental characteristics, contributing to sustainable analytical practices in pharmaceutical quality control [1].

BBD Applications in this compound Formulation Optimization

Transferosomal Gel Formulation

The development of a This compound-loaded transferosomal gel (CPX-TFs) for enhanced transdermal delivery represents an innovative application of BBD in formulation optimization. Transferosomes are ultradeformable lipid vesicles capable of squeezing through the stratum corneum, enabling non-invasive delivery of drugs through the skin barrier [2].

  • Factor Screening: Preliminary studies identified three critical factors affecting transferosome characteristics: concentration of phospholipid (Phospholipon 90H), concentration of edge activator (sodium deoxycholate), and reaction temperature during thin film formation.

  • Quality Responses: Multiple quality attributes were monitored, including entrapment efficiency (EE%), particle size, and polydispersity index (PDI). These characteristics critically influence the stability, skin penetration capability, and drug release profile of the transferosomal formulation.

  • Optimization Outcomes: The BBD approach enabled identification of optimal factor settings that maximized entrapment efficiency while maintaining desirable particle size characteristics (200-300 nm), which is essential for effective skin penetration [2].

The resulting optimized transferosomal formulation demonstrated superior drug release profiles and skin permeability compared to conventional formulations, highlighting the effectiveness of BBD in developing advanced drug delivery systems for this compound.

Photocatalytic Degradation of this compound in Aqueous Solutions

Beyond pharmaceutical development, BBD has found application in environmental remediation of this compound-contaminated waters. A recent study optimized a novel ternary photocatalyst (Fe-doped TiO₂–Bi₂O₃ nanocomposite) for this compound degradation using BBD [3].

  • Catalyst Composition Optimization: Initial studies optimized the weight fraction of Fe (3-7 wt%) and Bi₂O₃ (7-11 wt%) in the nanocomposite to maximize photocatalytic activity. The optimal composition contained 3 wt% Fe and 11 wt% Bi₂O₃.

  • Process Parameter Optimization: A BBD with three factors—catalyst amount (0.5-1.5 g/L), this compound concentration (5-15 mg/L), and initial pH (3-9)—was implemented to model and optimize degradation efficiency.

  • Optimized Degradation Conditions: The maximum this compound degradation under visible light irradiation reached approximately 74% at 5 mg/L of CPX, 1.5 g/L catalyst loading, and pH 9 in 240 minutes. When using a 15W UV lamp under the same conditions, degradation efficiency increased to 96% within 120 minutes [3].

Table 3: BBD Application Summary in this compound Research

Application Area Independent Factors Responses Optimal Conditions
RP-HPLC Method [1] Organic composition, Flow rate, pH Resolution, Retention time Acidic water:ACN (85:15), pH 4.5, 2.0 mL/min
Transferosomal Gel [2] Phospholipid concentration, Surfactant concentration, Temperature Entrapment efficiency, Particle size, PDI Specific ratios based on design optimization
Photocatalytic Degradation [3] Catalyst amount, CPX concentration, pH Degradation efficiency 1.5 g/L catalyst, 5 mg/L CPX, pH 9

Detailed Experimental Protocols

Standard Protocol for BBD-Based RP-HPLC Method Optimization

Protocol Objective: To develop and optimize a stability-indicating RP-HPLC method for this compound quantification using Box-Behnken Design.

Materials and Equipment:

  • This compound working standard (potency 98.4%)
  • HPLC system with UV detector
  • Hypersil BDS C18 column (250 × 4.6 mm, 5 μm)
  • Acetonitrile (HPLC grade)
  • Phosphoric acid
  • Ultrapure water

Experimental Procedure:

  • Factor Level Selection: Based on preliminary trials, select factor ranges:

    • Organic composition: 10-20% acetonitrile
    • Flow rate: 1.0-2.0 mL/min
    • Mobile phase pH: 3.0-5.0
  • BBD Matrix Implementation:

    • Generate a 17-run experimental matrix using statistical software
    • Perform experiments in randomized order
    • For each run, prepare mobile phase with specified composition and pH
    • Inject this compound standard solution (10 ppm)
    • Record retention time and peak characteristics
  • Response Measurement:

    • Measure resolution from co-eluted compounds
    • Record retention time of this compound peak
    • Calculate peak asymmetry and theoretical plates
  • Data Analysis:

    • Input response data into statistical software
    • Fit second-order polynomial models
    • Evaluate model significance and lack of fit
    • Remove nonsignificant terms (p > 0.05)
  • Optimization:

    • Set desired criteria for each response
    • Use desirability function to identify optimum conditions
    • Perform confirmation experiments at predicted optimum
  • Method Validation:

    • Validate optimized method for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines

This protocol can be adapted for other cephalosporin antibiotics with appropriate modifications to factor ranges and detection wavelengths.

Protocol for BBD-Based Formulation Optimization

Protocol Objective: To optimize a this compound-loaded transferosomal formulation using Box-Behnken Design.

Materials:

  • This compound (Aurobindo Pharma)
  • Phospholipon 90H (Lipoid GmbH)
  • Sodium deoxycholate (Vishal Chemical)
  • Chloroform and methanol (analytical grade)
  • Carbopol 934 (Lubrizol Pvt Ltd)

Experimental Procedure:

  • Thin Film Hydration Method:

    • Dissolve specified amounts of phospholipid, surfactant, and this compound in chloroform:methanol mixture (2:1 v/v)
    • Evaporate organic solvent using rotary evaporator at controlled temperature (based on BBD matrix) to form thin film
    • Hydrate film with phosphate buffer (pH 6.5) under agitation
    • Sonicate resulting dispersion to obtain uniform transferosomes
  • Experimental Design:

    • Select three factors: phospholipid concentration (X₁), surfactant concentration (X₂), and temperature (X₃)
    • Implement BBD with 15 experimental runs including center points
    • Prepare transferosomes according to experimental matrix
  • Response Characterization:

    • Determine entrapment efficiency by ultracentrifugation followed by HPLC analysis of free drug
    • Measure particle size and polydispersity index by dynamic light scattering
    • Evaluate zeta potential by electrophoretic mobility
  • Data Analysis and Optimization:

    • Fit quadratic models to each response
    • Generate response surface plots to visualize factor effects
    • Identify optimal factor settings using desirability function
    • Prepare optimized formulation for in vitro and in vivo evaluation
  • Gel Incorporation and Evaluation:

    • Incorporate optimized transferosomes into Carbopol gel base
    • Evaluate gel characteristics: pH, viscosity, spreadability
    • Conduct in vitro drug release studies using Franz diffusion cells
    • Perform ex vivo skin permeation studies
    • Evaluate in vivo efficacy in appropriate animal model

Graphical Representation of Experimental Workflows

The following diagrams, created using Graphviz DOT language, illustrate key experimental workflows and relationships in BBD implementation for this compound optimization.

BBD_Workflow BBD Optimization Workflow Start Define Optimization Objectives F1 Factor Identification (Preliminary Studies) Start->F1 F2 Factor Level Selection (-1, 0, +1) F1->F2 F3 Generate BBD Matrix (Statistical Software) F2->F3 F4 Execute Randomized Experiments F3->F4 F5 Measure Response Variables F4->F5 F6 Statistical Analysis (Model Fitting) F5->F6 F7 Response Surface Analysis F6->F7 F8 Desirability Function Optimization F7->F8 F9 Confirmatory Experiments (Validation) F8->F9 End Establish Design Space F9->End

Diagram 1: BBD Optimization Workflow - This diagram illustrates the systematic sequence of activities in implementing Box-Behnken Design for this compound optimization studies, from initial objective definition through final design space establishment.

BBD_Applications BBD Applications in this compound Research cluster_analytical Analytical Method Development cluster_formulation Formulation Development cluster_environmental Environmental Applications Central Box-Behnken Design This compound Optimization A1 RP-HPLC Method Optimization Central->A1 Factors: Organic %, Flow rate, pH B1 Transferosomal Gel Optimization Central->B1 Factors: Lipid, Surfactant, Temp C1 Photocatalytic Degradation Central->C1 Factors: Catalyst, Conc., pH A2 Green Chemistry Assessment A1->A2 Green Metrics: AGREE, GAPI, ESA B2 Nanocomposite Preparation B1->B2 Enhanced Bioavailability C2 Water Treatment Optimization C1->C2 Antibiotic Removal

Diagram 2: BBD Applications in this compound Research - This diagram showcases the diverse applications of Box-Behnken Design across various this compound research domains, highlighting different factor combinations specific to each application area.

Conclusion

The application of Box-Behnken response surface methodology in this compound research and development offers a systematic, efficient framework for optimizing analytical methods, formulations, and environmental remediation strategies. Through the case studies and protocols presented in this document, researchers can appreciate the versatility and robustness of this approach in addressing complex multivariate optimization challenges.

Key benefits demonstrated across all applications include:

  • Reduced experimental burden compared to traditional one-factor-at-a-time approaches
  • Comprehensive understanding of factor interactions and nonlinear effects
  • Enhanced method robustness through design space establishment
  • Statistical rigor in optimization decisions
  • Alignment with regulatory expectations for QbD implementation

The standardized protocols provided enable researchers to implement BBD in their own this compound optimization studies, with appropriate modifications for specific research objectives. The incorporation of green chemistry principles in analytical method development further enhances the sustainability profile of pharmaceutical analysis, contributing to environmentally responsible practices in the pharmaceutical industry.

As pharmaceutical development continues to evolve toward more systematic, science-based approaches, the integration of QbD principles and response surface methodology will undoubtedly expand, enabling more efficient development of high-quality pharmaceutical products including this compound formulations with enhanced therapeutic performance.

References

Comprehensive Application Notes and Protocols for Cephalexin Impurity Profiling: An AQbD-Based Approach

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalexin Impurity Profiling

This compound monohydrate is a first-generation cephalosporin antibiotic widely used in clinical practice for treating respiratory tract, urinary tract, and skin infections. As a β-lactam antibiotic, this compound contains an unstable four-membered β-lactam ring that is highly susceptible to degradation under various environmental conditions, leading to the formation of multiple impurity species. The chemical instability of this core structure necessitates rigorous impurity profiling to ensure drug safety and efficacy throughout the product lifecycle.

Regulatory requirements mandated by ICH guidelines Q1A(R2), Q1B, and Q2(R1) require comprehensive identification and characterization of degradation products, especially those exceeding the identification threshold of 0.10% [1]. Impurity profiling has evolved from mere compliance to a systematic scientific approach that enables understanding of degradation pathways, facilitates development of stability-indicating methods, and ensures product quality. Recent advances in Analytical Quality by Design (AQbD) principles have transformed impurity profiling from a traditional linear approach to a systematic methodology emphasizing enhanced method understanding, robustness, and lifecycle management [2].

The instability of cephalosporins arises primarily from the reactivity of the β-lactam ring, which can undergo hydrolysis under acidic, basic, and neutral conditions, as well as oxidative degradation and interactions with formulation excipients. Gawande et al. (2017) reported that this compound undergoes degradation in almost all stress conditions, generating at least six distinct degradation products [1]. Furthermore, Murkute et al. (2023) identified a novel cefadroxil glucose adduct formed through Maillard reaction between the antibiotic and glucose excipient in oral suspensions, highlighting the importance of excipient compatibility studies during formulation development [3].

HPLC Method Development Using AQbD Principles

AQbD Framework and Critical Method Parameters

The AQbD approach for analytical method development involves systematic planning with predefined objectives to guarantee quality and reliability of analytical results throughout the method lifecycle. This framework begins with defining the Analytical Target Profile (ATP), which specifies what will be measured and the required performance criteria [2]. For this compound impurity profiling, the ATP was defined as an analytical procedure capable of separating, identifying, and quantifying this compound and its degradation products in a range of 90-110% of target concentration, with specific chromatographic performance parameters including resolution (minimum of 1.5 between all peak pairs), number of theoretical plates (minimum of 2500), peak asymmetry (between 0.5 and 2.0), and analysis run time (maximum of 20 minutes) [2].

Within the AQbD framework, Critical Quality Attributes (CQAs) are characteristics that must be within appropriate ranges to ensure the desired method quality. For chromatographic methods, CQAs generally relate to selectivity, precision, sensitivity, and accuracy [2]. These CQAs are influenced by Critical Process Parameters (CPPs), which are factors related to equipment configuration that must be controlled to meet CQAs. Risk assessment tools are employed to identify and prioritize CPPs for experimental investigation during robustness studies [2].

Chromatographic System Configuration

Table 1: Chromatographic Conditions for this compound Impurity Profiling

Parameter Recommended Conditions Alternative Options
Column C8 or C18 (250 × 4.6 mm, 5 µm) Enable C18G (250 × 4.6 mm, 5 µm)
Mobile Phase Gradient: Ammonium acetate buffer (pH 4.5) and acetonitrile Isocratic: Methanol: 0.01 M TBAHS (50:50, v/v)
Flow Rate 1.0 mL/min 0.8-1.2 mL/min (robustness range)
Temperature Ambient 30°C
Detection PDA at 254 nm UV at 261 nm
Injection Volume 20 µL 10-50 µL

The selection of stationary phase is critical for achieving optimal separation of this compound and its impurities. Reversed-phase C8 or C18 columns with 5 µm particle size and dimensions of 250 × 4.6 mm have demonstrated successful separation [4] [1]. The mobile phase system typically employs a gradient elution with ammonium acetate buffer (pH 4.5) and acetonitrile, though isocratic methods using methanol: 0.01 M tetrabutylammonium hydrogen sulfate (TBAHS) (50:50, v/v) have also been validated [4]. The use of phosphate-free mobile phases represents a greener alternative that facilitates easier LC-MS coupling for impurity identification [5].

Method Operable Design Region (MODR)

The Method Operable Design Region (MODR) represents the multidimensional combination of analytical procedure parameters within which the method provides reliable results suitable for its intended use [2]. Establishing the MODR involves:

  • Design of Experiments (DoE): A structured approach to study multiple factors simultaneously with minimal experimental runs. Screening designs (e.g., fractional factorial or Plackett-Burman) identify relevant variables, while optimization designs (e.g., central composite or Box-Behnken) find optimal factor settings [2].
  • Monte Carlo Simulations: These computational algorithms determine failure probabilities based on the regression models developed from DoE data, delimiting operable regions with high probability of meeting quality requirements [2].
  • Robustness Testing: Deliberate variations of analytical parameters to verify method performance within the MODR. Adjustments within the validated MODR don't require regulatory revalidation [2].

G Start Define ATP CQA Identify CQAs Start->CQA Risk Risk Assessment CQA->Risk CPP Determine CPPs Risk->CPP DoE DoE Screening CPP->DoE Opt Optimization DoE->Opt MODR Establish MODR Opt->MODR Val Method Validation MODR->Val Routine Routine Use Val->Routine

Figure 1: AQbD Workflow for Analytical Method Development - This diagram illustrates the systematic approach for developing impurity profiling methods using Analytical Quality by Design principles, from initial definition of requirements through to routine implementation.

Forced Degradation Studies and Stability Assessment

Protocol for Stress Testing

Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and identify potential degradation products under various stress conditions. These studies should be designed to degrade the drug substance by approximately 5-20% to ensure sufficient degradation products are formed without over-degrading the sample [1].

  • Acidic Degradation: Expose this compound solution to 0.1 M HCl for 45 minutes at room temperature, then neutralize with 0.1 M NaOH. This condition primarily tests hydrolysis of the β-lactam ring [4].
  • Alkaline Degradation: Treat this compound solution with 0.01 M NaOH for 45 minutes at room temperature, then neutralize with 0.01 M HCl. Alkaline conditions can cause both β-lactam ring opening and formation of isomer impurities [3].
  • Oxidative Degradation: Subject this compound solution to 3% (v/v) hydrogen peroxide for 45 minutes at room temperature. This condition generates sulfoxide derivatives and other oxidation products [4] [1].
  • Thermal Degradation: Heat solid this compound at 80°C for 45 minutes in a thermostatically controlled oven. Thermal stress can induce dimerization and decomposition [4].
  • Photolytic Degradation: Expose this compound solution to UV light at 365 nm for 25 minutes in a UV chamber. Photodegradation can generate unique impurities not observed under other conditions [1].
  • Neutral Hydrolysis: Maintain this compound solution in water at room temperature or elevated temperatures for extended periods to assess inherent stability [1].
Degradation Pathways and Products

Table 2: this compound Degradation Products Under Various Stress Conditions

Stress Condition Major Degradation Products Characteristics Reported Level
Acidic Impurity-I (RRT 0.08) [6] Molecular ion peak m/z 362 [1] 0.3% [6]
Alkaline Impurity-II (RRT 0.20) [6] 2-hydroxy-3-phenyl-6-methylpyrazine [7] 2.0% [6]
Oxidative Sulfoxide derivatives [1] Characteristic MS fragmentation Not specified
Thermal Epimers, dimers [1] Diastereomers separable by HPLC 5-15%
Photolytic Unique photoproducts [1] Not observed in other conditions 0.3% [6]

This compound undergoes degradation through several predominant pathways depending on the stress condition. The β-lactam ring cleavage represents the primary degradation pathway under hydrolytic conditions (acidic, basic, and neutral), leading to the formation of open-chain structures [1]. Under basic conditions, this compound can undergo isomerization at the double bond in the dihydrothiazine ring, generating Δ²- and Δ³-isomers [3]. Oxidative degradation primarily affects the sulfur atom in the dihydrothiazine ring, producing sulfoxide derivatives with characteristic mass spectral patterns [1]. In formulations containing reducing sugars, this compound can participate in Maillard reactions, forming amadori rearrangement products similar to the cefadroxil glucose adduct identified by Murkute et al. [3].

G cluster_hydrolytic Hydrolytic Degradation cluster_other Other Stresses This compound This compound Acidic Acidic Conditions (0.1M HCl) This compound->Acidic Basic Basic Conditions (0.01M NaOH) This compound->Basic Neutral Neutral Conditions This compound->Neutral Oxidative Oxidative Stress (3% H₂O₂) This compound->Oxidative Thermal Thermal Stress (80°C) This compound->Thermal Photolytic Photolytic Stress (UV 365nm) This compound->Photolytic Imp1 Open-ring Structures Acidic->Imp1 Imp2 Isomerization Products Basic->Imp2 Neutral->Imp1 Imp3 Sulfoxide Derivatives Oxidative->Imp3 Imp4 Polymerization Products Thermal->Imp4 Imp5 Unique Photoproducts Photolytic->Imp5

Figure 2: this compound Degradation Pathways Under Various Stress Conditions - This diagram illustrates the major degradation routes of this compound under different forced degradation conditions, showing the relationship between stress types and resulting impurity profiles.

Impurity Identification and Characterization Techniques

Structural Elucidation Strategies

The identification and characterization of degradation products require sophisticated analytical techniques capable of providing structural information. Liquid chromatography coupled with mass spectrometry (LC-MS) serves as the primary tool for initial impurity characterization, leveraging the high separation efficiency of HPLC with the detection specificity of mass spectrometry [6] [1].

For LC-MS analysis, electrospray ionization (ESI) in positive mode is typically employed for cephalosporins due to their improved ionization efficiency in this mode [2]. The analysis should be performed using volatile mobile phase modifiers such as ammonium acetate or formate to facilitate ionization and prevent source contamination [6]. During MS analysis, both full scan and product ion scan (MS/MS) modes are utilized to determine molecular masses and fragment patterns that provide structural clues [6].

When unknown impurities are detected at levels exceeding the identification threshold, preparative HPLC isolation is employed to obtain purified material for further characterization [6]. The isolation process typically utilizes the same column chemistry as the analytical method but with larger dimensions (e.g., 250 × 50 mm) and appropriate mobile phase adjustments to achieve adequate separation and recovery [6]. The isolated impurities are then concentrated using techniques such as rotary evaporation and lyophilization to obtain purified solids for structural analysis [6].

Advanced Spectroscopic Characterization

Following LC-MS analysis and impurity isolation, nuclear magnetic resonance (NMR) spectroscopy provides definitive structural elucidation. Both ¹H and ¹³C NMR experiments are essential for determining molecular structure, with two-dimensional techniques (COSY, HSQC, HMBC) providing connectivity information crucial for complete structure assignment [6].

For the cefazolin degradation product Impurity-I, comprehensive NMR analysis revealed the structure as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, characterized by distinctive methylene proton signals between 4.0-5.5 ppm and carbon signals corresponding to the tetrazolylacetyl moiety [6]. Similarly, Impurity-II was identified as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid through a combination of LC-MS/MS and 2D NMR techniques [6].

In the case of cefadroxil oral suspension, an unknown impurity formed during storage was identified as a cefadroxil glucose adduct resulting from Maillard reaction between the primary amine of cefadroxil and the aldehyde group of glucose [3]. This characterization required advanced NMR techniques including ¹H-¹³C HSQC and HMBC to establish the connectivity between cefadroxil and glucose molecules [3].

Experimental Protocols and Implementation

Step-by-Step Method Validation Protocol

Once developed and optimized, the analytical method must be rigorously validated to demonstrate suitability for its intended purpose. The following protocol outlines the key validation parameters and procedures:

  • Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the expected working range (e.g., 1.0-120 μg/mL for this compound) [4]. Inject each concentration in triplicate and plot peak area versus concentration. The correlation coefficient (r²) should be ≥0.99, and the y-intercept should not significantly differ from zero [4] [1].
  • Precision: Assess method precision through both repeatability (intra-day) and intermediate precision (inter-day) studies. Prepare six independent sample preparations at 100% of the test concentration and analyze on the same day (repeatability) and on different days by different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤2.0% for both studies [4] [1].
  • Accuracy: Perform recovery studies by spiking placebo with known quantities of this compound at three concentration levels (80%, 100%, and 120% of target concentration). Calculate the percentage recovery for each level, which should be within 98-102% [1].
  • Specificity: Demonstrate specificity by showing complete separation of this compound from all potential degradation products generated during forced degradation studies. Use peak purity tools (PDA or MS) to confirm homogeneity of the this compound peak in stressed samples [1].
  • Robustness: Evaluate method robustness by deliberately varying key parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The method should maintain system suitability requirements across all variations [4].
  • Solution Stability: Assess standard and sample solution stability by storing solutions at room temperature and refrigerated conditions (2-8°C) and analyzing at regular intervals over 24-48 hours. The percentage deviation from initial results should be within ±2% [4].
Implementation in Quality Control Laboratories

For routine implementation in quality control laboratories, the following operational guidelines are recommended:

  • System Suitability Testing: Prior to each analytical sequence, perform system suitability testing to verify chromatographic performance. Typically, five replicate injections of standard solution are analyzed, and parameters such as retention time (RSD ≤1%), tailing factor (≤2.0), theoretical plates (≥2500), and resolution (≥1.5 between critical pairs) are evaluated against predefined criteria [2] [1].
  • Sample Preparation: Accurately weigh powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 10 mL of diluent (mobile phase or buffer), sonicate for 20 minutes to ensure complete dissolution, dilute to volume, and mix well. Filter through a 0.2 μm membrane filter before injection [4].
  • Quality Control Samples: Include quality control samples (at low, medium, and high concentrations) in each analytical batch to verify ongoing method performance. These should be prepared from independent stock solutions different from those used for calibration standards [4].

Conclusion

The implementation of AQbD principles in this compound impurity profiling method development provides a systematic framework for establishing robust, reliable analytical procedures that remain suitable throughout their lifecycle. The comprehensive approach outlined in these application notes and protocols emphasizes scientific understanding of critical method parameters, proactive risk management, and definition of appropriate control strategies.

The stability-indicating methods developed through this approach successfully separate this compound from its degradation products across various stress conditions, enabling accurate quantification and characterization of impurities. The integration of advanced analytical techniques such as LC-MS/MS and NMR provides powerful tools for structural elucidation of unknown impurities, facilitating understanding of degradation pathways and mechanisms.

As regulatory expectations continue to evolve toward more holistic quality assurance approaches, the AQbD framework for impurity profiling offers significant advantages over traditional methods, including enhanced method robustness, reduced operational variability, and more efficient regulatory compliance. The protocols described herein provide researchers and pharmaceutical scientists with practical guidance for developing, validating, and implementing this compound impurity profiling methods that meet current regulatory standards and ensure product quality and patient safety.

References

Comprehensive Analysis of Cephalexin in Biological Matrices: Sample Preparation and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used in human and veterinary medicine for treating various bacterial infections. The monitoring of this compound concentrations in biological matrices is crucial for therapeutic drug monitoring, residue depletion studies in food-producing animals, and environmental impact assessment. This protocol provides detailed methodologies for sample preparation and analysis of this compound across diverse biological matrices, including plasma, tissues, milk, and environmental samples, addressing the compound's particular instability challenges as a beta-lactam antibiotic.

The chemical instability of this compound and other beta-lactam antibiotics in biological matrices presents significant analytical challenges, necessitating optimized sample collection, processing, and storage conditions to prevent degradation and ensure accurate quantification [1] [2]. This document consolidates validated approaches from recent research to support researchers in developing robust analytical methods.


Sample Preparation Techniques

Solid Phase Extraction (SPE) Using Molecularly Imprinted Polymers (MIP)

Molecularly imprinted polymers offer high selectivity for this compound extraction from complex matrices by creating template-specific binding sites within a polymer matrix. This method provides superior clean-up compared to conventional SPE sorbents [3] [4].

1.1.1 MIP-SPE Protocol for Milk Samples [3]
  • Polymer Synthesis: Prepare MIP using 1 mmol this compound hydrate (template), 4 mmol 2-(trifluoromethyl) acrylic acid (TFMAA, monomer), 20 mmol ethylene glycol dimethacrylate (EGDMA, cross-linker), and 2,2'-azobis(2-methylpropionitrile) (AIBN, initiator) in acetonitrile.
  • Template Removal: After polymerization, wash the polymer sequentially with 100 mL methanol:acetic acid (8:2, v/v) and 100 mL methanol to remove the template.
  • SPE Column Packing: Pack 100 mg of the synthesized MIP into an empty polypropylene SPE tube between polyethylene frits.
  • Sample Loading: Condition the column with 5 mL methanol and 5 mL distilled water. Load 5 mL of milk sample centrifuged at 3000 × g for 10 minutes.
  • Washing: Remove interferents with 5 mL distilled water followed by 5 mL methanol:water (30:70, v/v).
  • Elution: Elute this compound with 5 mL methanol:acetic acid (98:2, v/v).
  • Analysis: Evaporate the eluent under nitrogen at 45°C, reconstitute in mobile phase, and analyze by HPLC.
1.1.2 MIP-SPE Protocol for Plasma and Serum [4]
  • Micro-Column Preparation: Pack MIP (prepared similarly to above) into a micro-column (10 mm × 2 mm i.d.).
  • Conditioning: Condition with chloroform at 0.5 mL/min for 10 minutes.
  • Sample Loading: Load 20 μL of plasma or serum sample diluted in chloroform.
  • Differential Pulsed Elution (DPE): Apply 20 column volumes of acetonitrile:chloroform (2:8, v/v) to remove interferents (cefradine and cefadroxil).
  • Final Pulsed Elution (FPE): Elute this compound with 20 column volumes of acetonitrile:5% trifluoroacetic acid in water (8:2, v/v).
  • Analysis: Collect the eluent, evaporate, reconstitute, and analyze.
Protein Precipitation for Plasma/Serum Samples

For high-throughput analysis where extreme clean-up isn't required, protein precipitation provides a rapid sample preparation method [5].

  • Sample Collection: Collect blood samples in heparinized tubes containing 0.1 mM tetrahydrouridine (deaminase inhibitor) to prevent degradation.
  • Plasma Separation: Centrifuge blood at 13,000 × g for 10 minutes; transfer plasma to clean tubes.
  • Protein Precipitation: To 100 μL plasma, add 100 μL internal standard solution and 100 μL distilled water. Vortex for 3 minutes.
  • Precipitation: Add 800 μL acetonitrile, vortex for 3 minutes, and centrifuge at 13,000 × g for 10 minutes.
  • Concentration: Transfer supernatant to a clean tube; evaporate under nitrogen at 37°C.
  • Reconstitution: Reconstitute residue in 100 μL distilled water, centrifuge for 10 minutes at 13,000 × g.
  • Analysis: Inject supernatant into HPLC system.
Tissue Sample Preparation [6]
  • Homogenization: Homogenize tissue samples (muscle, liver, kidney, fat) with 1% sulfuric acid solution.
  • Extraction: Shake vigorously for 15 minutes, then centrifuge at 10,000 × g for 10 minutes.
  • Clean-up: Load supernatant onto MCX cartridges preconditioned with methanol and water.
  • Washing: Wash with 5 mL water followed by 5 mL methanol.
  • Elution: Elute this compound with 5 mL methanol:ammonia (95:5, v/v).
  • Concentration: Evaporate eluent under nitrogen stream at 45°C.
  • Reconstitution: Reconstitute in mobile phase for UHPLC-MS/MS analysis.

The following workflow diagram illustrates the decision process for selecting the appropriate sample preparation method based on your matrix and analytical requirements:

Start Start: Biological Sample MatrixType Determine Matrix Type Start->MatrixType PlasmaSerum Plasma/Serum MatrixType->PlasmaSerum Milk Milk MatrixType->Milk Tissue Tissue MatrixType->Tissue Environmental Environmental Water MatrixType->Environmental PP Protein Precipitation PlasmaSerum->PP MIP_Milk MIP-SPE Milk->MIP_Milk TissuePrep Acid Extraction + MCX Cartridge Tissue->TissuePrep Adsorption Nanoparticle Adsorption Environmental->Adsorption Analysis Analysis Step PP->Analysis MIP_Milk->Analysis TissuePrep->Analysis Adsorption->Analysis

Stability Considerations for this compound in Biological Samples

This compound, like other beta-lactam antibiotics, demonstrates significant instability in biological matrices, particularly at higher temperatures and in plasma/serum samples. Implementing appropriate storage conditions is critical for accurate analytical results [1] [2].

Table 1: Stability of this compound Under Various Storage Conditions

Storage Condition Maximum Recommended Duration Key Findings
Room Temperature 4-6 hours Rapid degradation observed in plasma after 6 hours [2]
Refrigerated (2-8°C) 24 hours Limited stability; recommended for short-term storage only [2]
Frozen (-20°C) 7 days Significant degradation after one week; not recommended for long-term storage [2]
Frozen (-80°C) 3 months Recommended for long-term storage; minimal degradation [2]
Freeze-Thaw Cycles ≤ 3 cycles Stable through three freeze-thaw cycles [2]
Dried Plasma Spots 14 days at 2-8°C Alternative sampling method with improved stability [2]
Critical Stability Recommendations
  • Immediate Processing: Process samples within 30 minutes of collection when possible.
  • Inhibitor Addition: Use deaminase inhibitors (e.g., tetrahydrouridine) in blood collection tubes [5].
  • Temperature Control: Maintain samples at 4°C during processing.
  • Long-Term Storage: Store at -80°C for studies extending beyond 7 days.
  • Avoid Repeated Thawing: Aliquot samples to minimize freeze-thaw cycles.

Analytical Methods

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Swine Tissues [6]

This method provides high sensitivity and selectivity for residue depletion studies in animal tissues.

Table 2: UHPLC-MS/MS Conditions for this compound Analysis

Parameter Specification
Chromatographic System UHPLC with tandem mass spectrometry
Column C18 column (specifications not detailed in source)
Mobile Phase Not specified in detail; typically acidified aqueous/organic
Ionization Mode Electrospray ionization (ESI)

| Quantitation Limit | 5 μg/kg for fat and urine 10 μg/kg for muscle, liver, kidney, and feces | | Recovery Range | 95.4-100.7% | | Precision | Inter-day RSD < 8.6% |

High-Performance Liquid Chromatography (HPLC) with UV Detection [7]

This method offers a cost-effective alternative for quality control and formulation analysis.

  • Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm) or Kinetex C18 (100 mm × 4.6 mm i.d., 5 μm)
  • Mobile Phase:
    • Option A: Methanol:0.01 M tetrabutylammonium hydrogen sulfate (50:50, v/v) [7]
    • Option B: Phosphate buffer (pH 6.8):methanol (75:25, v/v) [8]
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm [7] or 288 nm [8]
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (30°C)
  • Run Time: 17 minutes [7]
Electrochemical Sensing [9]

For rapid screening applications, electrochemical methods offer quick results with minimal sample preparation.

  • Sensor Preparation: Electrochemically imprint trimetallic AuCoCu nanodendrites on glassy carbon electrode surface.
  • Measurement Conditions: Chronoamperometry with optimized potential.
  • Linear Range: 0.05 nM to 105 nM.
  • Detection Limit: 0.04 ± 0.01 nM.
  • Response Time: 4.5 ± 0.2 seconds.

Applications in Various Matrices

Residue Depletion in Swine [6]

A comprehensive residue depletion study provides valuable data for establishing withdrawal periods in food-producing animals.

Experimental Protocol:

  • Animal Administration: Administer this compound intramuscularly at 10 mg/kg body weight to 32 healthy pigs, five times at 24-hour intervals.
  • Sample Collection: Euthanize animals at 6 hours and 1, 2, 3, 5, 7, and 10 days after last injection.
  • Tissue Collection: Collect muscle, liver, kidney, fat, urine, and feces samples.
  • Analysis: Process samples using the tissue preparation method and analyze by UHPLC-MS/MS.

Key Findings:

  • Kidney showed the highest residue concentrations among edible tissues
  • Urine demonstrated the longest elimination period
  • Rapid elimination observed from muscle, liver, fat, and feces
  • Kidney and urine identified as target matrices for residue monitoring
Removal from Aqueous Solutions [8] [10]

Various nanoparticles effectively remove this compound from contaminated water sources.

Optimized Adsorption Conditions [8]:

  • Adsorbent: Fe₃O₂ nanoparticles (13 mg/L)
  • pH: 5.9
  • Contact Time: 180 minutes
  • Temperature: Room temperature
  • Removal Efficiency: High removal rate achieved under optimized conditions

Alternative Adsorbent [10]:

  • Material: Biochar from palm oil fiber
  • Mechanism: Electrostatic interactions, hydrogen bonding, and π-π interactions
  • Applications: Wastewater treatment and environmental remediation

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery Degradation during processing Reduce processing time; add enzyme inhibitors; maintain low temperature
Poor Chromatographic Peaks Inadequate sample clean-up Optimize SPE washing steps; use selective MIP-SPE
Matrix Effects Co-eluting interferents Improve sample clean-up; use matrix-matched standards
Inconsistent Results Instability of analytical standard Prepare fresh standards; check standard purity regularly
Carryover Residual analyte in system Implement strong wash steps; use needle washes

Conclusion

The analysis of this compound in biological matrices requires careful consideration of sample preparation, storage conditions, and analytical techniques to address the compound's inherent instability. The protocols outlined herein provide validated approaches for extracting and quantifying this compound across various matrices, enabling researchers to obtain reliable data for therapeutic monitoring, residue studies, and environmental assessment. Implementation of these methods will support the appropriate use of this important antibiotic while minimizing potential risks associated with residue accumulation and environmental contamination.

References

cephalexin degradation pathways stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Cephalexin Degradation Methods and Performance

The table below compares major degradation techniques for this compound, along with their optimal conditions and performance metrics.

Degradation Method Optimal Conditions Key Degradation Intermediates/Pathways Performance & Notes
Biodegradation (Bacillus wiedmannii RM5) [1] pH: 8.0; Time: 96h; CPX: 100 mg/L β-lactam ring hydrolysis, desaturation, dihydroxylation, decarboxylation. 94.4% degradation under optimal conditions; Non-pathogenic (BSL-1).
Biodegradation (Brevundimonas sp. CEF1) [2] 8 hours Three pathways, including initial hydroxylation. 94.26% degradation in 8h; Products lost antibacterial activity.
Active Chlorine Electrochemical [3] Anode: Ti/RuO₂-IrO₂; Current: 6 mA/cm²; Matrix: Water with NaCl Oxidation of the sulfide group to sulfoxide, β-lactam ring opening. Efficient in various water matrices; Requires chloride ions.
Homogeneous Photo-Fenton (Fe²⁺/H₂O₂/UV) [4] [5] Fe²⁺: 0.2016 mg/L; H₂O₂/Fe²⁺ Molar Ratio: 6; pH: 3 [5] β-lactam ring-opening, sulfoxide formation, demethylation, N-dealkylation, hydroxylation [4]. Degradation rate: 0.0078 min⁻¹ [4]; Efficiency: 73.10% [4].
Heterogeneous Photo-Fenton (MoS₂@Fe/H₂O₂/UV) [4] Catalyst: MoS₂@Fe β-lactam ring-opening, hydroxylation, dehydration, amide hydrolysis [4]. Superior to homogeneous process; Multiple active species (•OH, h⁺, e⁻, O₂•⁻) [4].
UV/Sodium Persulfate (UV/SPS) [5] pH: 3; SPS: 0.2 mM Data suggests mineralization and improved biodegradability. Effective mineralization; Increased BOD₅/COD ratio for subsequent biological treatment [5].
TiO₂ Photocatalysis [6] Catalyst: Anatase TiO₂ NPs; Light: 365 nm; Dosage: 0.5 g/L β-lactam ring opening driven by free radicals, followed by hydroxylation, decarboxylation, demethylation. Complete degradation at concentrations ≤20 mg/L; Endothermic, non-spontaneous process.

Experimental Protocols for Degradation Studies

Here are detailed methodologies for key degradation experiments.

Biodegradation with Bacillus wiedmannii RM5 [1]

This protocol outlines the steps for optimizing and conducting a biodegradation assay.

  • Culture Preparation: Inoculate the strain in a basal mineral medium (BMM) with this compound as the primary carbon source.
  • Optimization: Key factors to optimize include pH (found optimal at 8.0), incubation time, and initial CPX concentration. Use a Box-Behnken Design with Response Surface Methodology for systematic optimization.
  • Degradation Assay: Conduct experiments under the determined optimal conditions (e.g., 100 mg/L CPX, pH 8.0, 30°C).
  • Sampling & Analysis: Monitor bacterial growth (OD₆₀₀) and residual CPX concentration over time (e.g., 24-96 hours) using High-Performance Liquid Chromatography (HPLC).
  • Metabolite Identification: Use techniques like UHPLC-Q-Orbitrap HRMS to identify intermediate degradation products and propose pathways.
Electrochemical Degradation with Active Chlorine [3]

This method describes the use of electrochemistry to generate oxidants for this compound degradation.

  • Electrode Setup: Use a Dimensionally Stable Anode (DSA), such as Ti/RuO₂-IrO₂, as the working electrode.
  • Electrolyte Preparation: Prepare a solution containing this compound and a supporting electrolyte like sodium chloride (NaCl, 0.05 M). The chloride ions are crucial for in-situ generation of active chlorine species.
  • System Operation: Perform degradation in a batch reactor. Apply a constant current density (e.g., 6 mA/cm²). Monitor parameters like pH and temperature.
  • Kinetics & Analysis: Sample at regular intervals. Quantify CPX degradation using HPLC. The degradation of antibiotic activity can be assessed by microbial inhibition assays.
Homogeneous vs. Heterogeneous Photo-Fenton [4] [5]

This protocol compares two versions of the Fenton reaction.

  • Reactor Setup: Use a batch reactor equipped with a UV light source.
  • Homogeneous Process: To the CPX solution, add Fe²⁺ ions (e.g., from FeSO₄) and H₂O₂ at the optimal molar ratio. Adjust the pH to 3 prior to adding reagents.
  • Heterogeneous Process: Instead of soluble Fe²⁺, add a solid catalyst like MoS₂@Fe to the CPX solution, followed by H₂O₂.
  • Reaction & Quenching: Stir the mixture under UV light for the duration of the experiment. Stop the reaction at timed intervals by adding a quenching agent (e.g., methanol).
  • Analysis: Measure residual CPX concentration by HPLC. Compare the degradation efficiency and rate constants (pseudo-first-order kinetics) between the two systems. Identify different degradation products using LC-MS.

This compound Stability and Troubleshooting

Stability Issues & Forced Degradation: this compound is susceptible to degradation under various stress conditions. Forced degradation studies as per ICH guidelines reveal that hydrolysis (acid, base, neutral), oxidation, thermal, and photolytic stresses can generate multiple degradation products. Specific conditions like oxidation and photolysis can produce unique degradants [7]. However, in formulation stability studies (e.g., suspensions), the drug can remain stable under recommended storage conditions (e.g., 7 days at room temperature or 14 days refrigerated) [8].

Common Experimental Challenges:

  • Variable Efficiency in Bioremediation: Microbial degradation efficiency is highly dependent on environmental parameters like pH, temperature, and the presence of co-substrates [1].
  • Formation of Toxic Intermediates: Some degradation methods, particularly physico-chemical ones, may produce transformation products that retain toxicity or antimicrobial activity. It is critical to assess the toxicity of the final effluent [1] [4].
  • Matrix Effects: The composition of the water (e.g., urine, municipal wastewater) can significantly slow down degradation efficiency in electrochemical and other AOP processes due to competition for oxidants by other organic compounds [3].

Visualizing Pathways and Workflows

The following diagrams illustrate the core degradation pathways and a generalized experimental workflow.

pathways cluster_common Common Initial Steps cluster_bio Biodegradation Pathways cluster_photo Photo-Driven Pathways This compound This compound BetaLactamOpening β-Lactam Ring Opening This compound->BetaLactamOpening SulfoxideFormation Sulfide to Sulfoxide Oxidation This compound->SulfoxideFormation Hydroxylation Hydroxylation This compound->Hydroxylation BioPath1 Desaturation Dihydroxylation BetaLactamOpening->BioPath1 PhotoPath3 Amide Hydrolysis Ring Contraction BetaLactamOpening->PhotoPath3 PhotoPath1 Demethylation N-Dealkylation SulfoxideFormation->PhotoPath1 BioPath2 Decarboxylation Hydroxylation->BioPath2 PhotoPath2 Decarbonylation Deamination Hydroxylation->PhotoPath2 FinalProducts Final Degradation Products (Loss of Antibacterial Activity) BioPath1->FinalProducts BioPath2->FinalProducts PhotoPath1->FinalProducts PhotoPath2->FinalProducts PhotoPath3->FinalProducts

workflow Start Define Objective (e.g., Biodegradation, AOP) Step1 Design Experiment & Set Parameters (pH, Catalyst, Concentration, Time) Start->Step1 Step2 Prepare Reaction System Step1->Step2 Step3 Execute Experiment & Sample at Intervals Step2->Step3 Step4 Quench Reaction & Analyze Samples (HPLC, LC-MS) Step3->Step4 Step5 Monitor Performance Metrics (Degradation %, Kinetics, Mineralization) Step4->Step5 Step6 Identify Intermediates & Propose Pathways (LC-MS/MS) Step5->Step6 Step7 Assess Toxicity & Biodegradability (Microbial Assays, BOD/COD) Step6->Step7 End Report & Optimize Step7->End

References

Understanding the Problem: Why Cephalexin Degrades

Author: Smolecule Technical Support Team. Date: February 2026

Cephalexin is susceptible to photodegradation primarily due to its chemical structure. The core of its vulnerability lies in the β-lactam ring [1] [2]. When exposed to light, especially UV light, this ring can open, initiating a cascade of degradation reactions that include hydroxylation, decarboxylation, and demethylation, ultimately reducing the drug's efficacy and stability [1].

Optimization Strategies to Reduce Photodegradation

Your experimental strategy should focus on controlling the environment to protect the β-lactam ring. The following table summarizes the key parameters you can optimize.

Factor Objective Recommended Condition Rationale & Context
Light Exposure Minimize energy input that drives degradation. Use amber glassware; work in low-light/red light conditions; avoid UV light sources. Photocatalytic degradation is explicitly activated by light (e.g., 365-nm UV or visible light) [1] [3].
Solution pH Maintain a stable, slightly acidic to neutral environment. pH 3 to 7 (Optimal stability is system-dependent). Degradation rates are pH-dependent. The zwitterionic nature of this compound means its stability can change with pH [4] [5].
Temperature Use lower temperatures to slow reaction kinetics. 5°C (for storage); 25°C or lower during experiments. Thermodynamic analysis confirms this compound degradation is endothermic; lower temperatures slow the reaction rate [1] [6].
Catalyst Presence Avoid introducing photocatalytic materials. Exclude semiconductors like TiO2, Fe-doped TiO2, Bi2O3. These catalysts are designed to actively degrade this compound under light and must be absent in stability studies [1] [3].
Oxidizing Agents Exclude potent radicals and oxidizers. Avoid H2O2, persulfate (SPS), and Fenton reagents (Fe2+/H2O2). These agents accelerate degradation by generating hydroxyl or sulfate radicals that attack the this compound molecule [1] [5].

Experimental Protocol: A Stability-Indicating Workflow

This workflow is inspired by standard practices in forced degradation and stability testing, adapted to focus on photostability [7].

G Start Prepare this compound Solution A Split into Aliquots Start->A B Stress Condition Setup A->B C Controlled Storage (Protected from Light) B->C D Controlled Storage (Exposed to Light) B->D E Accelerated Aging (e.g., 40°C) B->E F Sample Analysis at Time Intervals C->F D->F E->F G HPLC Analysis for this compound Assay F->G H LC-MS for Degradant Identification F->H I Data Analysis & Model Fitting G->I H->I

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer). The initial concentration should be precisely known (e.g., 10-20 mg/L is a common range for analytical studies) [1] [5].
  • Adjust the pH to your target value (e.g., 3, 5, 7) and verify it.

2. Stress Condition Setup:

  • Split the solution into multiple aliquots in clear and amber glass vials.
  • Expose the clear vials to the light conditions you are testing (e.g., ambient lab light, controlled UV light).
  • Keep the amber vials and a set of clear vials wrapped in aluminum foil as dark controls.
  • Store samples at different temperatures (e.g., 5°C, 25°C, 40°C) to study the combined effect of temperature and light [6].

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw samples from each condition.
  • Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) with a UV detector (at 254 nm) to quantify the remaining this compound [5]. A decrease in the this compound peak area indicates degradation.
  • For identifying breakdown products, Liquid Chromatography-Mass Spectrometry (LC-MS) is required [1].

Data Analysis and Predictive Modeling

For a more advanced approach, you can use predictive stability models. The Accelerated Stability Assessment Program (ASAP) uses stability data from higher stress conditions (e.g., elevated temperature and humidity) to predict the shelf-life of a drug under long-term storage conditions [6].

The relationship between degradation rate and temperature is often described by the Arrhenius equation, which allows you to extrapolate degradation rates from high temperatures to your desired storage temperature [1] [6].

G Data Stability Data (High Stress) Model Arrhenius Model Fitting Data->Model Prediction Predicted Shelf-life at Storage Temp. Model->Prediction

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control in my experiment? The single most important factor is controlling light exposure. Using amber glassware and working under safe lighting is the simplest and most effective first step. The photocatalytic studies show that without light activation, even in the presence of catalysts, the degradation process is significantly slower [1] [3].

Q2: My this compound solution still degrades in an amber vial at room temperature. What could be the cause? While you have controlled light, other factors are at play. Check the pH of your solution, as it can catalyze hydrolysis. Ensure storage at a low temperature (e.g., 2-8°C). Also, confirm that your solvents and buffers are free of trace metal ions that could act as catalytic impurities [4].

Q3: How can I be sure my analytical method is specifically measuring this compound and not its degradants? You must develop a stability-indicating method, typically by HPLC. This is validated through forced degradation studies, where you intentionally degrade the sample (e.g., with light, acid, base) and demonstrate that the this compound peak is well-separated from degradation product peaks and its purity is confirmed [7].

References

cephalexin analysis interference problems resolution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Drug Interactions

Cephalexin can interact with other drugs that use the same biological transporters, potentially altering its absorption or the absorption of co-administered drugs. The table below summarizes key interactions.

Interacting Substance Type of Interaction Impact & Mechanism Recommended Resolution
Probenecid [1] [2] Drug Interaction ↑ this compound plasma levels. Competes for renal tubular secretion [3]. Avoid concurrent use. Dose adjustment may be required [1].
Warfarin [1] [2] Drug Interaction ↑ Risk of bleeding. Mechanism may involve affecting gut flora or warfarin metabolism [1]. Monitor blood coagulation parameters closely [1].
Metformin [1] Drug Interaction ↑ Metformin plasma levels. This compound may reduce renal clearance of metformin [1]. Monitor blood glucose levels more frequently [1].
Zinc Supplements [1] Drug Interaction ↓ this compound absorption. May chelate in the gastrointestinal tract [1]. Separate administration by at least 3 hours [1].
5'-Valyl-cytarabine (OPC) [4] Drug Interaction ↓ Bioavailability of OPC. Competitive inhibition of the intestinal peptide transporter PepT1 [4]. Avoid concurrent oral administration or conduct thorough interaction studies.
Quinapril [3] Drug Interaction ↑ this compound AUC; ↓ absorption rate. Competitive inhibition at intestinal PepT1 and renal secretion [3]. Consider interaction potential with other PepT1 substrate drugs.

Analytical Interference with Creatinine Assay

A well-documented issue is the interference of this compound and other cephalosporins in the measurement of serum creatinine using the Jaffé reaction (alkaline picrate method) [5]. This interference can lead to falsely elevated creatinine readings, which may be misinterpreted as kidney dysfunction.

Troubleshooting Guide: Falsely Elevated Creatinine
  • Problem: Measured serum creatinine levels are abnormally high in patients or samples containing this compound, but other signs of renal impairment are absent.
  • Identified Cause: Cephalosporin antibiotics, including this compound, are known to cause positive interference in the Jaffé reaction, which is a common colorimetric method for creatinine quantification [5].
  • Recommended Solutions:
    • Use an Alternative Method: The most effective solution is to use a creatinine assay that is not susceptible to this interference, such as enzymatic methods or methods based on high-performance liquid chromatography (HPLC).
    • Be Aware of the Interaction: When using the Jaffé method, consistently note the potential for false elevation in patients receiving this compound. Correlate creatinine levels with clinical symptoms.
    • Communicate with Clinical Team: Ensure that the laboratory's report includes a comment on possible drug interference when a high creatinine result is detected in a patient on cephalosporin therapy.

FAQ for this compound Analysis

Q: What are the primary stability concerns for this compound in solution during analysis? A: this compound is susceptible to degradation under various stress conditions. A study validated the stability of analytical methods by forcing degradation under acidic (0.1 M HCl), alkaline (0.01 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light at 365 nm) conditions [6]. This suggests that for accurate analysis, sample solutions should be protected from extreme pH, oxidizers, heat, and strong light, and are best stored refrigerated (2-8°C) [6].

Q: What robust analytical methods are available for quantifying this compound? A: Several validated methods are reported. An Ultra-Fast Liquid Chromatography (UFLC) method using a C18 column and a mobile phase of methanol:0.01M tetrabutylammonium hydrogen sulfate (50:50, v/v) with detection at 254 nm has been successfully used for determination in syrup formulations [6]. Additionally, UV spectroscopic methods measuring absorbance at 261 nm or the area under the curve (AUC) between 256-266 nm in a phosphate buffer (pH 5.5) are also precise and accurate options [6].

Experimental Workflow for Interaction Studies

For researchers investigating the interaction potential of new drugs with this compound, the following workflow outlines a standard pharmacokinetic study design in an animal model, based on the cited research [4].

Animal Model Preparation Animal Model Preparation Administer Treatments Administer Treatments Animal Model Preparation->Administer Treatments Serial Blood Sampling Serial Blood Sampling Administer Treatments->Serial Blood Sampling Group 1: this compound only Group 1: this compound only Administer Treatments->Group 1: this compound only Group 2: this compound + Test Drug Group 2: this compound + Test Drug Administer Treatments->Group 2: this compound + Test Drug Sample Processing & Analysis Sample Processing & Analysis Serial Blood Sampling->Sample Processing & Analysis Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Sample Processing & Analysis->Pharmacokinetic Data Analysis Report Key Parameters (AUC, Cmax, etc.) Report Key Parameters (AUC, Cmax, etc.) Pharmacokinetic Data Analysis->Report Key Parameters (AUC, Cmax, etc.)

References

Frequently Asked Questions: Cephalexin Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary challenges in developing a stability-indicating method for Cephalexin? The main challenge is ensuring the method can accurately quantify this compound in the presence of its degradation products. The method must be specific and stability-indicating. During forced degradation studies, this compound degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions [1]. A robust method must successfully resolve the peak of the active drug from the peaks of these degradation products.

  • Q2: How can I ensure my analytical method for this compound is robust? Robustness is measured by the method's capacity to remain unaffected by small, deliberate variations in procedural parameters [2]. You should investigate the impact of factors like mobile phase composition, pH, flow rate, temperature, and detection wavelength [2]. Employing a structured multivariate experimental design (e.g., Full Factorial, Plackett-Burman) during development is more efficient than a univariate (one-factor-at-a-time) approach, as it can identify interactions between variables [2].

  • Q3: What is the recommended testing strategy for a patient with a suspected this compound allergy? Cross-reactivity is a key concern. Testing strategies should account for R1 side chain similarities. Research shows that patients with a reported this compound allergy should be tested for ampicillin sensitivity due to shared R1 side chains [3]. Furthermore, a positive skin test to one cephalosporin does not necessarily preclude the use of another with a different R1 side chain, as cross-reactivity is primarily based on these shared structures [3]. Skin testing should use non-irritating concentrations and include both prick and intradermal tests [3].

Experimental Protocols & Workflows

Protocol for Forced Degradation Studies (Specificity)

This protocol is adapted from stability-indicating method development for this compound monohydrate [1].

  • Objective: To demonstrate the method's ability to quantify this compound without interference from degradation products.
  • Materials: this compound standard, 0.1 M HCl, 0.01 M NaOH, 3% v/v H₂O₂, HPLC/UHPLC system with a C18 column, UV-Vis spectrophotometer.
  • Procedure:
    • Prepare a this compound solution at a concentration of 80 µg/mL.
    • Subject separate aliquots of this solution to the following stress conditions [1]:
      • Acidic Hydrolysis: Add 0.1 M HCl, hold for 45 minutes, then neutralize with 0.1 M NaOH.
      • Alkaline Hydrolysis: Add 0.01 M NaOH, hold for 45 minutes, then neutralize with 0.01 M HCl.
      • Oxidative Degradation: Expose to 3% v/v H₂O₂ for 45 minutes.
      • Thermal Degradation: Heat at 80°C in a water bath for 45 minutes.
      • Photolytic Degradation: Expose to UV light (365 nm) for 25 minutes.
    • Analyze the stressed samples and an untreated control using the developed HPLC or UV method.
    • Assessment: The method is considered specific if there is no interference between the this compound peak and the peaks of any degradation products, and the peak purity of this compound is confirmed.

The following workflow outlines the core stages of the analytical method lifecycle, highlighting that robustness evaluation is an integral part of development that informs the final validated method.

Start Start: Method Development A Define Analytical Target Profile Start->A B Select Technique (e.g., HPLC, UV) A->B C Initial Optimization B->C D Robustness Evaluation (Multivariate Design) C->D E Finalize Method Parameters D->E F Formal Validation E->F End Deploy Validated Method F->End

Protocol for a Robustness Study Using Experimental Design

This protocol follows ICH and USP guidelines for robustness testing [2].

  • Objective: To identify critical methodological factors and establish system suitability limits.
  • Materials: HPLC system, this compound standard, mobile phase components.
  • Procedure:
    • Select Factors: Choose the method parameters to investigate (e.g., mobile phase pH (±0.2), flow rate (±0.1 mL/min), organic composition (±2%), column temperature (±2°C), and detection wavelength (±2 nm) [2].
    • Choose a Design: Select a screening design, such as a Plackett-Burman or Fractional Factorial design. These are efficient for investigating multiple factors with a minimal number of experimental runs [2].
    • Execute Experiments: Perform the HPLC runs as dictated by the experimental design matrix.
    • Analyze Data: Evaluate the impact of each varied factor on key responses (e.g., retention time, peak area, tailing factor, theoretical plates). Statistical analysis helps identify factors that have a significant effect on the method's performance.
    • Set Tolerances: Based on the results, define acceptable ranges for the critical parameters in the method's standard operating procedure (SOP) to ensure reliability during routine use.

Data Presentation: Method Parameters & Robustness Factors

The tables below summarize key quantitative data from research to support your method development and validation.

Table 1: Reported Chromatographic Conditions for this compound Analysis

Parameter Method 1 (UFLC-PDA) [1] Method 2 (Eco-friendly RP-HPLC) [4]
Column Enable C18G (250 mm × 4.6 mm, 5 µm) [1] Hypersil BDS C18 (250 × 4.6 mm, 5 µm) [4]
Mobile Phase Methanol:0.01 M TBAHS (50:50, v/v) [1] Acidic water:Acetonitrile (85:15, v/v), pH 4.5 [4]
Flow Rate 1.0 mL/min [1] 2.0 mL/min [4]
Detection 254 nm [1] 254 nm [4]
Retention Time Not Specified Optimized for short runtime via BBD [4]
Linearity 1.0–120 µg/mL (r=0.999) [1] 0.05–10 ppm (r≥0.9998) [4]

Table 2: Typical Factors and Ranges for a Robustness Study [2]

Factor Typical Variation Example Range for an Isocratic Method
Flow Rate ±0.1 mL/min e.g., 0.9 - 1.1 mL/min
Mobile Phase pH ±0.1 - 0.2 units e.g., pH 4.3 - 4.7
% Organic Solvent ±1-2% e.g., 13% - 17%
Column Temperature ±2-5 °C e.g., 28°C - 32°C
Wavelength ±2-3 nm e.g., 252 nm - 256 nm

Key Considerations for this compound Methods

  • Apply QbD Principles: Utilize a Quality-by-Design (QbD) approach. Tools like Box-Behnken Design (BBD) can efficiently optimize chromatographic conditions (organic composition, flow rate, pH) to achieve a robust method with the desired resolution and retention time [4].
  • Cross-Reactivity in Testing: For allergy testing, note that This compound shares an R1 side chain with ampicillin/amoxicillin and other aminocephalosporins. This specific structural similarity is a primary driver of cross-reactive allergic responses [3].
  • Green Chemistry Metrics: Consider evaluating your method's environmental impact using metrics like Analytical Greenness (AGREE) and Analytical Method Volume Intensity (AMVI), especially when developing new methods [4].

References

improving cephalexin HPLC separation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to specific challenges you might encounter during cephalexin HPLC method development:

  • How can I improve the peak shape for this compound? Poor peak shape, such as tailing or fronting, is often related to interactions with residual silanols on the stationary phase or mobile phase pH issues.

    • Solution 1: Use a mobile phase additive. Tetrabutylammonium hydrogen sulfate (TBAHS) has been successfully used as an ion-pair reagent to improve the peak shape of this compound, resulting in a symmetric peak with a retention time of approximately 4.5 minutes [1].
    • Solution 2: Consider the column type. A Primesep 100 mixed-mode column, which combines reversed-phase and ion-exchange mechanisms, can also provide good retention and peak shape for this compound [2].
  • What can I do if this compound co-elutes with another compound? Co-elution can occur due to similar chemical properties or suboptimal chromatographic conditions.

    • Solution 1: Adjust the mobile phase composition. Fine-tuning the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer can resolve peaks. A study using a Box-Behnken design found that a mobile phase of acidic water (pH 4.5) and acetonitrile (85:15, v/v) provided good resolution for this compound from other compounds [3].
    • Solution 2: Employ a gradient elution. If isocratic methods fail, a gradient program that increases the organic solvent percentage over time can help separate complex mixtures. One study demonstrated a gradient to separate eleven different cephalosporins [4].
    • Solution 3: Use chemometric tools. For complex biological matrices like plasma, second-order calibration algorithms (e.g., PARAFAC-ALS) can mathematically resolve overlapped chromatographic peaks for this compound and other drugs, even without complete physical separation on the column [5].
  • Which detection wavelength should I use for optimal sensitivity? The choice of wavelength balances sensitivity and potential interference.

    • Common Practice: this compound has strong UV absorption at 254 nm [1] [3] and 261 nm [1]. Many methods use 254 nm for a balance of sensitivity and selectivity.
    • Alternative for Sensitivity: For ultra-high sensitivity applications, especially with tandem mass spectrometry (MS/MS), detection is based on specific mass transitions (e.g., m/z 348 → 158 and m/z 348 → 174 for this compound) [6].
  • How should I prepare samples from complex matrices like tissue or plasma? Sample cleanup is critical for complex matrices to protect the column and reduce interference.

    • For Swine Tissues (muscle, liver, kidney, fat): A validated method uses acetonitrile-water extraction followed by clean-up on an Oasis MCX (mixed-mode cation-exchange) solid-phase extraction (SPE) cartridge [6].
    • For Human Plasma: Protein precipitation is a common first step. For further cleanup and to reduce matrix effects, liquid-liquid extraction with solvents like ethyl acetate can be effective before HPLC analysis [5].

Optimized HPLC Method Parameters for this compound

The table below summarizes key parameters from successfully published methods that you can use as a starting point for your own development.

Parameter Method 1 (UFLC-UV) [1] Method 2 (RP-HPLC-UV) [3] Method 3 (HPLC-UV) [2]
Column Enable C18G (250 mm × 4.6 mm, 5 μm) Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm) Primesep 100 (100 mm × 4.6 mm, 5 μm)
Mobile Phase Methanol : 0.01 M TBAHS (50:50, v/v) Acidic Water : Acetonitrile (85:15, v/v) 30% Acetonitrile / 70% Water (with H₂SO₄ buffer)
pH Not specified 4.5 (adjusted with H₃PO₄) Acidic (from H₂SO₄)
Flow Rate 1.0 mL/min 2.0 mL/min 1.0 mL/min
Detection Wavelength 254 nm 254 nm 250 nm
Retention Time ~4.5 min Not specified Not specified

Workflow for Systematic HPLC Method Development

Following a structured approach can help you efficiently develop a robust HPLC method for this compound. The following diagram illustrates a workflow that incorporates Quality by Design (QbD) principles:

Start Start Method Development Goal Define Analytical Goal Start->Goal CMPS Critical Method Parameters • Column Type • Mobile Phase pH • Organic Modifier % • Flow Rate Goal->CMPS Screening Initial Screening CMPS->Screening DOE Design of Experiments (DoE) Use e.g., Box-Behnken Design to model parameter effects Screening->DOE OAP Identify Optimal Analytical Conditions DOE->OAP Validate Method Validation (ICH Guidelines) OAP->Validate End Robust HPLC Method Validate->End

Detailed Experimental Protocol: Optimizing with a Box-Behnken Design

This protocol is based on a published study that successfully applied a QbD approach [3].

  • Define Factors and Responses:

    • Independent Factors: Select critical parameters you wish to optimize, such as:
      • A: pH of the aqueous buffer (e.g., 3.0, 4.5, 6.0)
      • B: Percentage of organic modifier, Acetonitrile (e.g., 10%, 15%, 20%)
      • C: Flow rate (e.g., 1.0, 1.5, 2.0 mL/min)
    • Dependent Responses: Define what you want to optimize, for example:
      • Resolution (Rs) between this compound and potential impurities or co-analyte.
      • Retention Time (tᵣ) of this compound.
  • Generate Experimental Design:

    • Use statistical software to generate a Box-Behnken design (BBD). For 3 factors, a BBD requires 17 experimental runs (including center points). The software will provide a table with the specific combinations of A, B, and C for you to run.
  • Perform Chromatographic Experiments:

    • Prepare mobile phases and set up the HPLC system according to the 17 combinations specified by the design.
    • Inject this compound standard solutions and record the chromatograms.
    • For each run, measure the responses (Resolution and Retention Time).
  • Analyze Data and Build Models:

    • Input your response data into the software. It will perform a multiple regression analysis to build mathematical models (e.g., quadratic equations) that describe how the factors (A, B, C) affect each response (Rs, tᵣ).
    • The software will generate contour plots and 3D surface plots to visualize these relationships.
  • Establish a Design Space and Select Optimum:

    • Using an overlay plot in the software, superimpose the contour plots for all your critical responses.
    • Define your criteria (e.g., Resolution > 2.0, Retention Time < 10 min). The area on the plot where all criteria are simultaneously met is your "Design Space."
    • Select one set of conditions from this space as your optimal method. The study cited here found the optimum at pH 4.5, 15% Acetonitrile, and a flow rate of 2.0 mL/min [3].
  • Validate the Method:

    • Confirm the performance of the optimized method by testing it for linearity, precision, accuracy, specificity, and limits of detection and quantification according to ICH guidelines [1] [3].

References

optimizing photocatalytic degradation cephalexin parameters

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges, based on current research.

FAQ 1: Why is my cephalexin degradation efficiency low under visible light? Low efficiency is often due to a catalyst with a wide bandgap, poor charge separation, or suboptimal reaction conditions.

  • Solution: Consider switching to a narrow-bandgap catalyst active under visible light. Fe-doped TiO₂–Bi₂O₃ is specifically designed for this purpose, as its Diffuse Reflectance Spectra (DRS) confirm absorption in the visible light range [1]. Also, ensure key parameters are optimized: use a catalyst loading of 1.5 g/L and maintain an alkaline pH of 9 for the best performance with this catalyst [1].

FAQ 2: How can I reduce electron-hole recombination in my photocatalyst? Rapid recombination of photogenerated charge carriers is a common cause of low activity.

  • Solution: Employ a heterostructure catalyst. The Fe–TiO₂–Bi₂O₃ nanocomposite addresses this directly. The interface between the n-type TiO₂ and p-type Bi₂O³ acts as a junction that enhances the separation of electron-hole pairs, preserving their redox capacity and boosting efficiency [1]. Doping with metals like Fe also introduces trap sites that reduce recombination [2].

FAQ 3: My process efficiency drops in real wastewater. What could be the cause? Real water matrices contain constituents that can interfere with photocatalytic reactions.

  • Solution: The presence of bicarbonate ions (HCO₃⁻) and Natural Organic Matter (NOM) can shield the catalyst surface and scavenge the essential free radicals. One study on ZnO nanowires showed that these components can reduce the degradation rate constant by a factor of 1.8 to 70 [3]. Pre-treatment of water to remove these interferents or increasing catalyst dosage may be necessary.

FAQ 4: How can I confirm that this compound is being broken down, not just transformed? You need to monitor both the parent compound's disappearance and the overall organic content.

  • Solution: Combine analytical techniques. Use HPLC to track the concentration of this compound over time. To prove mineralization, use a Total Organic Carbon (TOC) analyzer. Furthermore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) can identify intermediate breakdown products and help elucidate the degradation pathway [4] [5] [2].

Catalyst Performance & Optimized Parameters

The table below summarizes high-performing catalysts from recent studies and their ideal operating conditions for efficient this compound degradation.

Photocatalyst Optimal Catalyst Loading Optimal CPX Concentration Optimal pH Light Source Time (min) Reported Efficiency Key Degradation Radicals
Fe–TiO₂–Bi₂O₃ [1] 1.5 g/L 5 mg/L 9 50 W LED (395-400 nm) 240 74% Information missing
ZnO Nanowires [3] 20-80 mg/L Not specified 7.2-9.2 Simulated Sunlight Not specified High (Rate constant: 0.119-0.252 min⁻¹) •OH, •O₂⁻
UV/Sodium Persulfate [4] N/A (AOP) 10 mg/L 3 UVC Lamp 60 Maximum achieved SO₄•⁻, •OH
Fenton Process [4] N/A (AOP) 10 mg/L 3 None (Dark reaction) 60 Maximum achieved •OH
Zn-MOC [6] 0.90 g/L 4.80 mg/L 4 Visible Light 45 94.20% Information missing
Fe-Doped ZnS QDs [2] Not specified 10 ppm Not specified UV Light 90 Near-complete removal Information missing

Detailed Experimental Protocols

For researchers looking to replicate or validate these methods, here are detailed protocols for two prominent catalysts.

Protocol 1: Synthesis and Use of Fe–TiO₂–Bi₂O₃ Nanocomposite

This ternary catalyst is designed for high activity under visible light [1].

  • Synthesis (Sol-Gel Method): The Fe–TiO₂–Bi₂O₃ nanocomposite is synthesized via a simple sol-gel method. The weight fractions of Fe (3-7 wt%) and Bi₂O₃ (7-11 wt%) are optimized, with the best performance found at 3 wt% Fe and 11 wt% Bi₂O₃ [1].
  • Characterization: The optimum catalyst is characterized by:
    • XRD: To confirm crystal structure and phase.
    • FESEM: To analyze surface morphology.
    • DRS: To verify light absorption in the visible range.
    • FTIR: To identify functional groups [1].
  • Degradation Experiment:
    • Reaction Setup: Add the catalyst at 1.5 g/L to a this compound solution with a concentration of 5 mg/L. Adjust the initial pH of the solution to 9.
    • Irradiation: Use a 50 W LED lamp emitting light at 395-400 nm. Stir the mixture in the dark for 30 minutes prior to irradiation to establish adsorption-desorption equilibrium.
    • Sampling & Analysis: Take samples at regular intervals, centrifuge to remove catalyst particles, and analyze the supernatant by HPLC to determine the remaining this compound concentration [1].
Protocol 2: Photocatalytic Degradation with ZnO Nanowires

This system operates effectively under simulated sunlight and has well-understood degradation mechanisms [3].

  • Reaction Setup: Suspend ZnO nanowires (20-80 mg/L) in the this compound solution. The system performs best at a circumneutral to alkaline pH (7.2-9.2).
  • Irradiation: Expose the reaction mixture to simulated sunlight.
  • Radical Identification: Conduct radical trapping experiments by adding specific scavengers to the solution. Studies show that hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) are the primary reactive species responsible for this compound degradation [3].
  • Pathway Analysis:
    • Use LC-MS to identify intermediate products formed during degradation.
    • Proposed pathways include hydroxylation, demethylation, decarboxylation, and dealkylation of the parent this compound molecule [3].

Troubleshooting Common Experimental Problems

Use this table to diagnose and resolve specific issues that may arise during experiments.

Problem Possible Causes Suggested Solutions

| Low Degradation Rate | 1. Inefficient catalyst for light source. 2. Severe electron-hole recombination. 3. Incorrect pH. | 1. Use a visible-light-active catalyst like Fe–TiO₂–Bi₂O₃ [1]. 2. Use a composite catalyst (e.g., TiO₂/Bi₂O₃ heterostructure) [1]. 3. Re-optimize pH; alkaline conditions often favor certain catalysts [1] [3]. | | Poor Catalyst Recovery/Reuse | Catalyst particles are difficult to separate after reaction. | Consider doping with magnetic elements (e.g., Fe), which can facilitate recovery using a magnet [1]. | | Incomplete Mineralization | Degradation intermediates are stable and resistant to further breakdown. | 1. Extend reaction time. 2. Use analytical techniques (TOC, LC-MS) to track intermediates and adjust process accordingly [4]. | | Variable Results in Real Water | Interference from bicarbonates or Natural Organic Matter (NOM). | Perform pre-treatment to remove scavengers or increase catalyst dosage to compensate [3]. |

Experimental Workflow and Degradation Pathway

To help visualize the entire process, from catalyst preparation to pollutant breakdown, the following diagrams map out the key steps and mechanisms.

Start Start Experiment Synth Catalyst Synthesis (Sol-Gel, Microwave, etc.) Start->Synth Char Catalyst Characterization (XRD, FESEM, DRS, FTIR) Synth->Char Setup Reaction Setup: - Add Catalyst - Adjust pH - Dark Equilibrium Char->Setup Irrad Visible/UV Light Irradiation Setup->Irrad Anal Sample Analysis & Monitoring (HPLC, TOC, LC-MS) Irrad->Anal End Data Analysis & Pathway Elucidation Anal->End

Diagram 1: General workflow for a photocatalytic degradation experiment, covering steps from catalyst preparation to final analysis.

CPX This compound (CPX) Light Light Absorption (e⁻ promoted to CB, h⁺ in VB) CPX->Light ROS Reactive Oxygen Species (ROS) Formation (•OH, •O₂⁻) Light->ROS Attack ROS Attack this compound ROS->Attack Inter Formation of Intermediates Attack->Inter Mineral Mineralization to CO₂ + H₂O Inter->Mineral

Diagram 2: The general photocatalytic degradation pathway, from initial light absorption to the final breakdown of the pollutant.

I hope this technical support guide provides a solid foundation for your research and development efforts. The field is advancing rapidly, so continuous testing and adaptation of these protocols are encouraged.

References

cephalexin adsorption capacity enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Adsorbent Performance Comparison

The table below summarizes different adsorbents studied for cephalexin (CEX) removal, which will help you compare their effectiveness.

Adsorbent Material Reported Adsorption Performance Key Experimental Conditions Citations
MgO–rGO Nanocomposite 90.19% removal efficiency Adsorbent dosage: 0.020 g L⁻¹ [1]
Polyethylene (PE) Microplastics Uptake capacity: 1.8 mg/g (for Cd²⁺; CEX adsorption was lower) PE particle size: 30–63 μm; pH: studied range of 4-8 [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the performance table.

Protocol 1: Adsorption using MgO–rGO Nanocomposites

This protocol is based on a study that achieved high removal efficiency using a green-synthesis approach [1].

  • Synthesis of MgO–rGO Nanocomposites: The nanocomposites were synthesized using a sustainable method where Neolamarckia cadamba fruit extract acted as a reducing agent for both graphene oxide (GO) and magnesium salts.
  • Adsorption Procedure:
    • Variable Parameters: The study evaluated performance under different pH levels, contact times, temperatures, adsorbent dosages, and initial antibiotic concentrations.
    • Batch Experiments: Adsorption was conducted in batch mode. The optimal adsorbent dosage was found to be very low, at 0.020 g L⁻¹.
    • Kinetics & Isotherms: The adsorption kinetics were found to follow the pseudo-second-order model. The equilibrium data fit both the Langmuir and Freundlich isotherm models.
  • Characterization: The synthesized nanocomposites were characterized using XRD, FTIR, Raman spectroscopy, EDS, BET surface area analysis, SEM, and TEM.
Protocol 2: Co-adsorption with Cadmium on Polyethylene Microplastics

This protocol examines CEX adsorption in a combined pollution scenario, which is relevant for environmental remediation [2].

  • Adsorbent Preparation: Polyethylene (PE) microplastic powder was sieved to specific size fractions. The 30–63 μm fraction showed the highest adsorption capacity.
  • Adsorption Procedure:
    • A typical experiment used 0.1 g of microplastics in 100 mL of a 1 mg/L CEX solution in an Erlenmeyer flask.
    • The flask was shaken at 200 rpm and a stable room temperature of 25 ± 1 °C.
    • Key variables tested included pH (4–8), salinity (0–40 g/L), initial concentration of CEX, and contact time (5–300 minutes).
  • Analysis: After shaking, the solution was filtered through a 0.22 μm filter, and the residual CEX concentration was measured using a spectrophotometer at a wavelength of 261 nm.

Troubleshooting Common Experimental Issues

Here are some common issues and solutions in a Q&A format for your technical guides.

Q: Why is my adsorption capacity for CEX lower than literature values?

  • A1: Check your adsorbent's surface area and porosity. Adsorbents with higher surface areas generally provide more active sites. The surface area of your material can be characterized using BET analysis [3]. Modifications, like the amine-grafting on activated carbon used for sulfamethoxazole, can alter surface charge and create new functional groups for enhanced interaction [4].
  • A2: Optimize the solution pH. The pH significantly influences the charge of both the adsorbent surface and the CEX molecule, affecting electrostatic interactions. Determine the point of zero charge (pHzpc) of your adsorbent and test adsorption across a pH range (e.g., 4-8) to find the optimum [2] [5].
  • A3: Ensure sufficient contact time. The adsorption process needs time to reach equilibrium. Conduct kinetic studies to determine the required equilibrium time for your system, which can vary from minutes to hours [3] [6].

Q: How can I improve the reusability and stability of my adsorbent?

  • A: Focus on robust materials and regeneration cycles. Studies show that well-designed nanocomposites can exhibit excellent reusability [1]. Furthermore, some ceramic adsorbents have been reported to retain over 90% efficiency after more than 140 regeneration cycles, highlighting the importance of mechanical and chemical stability [7].

Mechanistic Insights and Workflow

The adsorption of pharmaceuticals like this compound typically involves multiple mechanisms. The diagram below illustrates a general experimental workflow and the key interactions to investigate.

G Start Start Experiment Define Optimization Goal Screen Screen Adsorbents & Key Parameters (pH, Time) Start->Screen CharPre Characterize Adsorbent (SEM, BET, FTIR) Screen->CharPre Batch Perform Batch Adsorption Tests CharPre->Batch CharPost Characterize Adsorbent Post-Adsorption Batch->CharPost Provides Sample Analyze Analyze Data (Fit Isotherm/Kinetic Models) Batch->Analyze Validate Validate Mechanism CharPost->Validate Analyze->Validate End Report Findings Validate->End Mech1 Electrostatic Interactions Mech2 Hydrogen Bonding Mech3 π–π Interactions Mech4 Pore Filling/ Diffusion

The key mechanisms you should validate, as shown on the right side of the diagram, include [3] [5]:

  • Electrostatic Interactions: The charge of the adsorbent surface and the ionizable groups on CEX are highly dependent on solution pH [2].
  • Hydrogen Bonding: Functional groups on the adsorbent (e.g., -OH, -COOH) can form hydrogen bonds with CEX.
  • π–π Interactions: If the adsorbent has an aromatic structure (e.g., graphene in rGO), electron donor-acceptor interactions can occur with the antibiotic molecule [1].
  • Pore Filling/Diffusion: A high surface area with a porous structure is crucial for accommodating adsorbate molecules [3].

References

cephalexin epimerization prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cephalexin Epimerization

Epimerization is a chiral inversion at a specific carbon atom, creating a diastereoisomer (epimer) with potentially different antibacterial activity and toxicological profile [1]. For this compound, this involves the chiral center and can impact drug quality and efficacy.

  • Chemical Nature: this compound is a zwitterion (contains both acidic and basic groups) with an isoelectric point of approximately 4.5 to 5 in water [2]. This property is crucial for understanding its solubility and stability in different pH conditions.
  • Analytical Separation: this compound epimers can be separated and analyzed using reversed-phase HPLC with an ODS (C18) column. The mobile phase and detection parameters are critical for resolution [2].

Analytical Method for Epimer Separation

Here is a summarized method for analyzing this compound epimers, based on techniques described in the literature [2]:

Parameter Specification
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column ODS (e.g., TSK-gel ODS-80 TM)
Detection UV at 254 nm or 260 nm
Mobile Phase 0.1 mol/L phosphate buffer (pH 3.5) - Methanol (95:5)
Elution Order L-epimer elutes before the D-epimer

For analysis in biological matrices like serum or urine, sample pre-treatment (e.g., deproteinization with methanol) is required. The mobile phase may need adjustment, such as using 10 mmol/L ammonium acetate or phosphate buffers [2].

Strategies for Prevention and Control

Based on general principles of epimerization stability for similar antibiotics, you can advise the following strategies:

  • pH Control: Epimerization proceeds more readily in weakly acidic conditions [1]. Maintaining a controlled pH environment outside this range during processing, analysis, and storage is a primary prevention strategy.
  • Stabilizing Agents: During sample preparation for analysis, using trichloroacetic acid (TCA) as a deproteinizing agent has been shown to act as a stabilizer against epimerization for tetracycline antibiotics, compared to more common agents like acetonitrile [1]. The applicability of TCA for this compound stabilization should be experimentally verified.
  • Sample Handling: For aqueous solutions, consider that freezing can sometimes lead to unexpected solute concentration and pH shifts, or deposition of insoluble complexes (e.g., with divalent cations like Mg²⁺ or Ca²⁺), potentially accelerating degradation. Pre-treatment with chelating agents (e.g., EDTA) has been shown to improve the freeze-thaw stability of other epimerization-prone antibiotics [1].

Experimental Workflow for Method Validation

The following diagram outlines a core workflow for establishing an analytical method to monitor this compound epimerization, based on the information gathered.

G Start Start Method Setup A Prepare Sample Solution • Use controlled pH buffer • Consider stabilizers (TCA) Start->A B Inject into HPLC System A->B C Set Chromatographic Conditions • ODS Column • Phosphate Buffer pH 3.5 / Methanol • UV Detection @ 254 nm B->C D Run Analysis & Acquire Data C->D E Identify Epimer Peaks (L-epimer elutes first) D->E F Evaluate Resolution & Peak Shape E->F G Method Validated? F->G H Optimize Parameters • Adjust pH • Modify mobile phase ratio • Change gradient G->H No I Routine Monitoring & Troubleshooting G->I Yes H->B Re-test

Frequently Asked Questions (FAQs)

Q1: Why is monitoring for this compound epimerization critical during drug development and manufacturing? Epimers are isobaric (same mass) but can have different antibacterial potency and toxicological profiles. Monitoring ensures the final product's safety, efficacy, and quality by controlling this critical quality attribute [1].

Q2: What is the most common analytical challenge when working with this compound epimers, and how can it be addressed? The primary challenge is that epimers have nearly identical physicochemical properties, making separation difficult. Using a carefully optimized RP-HPLC method with a buffered mobile phase at a specific pH (e.g., pH 3.5) is the most effective way to achieve baseline separation for accurate quantification [2].

Q3: I am observing peak splitting or poor resolution in my HPLC method. What could be the cause? This often indicates incomplete separation of the epimers. First, verify that your mobile phase pH is correctly prepared. Then, systematically optimize the organic modifier (methanol) concentration or switch to a different ODS column known for high chromatographic efficiency [2].

References

cephalexin solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are some novel, biocompatible strategies to enhance cephalexin's efficacy? A1: Combining this compound with Carbon Dots (CDs) is an emerging strategy. CDs are bio-friendly, low-toxicity nanomaterials that can form complexes with this compound. This complex demonstrates a molecular-level synergism, potentially shielding the β-lactam ring from enzymatic degradation by β-lactamase and enhancing antimicrobial activity against resistant strains [1].

  • Q2: How can nanotechnology be used in this compound formulation? A2: Two key nanotech approaches show promise:

    • Polymer-Stabilized Silver Nanoparticles (AgNPs): AgNPs stabilized with a star-shaped block copolymer (e.g., St-P(CL-b-EO)) can be loaded with this compound. This complexation significantly enhances antibacterial efficacy and biofilm destruction, likely due to improved penetration of the bacterial cell wall [2].
    • Carbon Dots (CDs): As mentioned above, CDs derived from natural sources like Tribulus terrestris leaves can interact with this compound, improving its performance without the toxicity concerns of traditional inhibitors [1].
  • Q3: Which traditional formulation techniques are effective for sustained release? A3: Matrix tablets using hydrophilic polymers are a well-established method. Using different grades of Hydroxypropyl methylcellulose (HPMC), such as HPMC K4M and HPMC 15cps in combination, can effectively create a gel matrix that extends drug release for up to six hours [3].

Technical Troubleshooting Guides

Problem: Low Solubility and Dissolution Rate

Potential Causes and Solutions:

  • Cause 1: Inherent low aqueous solubility of the drug substance.
    • Solution: Employ particle size reduction techniques like nanosuspension or consider novel particle technologies to increase surface area and dissolution rate [4] [5].
  • Cause 2: Inefficient drug release from the dosage form.
    • Solution: Develop a solid dispersion or use the liquisolid technique. These methods improve drug wettability and solubility by dispersing the drug molecule in a hydrophilic carrier [6].

Experimental Protocol: Enhancing Solubility via Carbon Dot Complexation [1]

This protocol is based on the formation of a CDB (Carbon Dot-Cephalexin) complex.

  • Synthesis of Carbon Dots (CDs):
    • Disperse 1g of Tribulus terrestris leaf powder in 20 mL of distilled water.
    • Filter the mixture and heat 10 mL of the filtrate at 185°C in an oven for 6 hours.
    • Centrifuge the resulting residue at 3000 rpm for 30 minutes. The supernatant contains the water-soluble CDs.
  • Formation of CDB Complex:
    • Mix the synthesized CD solution with a commercial this compound aqueous solution.
    • The complex formation is driven by non-covalent interactions and can be validated using UV-Vis and FT-IR spectroscopy.
  • Characterization and Validation:
    • Use UV-Vis spectroscopy to observe characteristic peaks of the complex.
    • Use FT-IR spectroscopy to confirm interaction between CDs and this compound via shifts or changes in functional group peaks.
    • Advanced computational techniques (e.g., Density Functional Theory, Atoms in Molecules analysis) can be used to further validate the molecular-level interaction.

The workflow for this protocol is summarized below:

Start Start Synth Synthesize Carbon Dots (CDs) Start->Synth Complex Mix CD solution with this compound solution Synth->Complex Char Characterize the CDB Complex Complex->Char Val Validate Complex & Antimicrobial Efficacy Char->Val End End Val->End

Problem: Rapid Drug Release and Short Half-Life

Potential Causes and Solutions:

  • Cause: The formulation lacks adequate release-retarding properties.
    • Solution: Formulate a matrix-based extended-release tablet. Using direct compression with polymers like HPMC K4M and HPMC 15cps in specific ratios (e.g., 10% and 15% w/w, respectively) can effectively prolong drug release for several hours [3].

Experimental Protocol: Formulating Extended-Release Matrix Tablets [3]

  • Sifting: Pass accurately weighed this compound monohydrate and excipients (e.g., microcrystalline cellulose, lactose) through appropriate sieves (#20 for drug, #40 for excipients).
  • Blending: Mix the drug and excipients (excluding the lubricant) geometrically in a blender for 15 minutes.
  • Lubrication: Add magnesium stearate as a lubricant to the final blend and mix gently.
  • Compression: Compress the final blend using a tablet press with 15 x 8.5 mm punches.
  • In-vitro Drug Release Study:
    • Perform dissolution testing using a USP apparatus.
    • Use 900 mL of phosphate buffer (pH 6.8) as the medium at 37±0.5°C.
    • Withdraw samples at regular intervals and analyze using HPLC to determine the drug release profile.
    • Compare the profile with a reference product using the similarity factor (f2).

Summary of Techniques & Key Parameters

The table below summarizes the core methodologies discussed for easy comparison.

Technique Key Components/Parameters Primary Objective Key Findings/Performance
Carbon Dot Complexation [1] CDs from Tribulus terrestris, non-covalent interaction with this compound Enhance solubility & counter β-lactamase resistance Significant enhancement in antimicrobial activity against E. coli and Bacillus cereus; acts as a potential β-lactamase inhibitor.
Polymer-Stabilized Nanoparticles [2] St-P(CL-b-EO) copolymer, Silver Nanoparticles (AgNPs), this compound loading Enhance antibacterial efficacy & biofilm destruction Several-fold enhancement in antibacterial efficiency and biofilm destruction against Staphylococcus aureus compared to this compound alone.
HPMC Matrix Tablets [3] HPMC K4M (10%), HPMC 15cps (15%), Direct Compression Develop a six-hour extended-release formulation Formulation provided prolonged release over 6 hours; similarity factor (f2) of 77.75 against the reference product.

Important Experimental Considerations

When working on solubility enhancement:

  • Characterization is Crucial: For novel systems like CD complexes or nanoparticle formulations, always include techniques like UV-Vis, FT-IR, and SEM for proper characterization of the formed complex or nanostructure [1] [2].
  • Drug Form Matters: Note that this compound is often used as a monohydrate. The amount of raw material used in a formulation must account for the water content to meet the labeled claim for anhydrous this compound [3].
  • Stability Testing: Conduct stability studies under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5%) to ensure the physical and chemical stability of your final formulation [3].

References

cephalexin column chromatography troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Cephalexin HPLC Troubleshooting Guide

Problem Phenomenon Potential Causes Proposed Solutions & Recommendations
Low recovery, especially at low concentrations [1] Adsorption to glassware (vials, autosampler) or HPLC system components [1]. Use silanized glassware [1]. Passivate active sites in the system by injecting a high-concentration sample to saturate adsorption sites before analyzing low-concentration samples [1].
Peak Tailing Suboptimal mobile phase pH or buffer condition; Deactivated column. Optimize mobile phase pH; use a mobile phase additive like 0.01 M Tetrabutylammonium hydrogen sulfate (TBAHS) [2]. Ensure the column is in good condition.
Insufficient Resolution Inadequate chromatographic conditions. Apply Quality by Design (QbD) principles with a Box-Behnken design to optimize factors like organic composition, flow rate, and pH for high resolution and short run times [3].
Short Retention Time / Poor Retention Too high organic solvent percentage in mobile phase. Reduce the percentage of organic solvent (acetonitrile or methanol). For example, a mobile phase with 15% acetonitrile has been used for good retention [3].
Long Analysis Time Mobile phase flow rate is too low; gradient program is not optimized. Increase flow rate within the column's pressure limits (e.g., 2.0 mL/min) [3]. For multi-analyte separation, consider a gradient elution program [4].

Established Experimental Protocols for this compound

Here are detailed methods from recent literature that you can use as a starting point for your own method development or validation.

Eco-friendly RP-HPLC for Residue Analysis (2023)

This method, developed using a Quality by Design (QbD) approach, is highly sensitive and suitable for detecting this compound residues in cleaning validation samples [3].

  • Analytes: this compound and Cefixime [3].
  • Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) [3].
  • Mobile Phase: Acidic water (pH 4.5 adjusted with phosphoric acid) : Acetonitrile = 85:15 (v/v) [3].
  • Flow Rate: 2.0 mL/min [3].
  • Detection: UV at 254 nm [3].
  • Key Features: This method was optimized via a Box-Behnken design and is evaluated using green analytical chemistry metrics [3].
Stability-Indicating UFLC Method (2013)

This validated method is suitable for the determination of this compound in pharmaceutical formulations and can be used for stability studies as it separates the drug from its degradation products [2].

  • Analyte: this compound Monohydrate [2].
  • Column: Enable C18G (250 mm × 4.6 mm i.d., 5 μm) [2].
  • Mobile Phase: Methanol : 0.01 M TBAHS = 50:50 (v/v) [2].
  • Flow Rate: 1.0 mL/min [2].
  • Detection: PDA at 254 nm [2].
  • Key Features: The use of TBAHS as an ion-pairing reagent helps improve peak shape. The method was validated as per ICH guidelines [2].

Workflow for Systematic Troubleshooting

When you encounter a problem, following a structured approach can save time and resources. The workflow below outlines a logical troubleshooting process.

Start Start: Identify Chromatographic Issue Step1 1. Verify System & Sample - Check pressure baseline - Prepare fresh standard - Check sample solubility/stability Start->Step1 Step2 2. Method Parameter Adjustment - Fine-tune mobile phase pH/organic % - Adjust column temperature - Optimize gradient program Step1->Step2 Step3 3. Column Health Check - Evaluate peak shape of test mix - Check for column clogging or voiding Step2->Step3 Step4 4. Address Hardware Issues - Check for leaks - Purge detector flow cell - Replace worn seals/lines Step3->Step4 Resolved Issue Resolved? Step4->Resolved Resolved->Step1 No End Method is Robust Resolved->End Yes

Key Considerations for this compound Analysis

  • Column Selection: C18 columns are the industry standard for this compound analysis [3] [2] [5]. The official USP method (L01) also specifies a C18 column [5].
  • Detection Wavelength: 254 nm is the most commonly reported and official USP wavelength for this compound [3] [2] [5]. Other methods use 220-280 nm ranges [4].
  • Green Chemistry: There is a growing trend towards developing more environmentally sustainable methods. You can assess your method using tools like Analytical Greenness (AGREE) and Analytical Eco-Scale (ESA) [3].

References

cephalexin vs mupirocin impetigo treatment efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Clinical Profile Comparison

Feature Cephalexin Mupirocin Topical
Drug Class First-generation cephalosporin (systemic) [1] [2] Pleuromutilin antibiotic (topical) [3]
Standard Regimen Oral; 50 mg/kg/day in 3 divided doses for 7-10 days [4] [2] Topical ointment/cream; applied 3 times daily for 5-10 days [1] [3]
Indication Scope Extensive impetigo, bullous impetigo, systemic involvement [1] [2] Localized, uncomplicated non-bullous impetigo [1] [2]
Reported Clinical Success Comparable to mupirocin; 0% treatment failure in a direct comparative study [4] Comparable to this compound; 0% treatment failure in a direct comparative study [4]
Mechanism of Action Inhibits bacterial cell wall synthesis [5] Inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase [3]
Spectrum of Activity Covers S. aureus (methicillin-susceptible) and S. pyogenes [1] [2] Covers S. aureus (including MRSA) and S. pyogenes [1] [3]
Common Adverse Effects Gastrointestinal (e.g., diarrhea, nausea) [6] [5] Local reactions (e.g., burning, stinging, pruritus at application site) [3]
Key Considerations Preferred for more extensive infections; risk of systemic side effects [1] [2] First-line for localized impetigo; minimal systemic absorption; emerging resistance is a concern [1] [3]

Experimental Data & Clinical Evidence

The comparative efficacy of this compound and mupirocin is supported by direct and indirect clinical studies.

  • Direct Head-to-Head Study: A 1997 prospective, double-blind study directly compared oral this compound, topical mupirocin, and topical bacitracin. The study found no significant difference in clinical efficacy between this compound and mupirocin, with a 0% treatment failure rate in both groups. In contrast, bacitracin showed significantly higher failure rates and was deemed not recommended [4].
  • Systematic Review Evidence: A 2012 systematic review and meta-analysis by Koning et al., which synthesizes data from multiple randomized controlled trials (RCTs), concluded that there is "good evidence that topical mupirocin and topical fusidic acid are equally, or more, effective than oral treatment" for people with limited impetigo. The review specifically analyzed one RCT comparing mupirocin and this compound, finding a risk ratio (RR) of 1.11, indicating no significant difference in clinical success [7].

Mechanisms of Action

The following diagram illustrates the distinct antibacterial mechanisms of this compound and mupirocin at the cellular level.

cluster_bacterial_cell Bacterial Cell cluster_this compound This compound Action cluster_mupirocin Mupirocin Action CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis PBPs Penicillin-Binding Proteins (PBPs) CrossLinking Inhibition of Peptidoglycan Cross-Linking PBPs->CrossLinking Lysis Cell Wall Weakening & Bacterial Lysis CrossLinking->Lysis Ile_tRNA Isoleucyl-tRNA Synthetase Inhibition Enzyme Inhibition Ile_tRNA->Inhibition Halt Halts Protein & RNA Synthesis Inhibition->Halt This compound This compound This compound->PBPs Mupirocin Mupirocin Mupirocin->Ile_tRNA

(this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the final cross-linking step of peptidoglycan formation. This leads to a defective cell wall and ultimately causes bacterial cell lysis and death [1] [2]. Mupirocin exerts its effect by specifically binding to bacterial isoleucyl-tRNA synthetase. This inhibits the incorporation of isoleucine into bacterial proteins, halting protein synthesis. At high concentrations, it also depletes cellular levels of charged tRNA, leading to the cessation of RNA synthesis and bacterial cell death [3].)

Key Considerations for Researchers

When evaluating these treatments for development or clinical guidance, several factors beyond raw efficacy are critical:

  • Treatment Selection Guidelines: Major guidelines recommend topical antibiotics like mupirocin as first-line treatment for uncomplicated, localized impetigo. Oral antibiotics like this compound are reserved for cases with more extensive disease, bullous impetigo, or systemic manifestations [1] [2]. The choice must consider disease severity and extent.
  • Antimicrobial Resistance (AMR): Resistance is a significant concern for both drugs. Methicillin-resistant S. aureus (MRSA) is a growing problem that limits the utility of beta-lactam antibiotics like this compound in some settings [1] [8]. Similarly, resistance to mupirocin is increasing, with a recent meta-analysis showing a resistance rate of about 7.6% among S. aureus isolates and 13.8% among MRSA isolates [3]. Ongoing surveillance of local resistance patterns is essential.
  • Methodological Quality of Evidence: A 2025 meta-research study highlighted methodological concerns in RCTs for impetigo treatments. Many studies had an unclear risk of selection bias and a high risk of performance and detection bias due to insufficient blinding [9]. This underscores the need for carefully designed future studies to generate high-quality evidence.

Conclusion

  • Topical mupirocin is highly effective for localized, non-bullous impetigo, offering the advantages of minimal systemic absorption and a favorable safety profile [1] [3].
  • Oral this compound remains a cornerstone for treating more extensive or complicated infections, including bullous impetigo, due to its systemic action [1] [2].

The rising threat of antimicrobial resistance necessitates continued research into new topical agents and the prudent use of existing ones to preserve their effectiveness [1] [8].

References

cephalexin versus ampicillin antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Minimum Inhibitory Concentration (MIC) Comparison

Bacterial Organism Cephalexin Modal MIC (μg/mL) Ampicillin Modal MIC (μg/mL) Data Source & Context
Group D Streptococci (Enterococci) 200 1.6 In vitro study of 93 recent clinical isolates [1].
Staphylococcus aureus (MSSA) Active [2] Active (Note: Ineffective against penicillinase-producing strains) [3] Clinical and in vitro summaries [2] [3].
Escherichia coli Active [2] Active [2] Clinical and in vitro summaries [2].
Proteus mirabilis Active [2] Active [2] Clinical and in vitro summaries [2].
Haemophilus influenzae (non-beta-lactamase) Active [2] Active [2] Clinical and in vitro summaries [2].

Key Differences in Antibacterial Activity

The data highlights several critical distinctions between the two antibiotics:

  • Superior Ampicillin Activity against Enterococci: Ampicillin is significantly more active than this compound against Group D Streptococci (Enterococci). One study found ampicillin's modal MIC was 1.6 μg/mL, while this compound's was 200 μg/mL, making ampicillin the preferred beta-lactam antibiotic for these organisms [1].
  • Differential Efficacy in Otitis Media: A clinical study in children with otitis media found a significant difference in outcomes based on the causative pathogen. For infections caused by Haemophilus influenzae, 50% of children treated with this compound had a poor response, whereas no patients treated with ampicillin responded poorly [4].
  • Variable Clinical Cure Rates: Clinical efficacy can vary by infection site. A double-blind trial for urinary tract infections found them equally effective [5], while a study on bacteriuria in pregnancy showed a trend toward higher cure rates with amoxicillin-clavulanic acid compared to this compound at a 6-week follow-up [6].

Experimental Protocols for Antibacterial Activity Assessment

The comparative data is generated through standardized experimental methods. The workflow for a core in vitro test is as follows:

Start Start: Isolate Bacterial Strain A Prepare Mueller-Hinton Agar Plates Start->A B Standardize Bacterial Inoculum (Adjust to 0.5 McFarland standard) A->B C Inoculate Agar Plate Surface B->C D Apply Antibiotic-Impregnated Disks C->D E Incubate for 16-20 hours (35°C) D->E F Measure Zone of Inhibition (Around Disk) E->F End Determine Susceptibility (Sensitive/Intermediate/Resistant) F->End

The primary methodologies used in the cited studies include:

  • Broth Dilution Method: This technique determines the Minimum Inhibitory Concentration (MIC). Researchers prepare a series of test tubes with doubling dilutions of an antibiotic in a liquid growth medium. Each tube is inoculated with a standardized number of bacteria. After incubation, the MIC is identified as the lowest concentration of antibiotic that prevents visible bacterial growth [1].
  • Disk Diffusion (Kirby-Bauer) Method: This method provides a qualitative assessment of susceptibility. Paper disks impregnated with a specific amount of antibiotic are placed on an agar plate that has been inoculated with the test bacterium. After incubation, the diameter of the clear zone around the disk (zone of inhibition) is measured and used to categorize the organism as susceptible, intermediate, or resistant [3].

Essential Considerations for Researchers

For scientists in drug development, understanding the nuances beyond basic MIC data is crucial.

  • Underlying Mechanism of Action: Both this compound (a first-generation cephalosporin) and ampicillin (a penicillin) are beta-lactam antibiotics. They inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, differences in their chemical structures affect their affinity for different PBPs and their stability against bacterial defense mechanisms [2] [7].
  • The Critical Role of Beta-Lactamase Resistance: A key practical difference is ampicillin's susceptibility to degradation by beta-lactamase enzymes, which are produced by many bacteria. This compound is generally more stable against these enzymes, particularly those produced by staphylococci. This is why this compound is effective against most methicillin-susceptible S. aureus (MSSA), while ampicillin is not [2] [3].
  • Antibiotic Selection Pressure: Research on activated sludge systems shows that exposure to ampicillin and this compound exerts strong selection pressures on microbial communities, leading to the enrichment of corresponding antibiotic resistance genes (ARGs). This highlights the importance of considering the environmental impact and resistance development when evaluating antibiotic use [8].

The choice between this compound and ampicillin in a clinical or research setting depends heavily on the target pathogen. Ampicillin is overwhelmingly superior for enterococcal infections, while this compound may be preferred for infections involving beta-lactamase-producing staphylococci.

References

cephalexin different generations cephalosporins activity

Author: Smolecule Technical Support Team. Date: February 2026

Cephalosporin Generations and Spectrum of Activity

Cephalosporins are categorized into five generations based on their development timeline and antimicrobial coverage. In general, each subsequent generation shows increased activity against Gram-negative bacteria and enhanced stability against bacterial beta-lactamases, though often with reduced potency against some Gram-positive organisms compared to earlier generations [1] [2].

The table below summarizes the core characteristics and bacterial coverage of each generation, using cephalexin as the representative agent for the first generation.

Generation Key Distinctions & Developments Spectrum of Gram-Positive Activity Spectrum of Gram-Negative Activity Representative Agents
First Foundational agents; excellent activity against Gram-positive cocci [1]. Excellent against methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes [3] [1] [2]. Moderate; active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [3] [1]. This compound [3], Cefazolin, Cefadroxil [1].
Second Developed with improved Gram-negative coverage and activity against some anaerobes [1] [4]. Slightly less active than first-generation against Gram-positive cocci [1] [2]. Improved; active against Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and some Enterobacter spp. [1]. Cephamycins (e.g., Cefoxitin) are active against some anaerobes like Bacteroides fragilis [1] [2]. Cefuroxime, Cefprozil, Cefoxitin, Cefaclor [4].
Third Markedly expanded Gram-negative coverage and ability to cross the blood-brain barrier; pivotal for treating meningitis [1] [5] [2]. Reduced activity against staphylococci compared to earlier generations, though retains good activity against streptococci [1] [5] [2]. Enhanced; effective against most Enterobacterales, Neisseria meningitidis, and H. influenzae [1] [2]. Ceftazidime and Cefoperazone are active against Pseudomonas aeruginosa [1] [2]. Ceftriaxone, Cefotaxime, Ceftazidime, Cefixime [5].
Fourth Broad-spectrum agents with enhanced stability against many beta-lactamases [1]. Improved Gram-positive activity, similar to first-generation agents like cefotaxime [1] [2]. Similar to third-generation, plus reliable activity against P. aeruginosa and some AmpC beta-lactamase-producing organisms like Enterobacter spp. [1] [2]. Cefepime [1] [2].
Fifth (Anti-MRSA) Unique activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. Excellent; active against MRSA, penicillin-resistant S. pneumoniae, and Enterococcus faecalis [1] [2]. Similar to third-generation cephalosporins, but lacks activity against *P. aeruginosa* [1] [2]. Ceftaroline, Ceftobiprole [1] [2].

This compound: A First-Generation Cephalosporin Profile

This compound is an orally absorbed, first-generation cephalosporin approved by the FDA in 1971 [6]. Its clinical utility stems from its pharmacokinetic profile and reliable activity against common pathogens.

  • Mechanism of Action: this compound is a bactericidal beta-lactam antibiotic. It binds to Penicillin-Binding Proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan cross-linking and disrupting cell wall synthesis, leading to bacterial cell lysis and death [3].
  • Pharmacokinetics: this compound is rapidly absorbed after oral administration, is minimally protein-bound (10-15%), is not metabolized, and is primarily excreted unchanged in the urine (over 90%), resulting in high urinary concentrations [6] [3].
  • Resistance Mechanisms: Bacteria resist this compound through three primary mechanisms: production of beta-lactamase enzymes that hydrolyze the drug, modification of PBPs to reduce drug binding affinity, and use of efflux pumps to remove the antibiotic from the cell [3].

The following diagram illustrates this compound's mechanism of action and bacterial resistance pathways.

cephalexin_mechanism cluster_bacterial_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Resistance1 Beta-Lactamase Enzyme (Degrades this compound) This compound->Resistance1 Resistance Mechanisms Resistance2 Altered PBPs (Reduced Binding) This compound->Resistance2 Resistance Mechanisms Resistance3 Efflux Pumps (Removes this compound) This compound->Resistance3 Resistance Mechanisms Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Disruption leads to

Key Experimental Data and Protocols

For researchers, understanding the experimental basis for this compound's activity and clinical application is crucial.

  • In Vitro Susceptibility Testing (Historical Context): Earlier susceptibility testing for oral cephalosporins used cephalothin as a surrogate marker, which often over-called resistance for this compound [7]. Contemporary standards from CLSI now recommend cefazolin as a more accurate surrogate for inferring this compound susceptibility in uncomplicated urinary tract infections (uUTIs) caused by Enterobacteriaceae [7]. EUCAST provides direct breakpoints for this compound (≤16 mg/L) [7].
  • Urinary Tract Infection (UTI) Clinical Trials and PK/PD: this compound demonstrates high clinical efficacy for uUTIs, primarily due to high urinary concentrations. Older clinical trials from the 1970s-1980s were heterogeneous but formed the basis of its approval [7]. Modern PK/PD analysis suggests that for optimal bacterial killing in uUTIs, a regimen of This compound 500 mg three times daily for 5 days better achieves the target time above the MIC than twice-daily dosing [7].
  • Comparative In Vitro Activity (Agar Dilution Method):
    • Objective: To compare the in vitro antibacterial activity of cefaclor, this compound, and cephradine against 233 clinical bacterial isolates [8].
    • Methodology: Evaluations were performed in Mueller-Hinton and nutrient broth and agar using two different inoculum sizes. Minimum Inhibitory Concentrations (MICs) were determined for each organism-antibiotic combination [8].
    • Key Findings: Cefaclor showed greater in vitro activity against isolates of E. coli, P. mirabilis, and S. aureus. All three drugs were relatively inactive against enterococci and Enterobacter species [8].

References

cephalexin clinical efficacy studies validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Cephalexin: Study Summary

Infection Type Study Design & Participants Comparison Groups Primary Outcome Key Findings & Conclusion
Uncomplicated Cellulitis [1] RCT; 146 patients with uncomplicated cellulitis [1]. This compound + Trimethoprim-sulfamethoxazole (TMP-SMX) vs. This compound + Placebo [1]. Treatment success (clinical cure) at 2 weeks [1]. No significant difference in cure rates (85% vs. 82%). Conclusion: Adding TMP-SMX for CA-MRSA coverage provided no additional benefit [1].
MSSA Bacteremic Vertebral Osteomyelitis [2] Retrospective cohort; 15 patients with MSSA bacteremia and vertebral osteomyelitis [2]. IV antibiotics followed by oral this compound for treatment completion [2]. Treatment success (symptom improvement, lab/imaging results) after this compound course [2]. 87% treatment success rate without recurrence. Conclusion: Oral this compound is a reasonable option for completing therapy after initial IV control [2].
Pediatric Respiratory Infections [3] Retrospective cohort; pediatric patients with AOM, CAP, or pharyngitis during amoxicillin shortage [3]. This compound vs. Amoxicillin and other alternatives [3]. Return visit rates due to treatment failure or adverse events [3]. No significant differences in return visit rates. Conclusion: this compound was an efficacious alternative empiric therapy [3].

Detailed Experimental Protocols

For researchers, the methodologies of these key studies are outlined below:

  • Cellulitis RCT (2013) [1]:

    • Protocol: A randomized, double-blind, placebo-controlled trial. All participants received this compound, and were randomized to additionally receive either TMP-SMX or a placebo.
    • Population: Patients with cellulitis without abscess, presenting with symptoms for less than one week.
    • Treatment Duration: 14 days of antibiotics.
    • Outcome Measurement: Treatment success was determined in person at 2 weeks, with additional confirmation via telephone and medical records at 1 month.
  • Vertebral Osteomyelitis Study (2023) [2]:

    • Protocol: A single-center, retrospective, descriptive study.
    • Population: Adult patients with pyogenic vertebral osteomyelitis and concurrent MSSA bacteremia.
    • Treatment Regimen: Patients received initial intravenous antimicrobial therapy (median 36 days) followed by oral this compound for completion (median 29 days). The daily dose was 1500-2000 mg for patients with normal renal function.
    • Efficacy Evaluation: A 5-point scale was used, combining clinical (e.g., back pain), laboratory (CRP levels), and radiographic (CT/MRI) findings. A score of ≥4 was considered treatment success.

This compound vs. Key Alternatives

This compound's position in therapy becomes clear when compared to other common antibiotics. The following diagram illustrates a decision-making pathway for selecting between these agents based on clinical scenario.

G Antibiotic Selection Decision Tree Start Need for Antibiotic? Skin This compound (First-line) Start->Skin Uncomplicated skin infection Resp Amoxicillin (Preferred) Start->Resp Respiratory infection (e.g., sinusitis) Staph Dicloxacillin (More effective) Start->Staph Suspected beta-lactamase producing S. aureus Allergy Consider Clindamycin Start->Allergy Penicillin Allergy Short Azithromycin (5-day course) Start->Short Need for short, once-daily regimen

The table below provides a quantitative comparison of this compound against these alternatives based on the gathered data.

Antibiotic Drug Class Typical Uses Common Side Effects Usual Dosage Frequency
This compound [4] [5] First-generation Cephalosporin Skin, bone, uncomplicated UTIs [4] Diarrhea, mild rash [4] 4 times daily (Q6h) for severe infections [4]
Amoxicillin [4] [5] Penicillin Respiratory infections, otitis media, sinusitis [4] [5] Rash, nausea [4] 2-3 times daily (BID/TID) [5]
Dicloxacillin [4] Penicillinase-resistant penicillin Suspected Staph. aureus skin infections [4] GI upset, liver enzyme elevation [4] 4 times daily (Q6h) [4]
Clindamycin [4] Lincosamide Anaerobic infections, penicillin allergy alternative [4] Risk of C. difficile infection [4] Every 8-12 hours (Q8h-Q12h) [4]
Azithromycin [4] Macrolide Atypical pneumonia, travel-related diarrhea [4] GI upset, heart rhythm changes (QT prolongation) [4] Once daily for 5 days [4]

Key Takeaways for Clinical Practice and Research

  • Adherence to Guidelines is Supported: The finding that This compound alone is non-inferior to a combination therapy for uncomplicated cellulitis supports current guideline recommendations that advise against empiric MRSA coverage for non-purulent infections [1].
  • Utility in Sequential Therapy: The successful use of oral this compound for completing treatment of serious invasive infections like MSSA vertebral osteomyelitis provides a valuable option for antimicrobial stewardship, facilitating early discharge and reducing complications of long-term IV access [2].
  • Consider the Spectrum: this compound's value is confirmed within its well-defined spectrum. It is not a broad-spectrum agent, and its efficacy is best leveraged for common gram-positive pathogens without complicating factors like resistance or the presence of anaerobic bacteria [4] [6].

References

cephalexin cross-reactivity penicillin allergic patients

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Evaluation

The data in the table is derived from established clinical and laboratory methods to confirm hypersensitivity and cross-reactivity.

  • Skin Testing (ST): This is the primary method for identifying IgE-mediated (immediate) hypersensitivity. It involves skin prick tests followed by intradermal testing using major (e.g., penicilloyl-polylysine/Pre-Pen) and minor determinant mixtures of penicillin. A positive result is a wheal ≥3 mm with erythema at the test site after 15 minutes [1] [2]. This protocol reliably identifies persons at high risk for IgE-mediated reactions [1].
  • Oral Provocation Challenge (OPC): Following a negative skin test, a graded-dose challenge is performed. The patient receives progressively increasing doses of the drug (e.g., starting with 1/100 or 1/10 of a full dose) at 30-60 minute intervals under observation, culminating in a full dose. If no reaction occurs, the allergy can be ruled out ("delabeled") [3] [2]. This approach has a high negative predictive value [1].
  • Drug Desensitization: For patients with a confirmed IgE-mediated allergy who require a specific beta-lactam antibiotic (e.g., penicillin for neurosyphilis), a rapid drug desensitization protocol is used. This involves administering the drug in gradually increasing doses every 15-30 minutes via subcutaneous, intravenous, or oral routes until a full therapeutic dose is tolerated. This induces a temporary state of tolerance [2].

The following diagram illustrates the decision pathway for evaluating a reported penicillin allergy, integrating these key experimental protocols.

Start Patient with Reported Penicillin Allergy Hx Detailed Clinical History & Risk Stratification Start->Hx LowRisk Low/Moderate Risk Reaction (e.g., rash, GI upset, remote history) Hx->LowRisk HighRisk High-Risk History (e.g., anaphylaxis, SJS, TEN) Hx->HighRisk ST Penicillin Skin Testing (Major & Minor Determinants) LowRisk->ST UseAlt Use Alternative Non-Beta-Lactam Antibiotic HighRisk->UseAlt ST_Neg Negative Skin Test ST->ST_Neg ST_Pos Positive Skin Test (IgE-mediated allergy confirmed) ST->ST_Pos OPC Graded Oral Challenge (Amoxicillin 250 mg) ST_Neg->OPC Desens Consider Drug Desensitization if PCN is only treatment option ST_Pos->Desens OPC_Pass Tolerated (Penicillin allergy delabeled) OPC->OPC_Pass UseAlt->Desens If PCN essential

Clinical Risk Stratification & Application

In clinical practice, particularly in surgical prophylaxis, structured risk assessment guides antibiotic choice without requiring prior testing for all patients [3].

Risk Category Reported Index Reaction to Penicillin Recommended Action Regarding Cephalexin
Low Risk Side effects (e.g., GI upset, headache), non-urticarial rash, unknown/remote childhood reaction. Administer this compound [3].
Moderate Risk Urticaria, angioedema, swelling, difficulty breathing (anaphylaxis) within past 5-10 years. Refer for allergy testing if elective. If not tested, use an alternative (e.g., clindamycin) [3].
High/Severe Risk Severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), or organ injury. Avoid all beta-lactams. Use alternatives (e.g., clindamycin, vancomycin) [3] [1].

References

cephalexin environmental degradation comparison other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Cephalexin Degradation Methods & Performance

Degradation Method Specific Process / Strain Key Experimental Conditions Performance & Key Findings Source

| Microbial Biodegradation | Brevundimonas sp. CEF1 | 450 mg/L CEX, 46°C, pH 8.4, 16% inoculum in Mineral Salt Medium | ► 94.26% degradation in 8 h ► Utilized CEX as sole carbon/energy source ► Genomic/transcriptomic analysis identified key genes | [1] | | Microbial Biodegradation | Glutamicibacter sp. S2 & Herbaspirillum sp. S8 | Microbial consortia in wastewater | ► Efficient degradation in wastewater ► Genomic analysis revealed degradation pathways ► Demonstrated synergistic bioaugmentation | [2] | | Electrochemical AOPs | Anodic Oxidation (AO) & Photo-assisted Fered-Fenton (PEF-Fered) | Boron-doped diamond (BDD) anode, flow reactor | ► PEF-Fered: ~100% CEX removal in <5 minAO: ~100% CEX removal in 90 min ► PEF-Fered more effective for rapid mineralization (TOC removal) | [3] | | Photochemical AOPs | UV/Sodium Persulfate (SPS) | 10 mg/L CEX, pH 3, 0.2 mM SPS | ► Efficient degradation and mineralization ► Improved biodegradability (BOD5/COD ratio) of solution | [4] | | Photochemical AOPs | Fenton Process | 10 mg/L CEX, pH 3, 3 mM H₂O₂, 0.3 mM Fe²⁺ | ► Efficient degradation and mineralization ► Improved biodegradability (BOD5/COD ratio) of solution | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed look at two key methodologies.

Protocol 1: Microbial Biodegradation by Brevundimonas sp. CEF1 [1]

This protocol outlines the isolation and experimental procedures for a highly efficient bacterial strain.

  • Strain Isolation & Cultivation: Strain CEF1 was isolated from sediment samples through four rounds of enrichment culture in Mineral Salt Medium (MSM) with CEX as the sole carbon source. The standard MSM composition was:
    • K₂HPO₄ (1.5 g/L)
    • KH₂PO₄ (0.5 g/L)
    • NaCl (0.5 g/L)
    • (NH₄)₂SO₄ (0.5 g/L)
    • MgSO₄·7H₂O (0.15 g/L)
    • Trace elements (1 mL/L)
  • Degradation Experiments: Degradation tests were performed in MSM with a specified CEX concentration (e.g., 450 mg/L). The culture was incubated in shaking flasks, and samples were taken at intervals.
  • Analytical Methods: Residual CEX concentration was analyzed by High-Performance Liquid Chromatography (HPLC). Degradation intermediates were identified using Liquid Chromatography-Mass Spectrometry (LC-MS). The study also integrated genomic and transcriptomic analyses to identify functional genes and elucidate the molecular degradation mechanism.

The experimental workflow for this protocol is as follows:

G Start Start: Sediment Sample Collection Step1 Enrichment Culture in MSM with CEX as Sole Carbon Source (4 rounds) Start->Step1 Step2 Isolate Pure Strain (Brevundimonas sp. CEF1) Step1->Step2 Step3 Optimize Degradation Conditions (Temp: 46°C, pH: 8.4, Inoculum: 16%) Step2->Step3 Step4 Perform Degradation Experiment (MSM with 450 mg/L CEX) Step3->Step4 Step5 Sample at Time Intervals Step4->Step5 Step6 Analyze Residual CEX (HPLC) Step5->Step6 Step7 Identify Intermediates (LC-MS) Step5->Step7 Step8 Conduct Genomic & Transcriptomic Analysis Step5->Step8 End Elucidate Degradation Pathways & Genes Step6->End Step7->End Step8->End

Protocol 2: Electrochemical Advanced Oxidation Processes [3]

This protocol compares four EAOPs for the degradation of this compound.

  • Reactor Setup: Experiments were conducted in a one-compartment filter-press flow reactor equipped with a boron-doped diamond (BDD) anode.
  • Process Variations:
    • Anodic Oxidation (AO): Relies on hydroxyl radicals (HO•) electrogenerated at the BDD anode surface.
    • Photo-assisted AO (PAO): Similar to AO but with the solution irradiated by UVA light.
    • Fered-Fenton (EF-Fered): Involves adding H₂O₂ and Fe²⁺ as chemical reagents to generate HO• in the bulk solution.
    • Photo-assisted Fered-Fenton (PEF-Fered): EF-Fered process combined with UVA irradiation to enhance Fe²⁺ regeneration and complex decomposition.
  • Standard Conditions: A typical run might use a CEX solution with a supporting electrolyte like Na₂SO₄, with controlled current density and flow rate.
  • Analytical Methods: CEX concentration was monitored by HPLC. Total Organic Carbon (TOC) analysis was used to assess mineralization (complete conversion to CO₂ and H₂O). The antibacterial activity of treated solutions was tested against E. coli to evaluate detoxification.

This compound Degradation Pathways

Understanding the breakdown pathways is crucial for assessing the environmental fate and potential toxicity of degradation products.

  • Primary Degradation vs. Mineralization: A key distinction is between the initial breakdown of the parent compound and complete mineralization. Studies note that while the CEX molecule can be quickly destroyed, achieving full mineralization is often slower [3]. The β-lactam ring is a primary target, and its cleavage is crucial for eliminating antibacterial activity [3].
  • Proposed Microbial Pathway: Research on Brevundimonas sp. CEF1 proposed three parallel biodegradation pathways involving key reactions [1]:
    • Hydroxylation and hydrolysis of the β-lactam ring.
    • Oxidation and ring opening of the dihydrothiazine ring.
    • Decarboxylation, deamination, and side chain cleavage.

The following diagram visualizes this multi-pathway biodegradation process:

G CEX This compound (CEX) Path1 Pathway I (Hydroxylation) CEX->Path1 Path2 Pathway II (β-Lactam Ring Hydrolysis) CEX->Path2 Path3 Pathway III (Oxidation) CEX->Path3 Int1_1 Hydroxylated CEX Path1->Int1_1 Int2_1 Hydrolyzed CEX (β-Lactam Ring Open) Path2->Int2_1 Int3_1 Oxidized CEX Path3->Int3_1 Int1_2 Further Oxidation & Ring Opening Int1_1->Int1_2 Int2_2 Dihydrothiazine Ring Opening Int2_1->Int2_2 Int3_2 Decarboxylation & Deamination Int3_1->Int3_2 EndProc Small Molecules (CO₂, H₂O, NH₃) Int1_2->EndProc Int2_2->EndProc Int3_2->EndProc

Environmental Context & Comparison with Other Antibiotics

This compound's environmental profile and degradation challenges can be better understood in a broader context.

  • High Volume Use: this compound is a first-generation cephalosporin, a class that constitutes 50–70% of global antibiotic consumption [1] [5]. Its annual consumption is approximately 3000 tons, leading to widespread environmental detection [1].
  • Persistence and Toxicity: An estimated 90% of CEX is excreted unmetabolized [1]. It is frequently detected in urban wastewater and can be found at very high concentrations (up to 1185.5 mg/L) in pharmaceutical factory wastewater [1]. Even at low levels, CEX can induce toxic effects in aquatic organisms and may promote antibiotic resistance [1].
  • Comparison with Other Antibiotics: While all antibiotics pose challenges, "last-resort" antibiotics like carbapenems and colistin are of particular concern. Resistance to these drugs can lead to totally drug-resistant infections. However, their environmental analysis is more challenging due to low concentrations and complex structures, resulting in fewer environmental studies compared to high-volume drugs like CEX [6]. The primary driver for CEX degradation research is its high volume and persistence, whereas for last-resort antibiotics, the focus is on preventing resistance development.

References

cephalexin adsorption capacity different nanomaterials

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cephalexin Adsorption by Nanomaterial

Nanomaterial Adsorption Capacity (mg/g) Key Characteristics & Mechanisms
Palygorskite (Clay mineral) 112.36 [1] High capacity; chemisorption, spontaneous, endothermic process; potential for regeneration [1].
Amino-functionalized KIT-6 (Mesoporous Silica) 107.8 [2] Controlled release profile; capacity driven by chemical interactions between drug carboxyl groups and material amino groups [2].
Nanoceria (Ce-PER, Ce-AMN) (Metal Oxide) 65.9 [3] High surface area; spontaneous adsorption; pseudo-second-order kinetics suggest chemisorption [3].
Powdered Activated Carbon (PPAC) (Carbon-based) 48.78 [4] Derived from pomegranate peel; adsorption follows Langmuir isotherm and pseudo-second-order kinetics [4].
Bauxite (Clay mineral) 11.79 [1] Lower capacity than palygorskite; chemisorption, spontaneous process; can be regenerated [1].
Polyethylene Microplastics (Polymer) Not specified Low adsorption; governed by physical interactions and van der Waals forces [5].

Detailed Experimental Context

To help you interpret the data, here is more context on the experimental conditions and methodologies behind these numbers.

  • Mechanisms of Adsorption: The interaction between this compound and the nanomaterial surface is a critical factor.

    • Chemisorption is a primary mechanism for several high-performing materials like palygorskite, bauxite, and nanoceria, involving strong chemical bonds [3] [1].
    • Electrostatic Interactions are crucial for functionalized materials. In amino-modified KIT-6 silica, the carboxyl groups of this compound form strong interactions with the amine groups on the functionalized surface [2].
    • Physical Interactions, such as van der Waals forces, are the main drivers for adsorption onto less active surfaces like polyethylene microplastics [5].
  • Key Experimental Protocols: The data in the table is typically generated through a set of standardized batch experiments.

    • Kinetic Studies: Researchers agitate a fixed dose of nanomaterial with a this compound solution at a constant speed and temperature. Samples are taken at timed intervals to measure concentration changes over time, determining the adsorption rate and fitting kinetic models (e.g., pseudo-first-order or pseudo-second-order) [4] [1].
    • Isotherm Studies: Experiments are conducted with a fixed nanomaterial dose in solutions with varying initial this compound concentrations until equilibrium is reached. The equilibrium data is then fitted to models like Langmuir or Freundlich to calculate the maximum adsorption capacity [2] [4].

The workflow below summarizes the general process for conducting these adsorption and regeneration experiments.

A Adsorbent Preparation (Synthesis, Functionalization) B Material Characterization (SEM, BET, FTIR, XRD) A->B C Batch Adsorption Experiments (Kinetics & Isotherms) B->C D Data Analysis (Fit Kinetic/Isotherm Models) C->D E Calculate Adsorption Capacity D->E F Spent Adsorbent Regeneration (e.g., Cold Plasma) E->F For reusability studies F->C Repeat cycles

Key Insights for Material Selection

When selecting a nanomaterial for your specific application, consider these factors derived from the experimental data:

  • For High Adsorption Capacity: Palygorskite and amino-functionalized mesoporous silica (KIT-6/NH₂) show the highest performance, making them top candidates for efficient this compound removal or loading [2] [1].
  • For Environmental Remediation: Nanoceria and powdered activated carbon (PPAC) are promising, with nanoceria also effective against other pollutants like herbicides and phosphates [3] [4].
  • For Sustainable & Low-Cost Solutions: Palygorskite (a natural clay) and PPAC (derived from agricultural waste) are attractive due to their natural abundance or low-cost sourcing [4] [1].
  • For Regeneration and Reuse: Palygorskite and bauxite have been successfully regenerated using novel methods like cold atmospheric plasma bubbling with very high efficiency (~99%), which is a significant advantage for sustainable applications [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS
WHITE TO OFF-WHITE, CRYSTALLINE POWDER

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

347.09397721 Da

Monoisotopic Mass

347.09397721 Da

Boiling Point

727.4

Heavy Atom Count

24

LogP

0.65
0.65 (LogP)
logP = 0.65

Appearance

Solid powder

Melting Point

326.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5SFF1W6677

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate)
105879-42-3 (mono-hydrochloride,mono-hydrate)
23325-78-2 (mono-hydrate)
38932-40-0 (mono-hydrochloride salt)
66905-57-5 (di-hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cephalexin is indicated for the treatment of certain infections caused by susceptible bacteria. These infections include respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections.
FDA Label
The antibiotic cephalexin is effective against a wide range of gram-positive cocci. It also demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli,Proteus mirabilis, and Klebsiella pneumoniae.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Cephalosporins

Therapeutic Uses

Cephalosporins
/CEPHALEXIN/ HAS ANTIBACTERIAL SPECTRUM SIMILAR TO THAT OF PENICILLINS... AGAINST COCCI & GRAM-POSITIVE BACILLI, PENICILLIN G IS USUALLY MORE EFFECTIVE. ...MOST PENICILLINASES DO NOT AFFECT CEPHALEXIN...
...CEPHALOSPORINS ARE HIGHLY EFFECTIVE IN THERAPY OF VARIETY OF MILD-TO-SEVERE INFECTIONS DUE TO BOTH GRAM-POSITIVE & GRAM-NEGATIVE MICROORGANISMS. /CEPHALOSPORINS/
...CEPHALOSPORIN IS...DRUG OF 1ST CHOICE...FOR KLEBSIELLA INFECTIONS. ... THEY ARE...VALUABLE SECONDARY AGENTS, & THEY FREQUENTLY APPEAR AS ALTERNATIVE CHOICES TO PENICILLIN. /CEPHALOSPORINS/
For more Therapeutic Uses (Complete) data for CEPHALEXIN (9 total), please visit the HSDB record page.

Pharmacology

Cephalexin (also called Cefalexin) is a first generation cephalosporin antibiotic.[A179071,A179074] It is one of the most widely prescribed antibiotics, often used for the treatment of superficial infections that result as complications of minor wounds or lacerations.[Label] It is effective against most gram-positive bacteria through its inihibition of the cross linking reaction between N-acetyl muramicacid and N-acetylglucosamine in the cell wall, leading to cell lysis.[A179083]
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
Cephalexin Hydrochloride is the hydrochloride salt form of cephalexin, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin hydrochloride binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephalexin Anhydrous is the anhydrous form of cephalexin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DB - First-generation cephalosporins
J01DB01 - Cefalexin

Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death.
CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15686-71-2

Absorption Distribution and Excretion

Well absorbed from the upper gastrointestinal tract with nearly 100% oral bioavailability. Cephalexin is not absorbed in the stomach but is absorbed in the upper intestine. Patients taking 250mg of cephalexin reach a maximum plasma concentration of 7.7mcg/mL and patients taking 500mg reach 12.3mcg/mL.
Cephalexin is over 90% excreted in the urine after 6 hours by glomerular filtration and tubular secretion with a mean urinary recovery of 99.3%. Cephalexin is unchanged in the urine.
5.2-5.8L.
Clearance from one subject was 376mL/min.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY... MORE THAN 90%...IS EXCRETED UNALTERED IN URINE WITHIN 6 HR, PRIMARILY BY RENAL TUBULAR SECRETION. ...THERAPEUTICALLY EFFECTIVE CONCN ARE STILL ACHIEVED IN URINE OF PT WITH DECR RENAL FUNCTION.
CEPHALEXIN...IS WELL ABSORBED FROM GI TRACT. PEAK PLASMA CONCN, REACHED @ ABOUT 1 HR AFTER INGESTION OF DRUG, ARE APPROX 9 & 18 UG/ML AFTER ORAL DOSES OF 250 & 500 MG, RESPECTIVELY. INGESTION OF FOOD MAY DELAY ABSORPTION.
CEPHALEXIN IS ALSO EXCRETED INTO BILE.
BOTH ABSORPTION & EXCRETION OF CEPHALEXIN ARE IMPAIRED IN NEW-BORN INFANTS, WHERE 24-HR URINARY RECOVERY OF ANTIBIOTIC ACCOUNTED FOR 5-66% OF DAILY ORAL DOSE.
For more Absorption, Distribution and Excretion (Complete) data for CEPHALEXIN (14 total), please visit the HSDB record page.

Metabolism Metabolites

Cephalexin is not metabolized in the body.

Wikipedia

Cefalexin

Drug Warnings

PHYSICIAN MUST ALTER EITHER DRUG DOSAGE OR INTERVAL BETWEEN DOSES WHEN RENAL FUNCTION IS IMPAIRED.
CEPHALOSPORINS SHOULD NOT BE USED TO TREAT BACTERIAL MENINGITIS. THIS IS TRUE FOR ALL CAUSATIVE MICROORGANISMS. ...PENETRATION OF CEPHALOSPORINS INTO CSF IS POOR. /CEPHALOSPORINS/
INFECTIONS DUE TO ENTEROCOCCI ARE USUALLY UNAFFECTED BY THESE CMPD... ENTEROCOCCAL ENDOCARDITIS CANNOT BE CURED WITH CEPHALOSPORIN EVEN WHEN IT IS GIVEN CONCURRENTLY WITH GENTAMICIN OR STREPTOMYCIN. /CEPHALOSPORINS/
ENTEROBACTER (AEROBACTER) INFECTIONS ARE, AS A RULE, RESISTANT TO THESE CMPD. /CEPHALOSPORINS/
For more Drug Warnings (Complete) data for CEPHALEXIN (20 total), please visit the HSDB record page.

Biological Half Life

The half life of cephalexin is 49.5 minutes in a fasted state and 76.5 minutes with food though these times were not significantly different in the study.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY, T/2 OF CEPHALEXIN NORMALLY BEING ABOUT 40 MIN.
/IN RATS/ RATIOS OF BONE TO SERUM CONCN AVG...1:9 FOR CEPHALEXIN DURING 0.25-4 HR AFTER /ORAL/ DOSING. DESPITE DIFFERENCES IN CONCN; T/2 IN BONE & SERUM WERE SIMILAR.
PEAK TIME, T/2 OF ELIMINATION, T/2 OF ABSORPTION, & VOL OF DISTRIBUTION WERE ALL SIMILAR FOLOWING ADMIN OF EITHER 1 OR 2 G OF CEPHALEXIN.
The serum half-life of cephalexin is 0.5-1.2 hr in adults with normal renal function. The serum half-life of the drug is reported to be about 5 hr in neonates and 2.5 hr in children 3-12 mo of age. In one study, the serum half-life was 7.7 hr in adults with creatinine clearances of 9.2 ml/min and 13.9 hr in adults with creatinine clearances of 4 ml/min.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

ACYLATION OF 7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID (PREPARED FROM CEPHALOSPORIN C) WITH 2-PHENYLGLYCINE IN AN APPROPRIATE DEHYDRATING ENVIRONMENT
7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, WHICH MAY BE PREPD FROM NATURAL ANTIBIOTIC CEPHALOSPORIN C, IS ACYLATED WITH 2-PHENYLGLYCINE IN APPROPRIATE DEHYDRATING ENVIRONMENT.

General Manufacturing Information

RYAN, ET AL, J MED CHEM 12, 310 (1969); MORIN, JACKSON, US PATENT 3,275,626 (1966 TO LILLY)
.../CEPHALEXIN/ SEMISYNTHETIC DERIVATIVE OF CEPHALOSPORIN C.

Analytic Laboratory Methods

FLUOROMETRIC ANALYSIS OF CEPHALOSPORIN ANTIBIOTICS.

Clinical Laboratory Methods

HIGH SPEED CHROMATOGRAPHIC DETERMINATION OF CEPHALEXIN IN HUMAN PLASMA & URINE.
A rapid, simple, and accurate spectrophotometric method was developed and used for the analysis of cephalexin or cephradinein the urine of volunteers who ingested the drugs.

Storage Conditions

Cephalexin capsules, tablets, and powder for oral suspension should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. After reconstitution, cephalexin oral suspensions should be stored at 2-8 °C and discarded if not used within 2 wk.

Interactions

PROBENECID IS EFFECTIVE IN SLOWING URINARY CLEARANCE & ENHANCING DURATION OF SYSTEMIC ANTIMICROBIAL ACTIVITY /OF CEPHALEXIN/.
...CEPHALOSPORINS...MAY BE AFFECTED BY CONCURRENT USE OF...SULFINPYRAZONE. DIMINISHED TUBULAR SECRETION...RESULT IN HIGHER & MORE SUSTAINED SERUM LEVELS & HENCE, INTENSIFICATION OF DRUG ACTIVITY. /CEPHALOSPORINS/
FUROSEMIDE MAY ENHANCE NEPHROTOXICITY OF CEPHALOSPORINS. /CEPHALOSPORINS/
Hypoprothrombinemia induced by large doses of salicylates and/or cephalosporins, and the gastrointestinal ulcerative or hemorrhagic potential of nonsteroidal anti-inflammatory drugs (NSAIDs), salicylates, or sulfinpyrazone may increase the risk of hemorrhage. /Cephalosporins/
For more Interactions (Complete) data for CEPHALEXIN (6 total), please visit the HSDB record page.

Stability Shelf Life

ACID-STABLE

Dates

Last modified: 08-15-2023
1: Pontremoli C, Barbero N, Viscardi G, Visentin S. Mucin-drugs interaction: The
2: Beloglazova NV, Eremin SA. Design of a sensitive fluorescent polarization
3: Singh PK, Prabhune A, Ogale S. Pulsed Laser-Driven Molecular Self-assembly of
4: Patel R, Amber KT. Thrombotic thrombocytopenic purpura in a postoperative
5: Baradhi KM, Ahmed S, Buford ML. The Case | Acute renal failure after
6: Anacona JR, Rangel V, Loroño M, Camus J. Tetradentate metal complexes derived
7: Lata K, Sharma R, Naik L, Rajput YS, Mann B. Synthesis and application of
8: Anacona JR, Rincones M. Tridentate hydrazone metal complexes derived from
9: Prados AP, Schaiquevich P, Kreil V, Monfrinotti A, Quaine P, Tarragona L,
10: Agrawal A, Rao M, Jasdanwala S, Mathur A, Eng M. Cephalexin induced
11: Kulapina OI, Vostrikova AM. [Rapid determination of cephalexin in biological
12: Ayazi P, Mahyar A, Taremiha A, Ghorani N, Esmailzadehha N. Effect of oral
13: Anacona JR, Rodriguez JL, Camus J. Synthesis, characterization and
14: Cunha BA. Cephalexin remains the preferred antibiotic for uncomplicated
15: Panda SS, Ravi Kumar BV, Dash R, Mohanta G. Determination of Cephalexin
16: Bhaskara Rao BV, Mukherji R, Shitre G, Alam F, Prabhune AA, Kale SN.
17: Chou YJ, Lee KY, Tsai MS, Sun HY, Hung CC. Use of cephalexin plus
18: Autmizguine J, Watt KM, Théorêt Y, Kassir N, Laferrière C, Parent S, Tapiéro
19: Liew KB, Peh KK, Loh GO, Tan YT. Three-ways crossover bioequivalence study of
20: Yin L, Qin C, Chen K, Zhu C, Cao H, Zhou J, He W, Zhang Q. Gastro-floating

Explore Compound Types